tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWOVARGIKKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-benzyl-tetrahydro-2H-pyran-4-amine
Physicochemical Profiling & Strategic Application of 4-Benzyl-tetrahydro-2H-pyran-4-amine Scaffolds
Executive Summary
In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring serves as a critical bioisostere for the piperidine and morpholine scaffolds, offering improved metabolic stability and reduced basicity while maintaining similar steric volume. 4-benzyl-tetrahydro-2H-pyran-4-amine represents a high-value pharmacophore, primarily utilized as a versatile intermediate for constructing G-protein coupled receptor (GPCR) ligands (e.g., CCR5 antagonists, opioid modulators) and kinase inhibitors.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic accessibility, and experimental handling of this scaffold. It critically distinguishes between the commercially prevalent N-benzyl derivative (a secondary amine linker) and the structurally rigid C-benzyl (gem-disubstituted) variant, offering actionable protocols for their characterization in drug discovery workflows.
Molecular Architecture & Structural Disambiguation
A critical ambiguity exists in the nomenclature of "4-benzyl-tetrahydro-2H-pyran-4-amine." In commercial catalogs, this name frequently refers to the N-benzyl secondary amine (CAS 443344-23-8). However, strictly chemical IUPAC nomenclature implies a gem-disubstituted quaternary carbon at position 4.
Senior Scientist Insight: The distinction is not merely semantic but functional. The N-benzyl form acts as a flexible linker, whereas the gem-disubstituted form introduces the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational freedom and potentially enhancing receptor binding affinity by reducing the entropic penalty of binding.
Structural Comparison Diagram
Caption: Structural disambiguation between the N-benzyl linker (CAS 443344-23-8) and the gem-disubstituted C-benzyl scaffold.
Physicochemical Profile (CAS: 443344-23-8)
The following data focuses on the commercially available N-benzyl-tetrahydro-2H-pyran-4-amine , as it is the primary starting material for most medicinal chemistry campaigns involving this motif.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | Fragment-like space (<300 Da) |
| CAS Number | 443344-23-8 | Primary commercial identifier |
| LogP (Predicted) | 1.6 – 1.9 | Ideal for CNS penetration (optimal range 1.5–3.0) |
| LogD (pH 7.4) | ~0.5 – 0.8 | Lower than LogP due to ionization of the secondary amine |
| pKa (Basic) | 9.4 ± 0.5 | Typical for secondary aliphatic amines; >99% ionized at physiological pH |
| TPSA | 21.26 Ų | < 90 Ų suggests high oral bioavailability |
| H-Bond Donors | 1 | Secondary amine (-NH-) |
| H-Bond Acceptors | 2 | Ether oxygen + Amine nitrogen |
| Boiling Point | ~295°C (760 mmHg) | High boiling point; requires vacuum distillation for purification |
Strategic Implication: The LogP of ~1.8 places this compound in the "sweet spot" for lead optimization. It is lipophilic enough to cross membranes but hydrophilic enough (due to the ether oxygen) to avoid non-specific protein binding liabilities often seen with purely carbocyclic analogs (e.g., N-benzylcyclohexylamine).
Synthetic Accessibility & Handling
Synthesis of the N-Benzyl Derivative
The most robust route involves the Reductive Amination of tetrahydro-4H-pyran-4-one with benzylamine.
-
Reagents: Tetrahydro-4H-pyran-4-one, Benzylamine, Sodium Triacetoxyborohydride (STAB), DCE/DCM.
-
Mechanism: Formation of the imine intermediate followed by in situ reduction.
-
Yield: Typically >85%.
Synthesis of the Gem-Disubstituted (C-Benzyl) Derivative
Accessing the rigid 4-benzyl-4-amino scaffold requires a different approach, often via the Ritter Reaction or Curtius Rearrangement .
-
Grignard Addition: Tetrahydro-4H-pyran-4-one + Benzylmagnesium chloride → 4-benzyl-4-hydroxytetrahydropyran.
-
Ritter Reaction: Treatment with HCN/H₂SO₄ (or acetonitrile followed by hydrolysis) to install the amine at the tertiary center.
Stability & Storage
-
Oxidation: Secondary amines are prone to N-oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Salt Formation: The free base is an oil. For ease of handling, convert to the Hydrochloride (HCl) or Fumarate salt, which are stable, crystalline solids.
Experimental Protocols (Self-Validating)
To ensure data integrity in your SAR (Structure-Activity Relationship) campaigns, use these protocols to validate the physicochemical properties of the scaffold.
Protocol 1: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict charge state at physiological pH.
-
Preparation: Dissolve 5 mg of the amine (free base or salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titrant: Standardized 0.1 M KOH and 0.1 M HCl.
-
Execution:
-
Acidify the sample to pH ~2.0 with HCl.
-
Titrate with KOH under inert gas (N₂) purge to exclude CO₂.
-
Record pH vs. Volume added.
-
-
Validation: The first derivative of the titration curve (
) should yield a sharp peak at the equivalence point. The pKa is the pH at the half-equivalence point. -
Correction: Apply the Yasuda-Shedlovsky extrapolation if methanol was used, to correct the pKa to 100% aqueous conditions.
Protocol 2: Kinetic Solubility Assay (High-Throughput)
Objective: Rapidly assess solubility in PBS (pH 7.4).
-
Source: 10 mM stock solution in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Vacuum filter to remove undissolved particulates.
-
Analysis: Analyze filtrate via LC-MS/MS or UV-Vis.
-
Calculation:
.
Physicochemical Workflow Diagram
Caption: Integrated workflow for validating the physicochemical profile of the amine scaffold.
Application in Drug Design
Bioisosteric Replacement
The 4-benzyl-tetrahydro-2H-pyran-4-amine scaffold is a classic bioisostere for N-benzylpiperidine .
-
Advantage: The ether oxygen in the pyran ring lowers the pKa of the amine (compared to piperidine) by ~1 log unit due to the inductive electron-withdrawing effect. This can improve membrane permeability by increasing the fraction of neutral species at physiological pH.
-
Metabolic Stability: The pyran ring is generally less susceptible to oxidative metabolism (e.g., hydroxylation) than the carbocyclic ring of piperidine.
Therapeutic Relevance
-
GPCR Ligands: Used in the synthesis of CCR5 antagonists (e.g., Maraviroc analogs) where the basic nitrogen interacts with Asp/Glu residues in the receptor binding pocket.
-
Opioid Receptors: The gem-disubstituted variant mimics the steric bulk of fentanyl-class opioids, providing rigid positioning of the phenyl ring.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22273675, N-Benzyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]
-
Nortcliffe, A., et al. (2017).[1][2][3] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1][2] Retrieved from [Link]
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual grounding for pyran/piperidine bioisosterism).
Sources
molecular weight and formula of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
The following technical guide provides an in-depth analysis of 4-Benzyltetrahydro-2H-pyran-4-amine (CAS 1385696-59-2), a specialized gem-disubstituted heterocyclic building block.
Molecular Architecture, Synthesis, and Medicinal Applications[1][2]
Executive Summary
4-Benzyltetrahydro-2H-pyran-4-amine (also known as 4-amino-4-benzyltetrahydropyran) is a geminally disubstituted heterocyclic amine. Unlike its secondary amine isomer, N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8), this molecule features a quaternary carbon center at the 4-position of the pyran ring, bearing both a primary amino group and a benzyl moiety.
This structural motif is highly valued in medicinal chemistry as a bioisostere of 4-amino-4-phenylpiperidines (the core scaffold of fentanyl and pethidine classes), offering modulated lipophilicity (LogP) and eliminated basicity at the ring heteroatom. It serves as a critical intermediate in the synthesis of opioid receptor modulators, orexin antagonists, and inhibitors of specific G-protein coupled receptors (GPCRs).
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-benzyltetrahydro-2H-pyran-4-amine |
| Common Name | 4-Benzyl-4-aminotetrahydropyran |
| CAS Number (HCl Salt) | 1385696-59-2 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight (Free Base) | 191.27 g/mol |
| Molecular Weight (HCl Salt) | 227.73 g/mol |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt) |
| pKa (Predicted) | ~9.5 (Primary amine) |
| Topological Polar Surface Area | 35.2 Ų |
Critical Distinction: Researchers must distinguish this compound from its isomer, N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8). The N-benzyl isomer is a secondary amine synthesized via reductive amination. The title compound is a primary amine with a quaternary center, requiring more complex carbon-carbon bond-forming synthesis.
Synthesis & Manufacturing Protocols
Creating a quaternary carbon center bearing a nitrogen atom is synthetically challenging.[1] The "Gold Standard" method for this scaffold utilizes a Curtius Rearrangement sequence starting from commercially available tetrahydropyran-4-carboxylates. This route ensures high fidelity of the quaternary center and avoids the formation of over-alkylated byproducts common in direct alkylation strategies.
Synthetic Route: Alkylation-Curtius Sequence
This protocol describes the synthesis starting from Methyl tetrahydro-2H-pyran-4-carboxylate .
Reaction Scheme
- -Alkylation: Generation of the enolate followed by trapping with benzyl bromide.
-
Hydrolysis: Conversion of the ester to the carboxylic acid.
-
Curtius Rearrangement: Conversion of acid to isocyanate via acyl azide, followed by trapping with alcohol (Boc-protection) or hydrolysis (free amine).
Step-by-Step Methodology
Step 1: Synthesis of Methyl 4-benzyltetrahydro-2H-pyran-4-carboxylate
-
Reagents: Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Benzyl Bromide (1.2 eq), Dry THF.
-
Protocol:
-
Cool a solution of LDA in dry THF to -78°C under nitrogen.
-
Dropwise add methyl tetrahydro-2H-pyran-4-carboxylate. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise. The solution may turn slightly yellow.
-
Allow the reaction to warm to room temperature (RT) over 4 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the gem-disubstituted ester.
-
Step 2: Hydrolysis to Carboxylic Acid
-
Reagents: LiOH (3.0 eq), THF/Water (1:1).
-
Protocol:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and reflux at 60°C for 12 hours.
-
Acidify to pH 2 with 1N HCl. Extract the carboxylic acid with EtOAc.
-
Step 3: Curtius Rearrangement to 4-Benzyltetrahydro-2H-pyran-4-amine
-
Reagents: Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (solvent/reactant).
-
Protocol:
-
Dissolve the carboxylic acid in anhydrous tert-butanol.
-
Add TEA and DPPA. Reflux for 16 hours. (Mechanism: Acid
Acyl Azide Isocyanate Boc-Amine). -
Concentrate the mixture and purify the Boc-protected intermediate (optional).
-
Deprotection: Treat the crude Boc-amine with 4M HCl in Dioxane for 2 hours at RT.
-
Isolation: Filter the precipitated 4-benzyltetrahydro-2H-pyran-4-amine hydrochloride salt. Wash with diethyl ether.
-
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and critical decision points.
Figure 1: Step-by-step synthetic workflow for the production of 4-Benzyltetrahydro-2H-pyran-4-amine HCl via the Curtius rearrangement.
Analytical Characterization & Quality Control
Validating the identity of the quaternary center is crucial, as incomplete alkylation or rearrangement failures can lead to impurities.
NMR Spectroscopy Expectations
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Multiplet at
7.1–7.4 ppm (5H, Benzyl group). -
Amine Protons: Broad singlet at
8.0–8.5 ppm (3H, -NH₃⁺). -
Benzylic Methylene: Singlet at
2.8–3.0 ppm (2H, -CH₂-Ph). Note: This singlet confirms the quaternary center; if it were a doublet, a proton would remain at C4. -
Pyran Ring Protons: Complex multiplets at
3.5–3.8 ppm (4H, -CH₂-O-CH₂-) and 1.5–2.0 ppm (4H, -CH₂-C(N)-CH₂-).
-
-
¹³C NMR:
-
Quaternary C4: Distinct peak around
55–60 ppm. -
Ether Carbons: Peaks around
63–65 ppm.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 192.14 m/z (Calculated for C₁₂H₁₈NO⁺).
-
Fragmentation: Loss of NH₃ (17 Da) or Benzyl (91 Da) is common in MS/MS.
Medicinal Chemistry Applications
Bioisosterism: Pyran vs. Piperidine
The 4-benzyl-4-aminotetrahydropyran scaffold is frequently used as a bioisostere for the 4-benzyl-4-aminopiperidine core found in many GPCR ligands.
-
Basicity: The pyran oxygen is non-basic, unlike the piperidine nitrogen (pKa ~10). This eliminates a potential cation-pi interaction or ionic bond at that position, useful for improving selectivity or membrane permeability.
-
Lipophilicity: The oxygen atom lowers the LogP slightly compared to the methylene (cyclohexane) analog but increases polarity compared to the piperidine (if the piperidine N is substituted).
-
Metabolic Stability: The pyran ring is generally resistant to oxidative metabolism (CYP450) at the ether positions, whereas piperidines are prone to N-dealkylation or oxidation.
Therapeutic Areas
-
Opioid Receptor Modulators: Analogs of 4-anilinopiperidines (fentanyl family) where the piperidine is replaced by pyran to create peripherally restricted agonists or antagonists.
-
Orexin Receptor Antagonists: The gem-disubstituted core provides a rigid spacing element for dual orexin receptor antagonists (DORAs) used in treating insomnia.
-
NK1 Antagonists: Used as a core scaffold to position aromatic rings in the correct pharmacophore for Neurokinin-1 receptor binding (anti-emetic/anxiolytic).
Safety and Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
References
-
Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Pyran Scaffold Synthesis: Hanselmann, R., et al. (2010). Practical Synthesis of 4-Substituted 4-Aminotetrahydropyrans. Organic Process Research & Development, 14(2). Link
-
Commercial Availability & CAS Data: PubChem Compound Summary for CAS 1385696-59-2. National Center for Biotechnology Information. Link
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Sources
Technical Guide: Solubility & Handling of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
[1]
Executive Summary
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (CAS: 1017134-27-8) is a gem-disubstituted heterocyclic building block used in the synthesis of pharmaceutical intermediates.[1][2] Its solubility behavior is governed by the interplay between the lipophilic benzyl moiety and the polarizable amine/ether functions.
-
DMSO Solubility: High. Recommended for primary stock solution preparation (>50 mM).
-
Water Solubility: pH-Dependent. The free base exhibits poor aqueous solubility, whereas the hydrochloride salt (CAS: 1385696-59-2) is readily soluble.[1]
-
Critical Handling: Avoid storing aqueous solutions of the free base due to potential precipitation; always maintain acidic pH or use a co-solvent system.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10][11]
Understanding the structural identity is critical, as this compound is frequently confused with its N-benzyl isomer.
| Property | Data | Notes |
| Compound Name | Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine | Also: 4-Benzyl-4-aminotetrahydropyran |
| CAS Number | 1017134-27-8 (Free Base)1385696-59-2 (HCl Salt) | Distinct from N-benzyl isomer (CAS 443344-23-8) |
| Formula | C₁₂H₁₇NO | MW: 191.27 g/mol |
| Structure | Primary amine (-NH₂) and Benzyl group attached to C4 | Geminal disubstitution at position 4 |
| pKa (Predicted) | ~9.8 – 10.2 | Typical for tertiary-alkyl primary amines |
| LogP (Predicted) | ~1.8 – 2.1 | Moderately lipophilic |
Structural Visualization & Solvation Mechanics
The diagram below illustrates the equilibrium between the free base and the protonated salt, which dictates aqueous solubility.
Figure 1: Solubility dependence on protonation state.[1] The transition from Free Base to Salt is the primary control lever for aqueous dissolution.
Solubility Analysis
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the preferred solvent for preparing stock solutions. The compound contains a polarizable ether oxygen and a primary amine, both of which interact favorably with the sulfoxide group of DMSO via dipole-dipole interactions and hydrogen bonding.
-
Capacity: Solutions of 100 mM are routinely achievable.
-
Stability: Stock solutions in DMSO are generally stable at -20°C for >6 months.
-
Mechanism: DMSO disrupts the crystal lattice of the free base effectively, overcoming the lipophilic contribution of the benzyl group.
Solubility in Water
Aqueous solubility is strictly dictated by pH due to the basicity of the primary amine.
-
Free Base (pH > 10): < 1 mg/mL. The compound is predominantly neutral and lipophilic. It may form an "oil-out" phase rather than a precipitate due to the flexible benzyl chain.
-
Physiological pH (pH 7.4): Moderate. At pH 7.4, the compound is partially ionized (approx. 99% protonated based on pKa ~10), but the presence of counter-ions (Cl⁻, PO₄³⁻) can affect solubility (Common Ion Effect).
-
Acidic pH (pH < 4): High (> 10 mg/mL). Fully protonated as the ammonium cation, forming a stable hydration shell.
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable master stock for downstream assays.
-
Weighing: Accurately weigh 9.56 mg of the free base (or 11.39 mg if using HCl salt).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If using the HCl salt, mild sonication (40 kHz, 2 mins) may be required to disrupt the crystal lattice.
-
Storage: Aliquot into amber glass vials to prevent hygroscopic water absorption. Store at -20°C.
Protocol B: Aqueous Solubility & pH Profiling
Objective: Determine the solubility limit in aqueous buffer (Kinetic Solubility).
-
Preparation: Place 5 mg of solid compound into a glass vial.
-
Acidic Dissolution: Add 500 µL of 0.1 M HCl . Vortex.
-
Observation: Solution should be clear (Solubility > 10 mg/mL).
-
-
Titration (Precipitation Point): Slowly add 1.0 M NaOH in 10 µL increments while stirring.
-
Monitoring: Monitor turbidity (absorbance at 600 nm) or visual cloudiness.
-
Result: Record the pH at which cloudiness persists. This is the pH of precipitation (pH_ppt) , critical for formulation.
-
Protocol C: Formulation for Animal Studies (Vehicle)
For in vivo administration, avoid pure DMSO. Use a co-solvent system to maintain solubility.
-
Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water (acidified).
-
Procedure:
-
Dissolve compound in DMSO (5% of final volume).
-
Add PEG400 (40% of final volume). Vortex.
-
Slowly add Water (acidified to pH 4 with HCl) to final volume.
-
Note: If precipitation occurs upon water addition, increase the acidity of the water phase.
-
Workflow Visualization: Solubility Decision Tree
This workflow guides the researcher in selecting the correct solvent system based on the application.
Figure 2: Decision tree for solvent selection based on experimental requirements.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394867 (Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine). Retrieved from [Link][1]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
Structural and Pharmacological Divergence: A Comparative Analysis of 4-Benzyl-4-aminotetrahydropyran and Cyclohexane Analogs
Executive Summary
In modern medicinal chemistry, the relentless pursuit of optimized pharmacokinetic profiles often relies on the strategic bioisosteric replacement of molecular scaffolds. One of the most impactful transitions is the replacement of a lipophilic cyclohexane ring with a tetrahydropyran (THP) ring[1]. This whitepaper provides an in-depth technical analysis of the structural, conformational, and pharmacological differences between 4-benzyl-4-aminotetrahydropyran and its direct carbocyclic analog, 1-amino-1-benzylcyclohexane.
Part 1: Core Structural & Conformational Divergence
Geometric Distortions & The Oxygen Effect
The fundamental difference between the two analogs stems from the heteroatom substitution.2[2]. This bond length contraction, coupled with a slightly widened C-O-C bond angle (~111°), distorts the perfect chair symmetry observed in the unsubstituted carbocycle.
Conformational Dynamics at the C4 Position
Both analogs adopt a chair conformation, but the conformational free energy (A-value) dynamics differ drastically at the 4-position. In 1-amino-1-benzylcyclohexane, the bulky benzyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.
In 4-benzyl-4-aminotetrahydropyran, the oxygen atom resides at position 1. While the oxygen lacks axial protons (possessing lone pairs instead), the shorter C-O bonds pull the C2 and C6 carbons closer together. Consequently, the axial protons at C2 and C6 are angled further inward toward the center of the ring.3[3]. As a result, the equatorial preference for the benzyl group in the THP analog is even more pronounced than in cyclohexane, 4[4].
Fig 1: Bioisosteric transition from cyclohexane to THP, highlighting structural and polar shifts.
Part 2: Physicochemical & ADME Profiling
The structural shift from a carbocycle to an oxygen-containing heterocycle triggers a cascade of favorable physicochemical alterations critical for drug development.
Lipophilicity and Aqueous Solubility
Cyclohexane is purely lipophilic. By introducing a polar ether oxygen, the THP analog gains a hydrogen bond acceptor (HBA).5[5]. The lowered lipophilicity directly translates to enhanced aqueous solubility, reduced non-specific plasma protein binding, and improved oral bioavailability.
Metabolic Stability and CYP450 Evasion
Cyclohexane rings are notorious for their susceptibility to Cytochrome P450 (CYP) mediated aliphatic oxidation, specifically hydroxylation at the unactivated sp³ carbons.1[1]. Furthermore, the electronegative oxygen exerts an inductive pull that deactivates the adjacent C2 and C6 carbons toward oxidative metabolism, significantly extending the compound's metabolic half-life.
Comparative Data Summary
| Property | 1-Amino-1-benzylcyclohexane | 4-Benzyl-4-aminotetrahydropyran | Pharmacological Impact |
| Core Structure | Carbocycle (C₆H₁₂) | Heterocycle (C₅H₁₀O) | Alters 3D conformation |
| Calculated LogP | ~3.5 | ~2.0 | Improved aqueous solubility |
| Polar Surface Area | 26.0 Ų | 35.2 Ų | Lower plasma protein binding |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Ether Oxygen) | Enhanced target engagement |
| Metabolic Liability | High (CYP450 oxidation at C3/C4) | Low (Oxygen deactivates ring) | Extended metabolic half-life |
Part 3: Synthetic Methodologies & Experimental Protocols
To leverage the THP scaffold, researchers must utilize robust, self-validating synthetic protocols.1[1].
Step-by-Step Experimental Protocol: Azidation-Reduction Route
This specific protocol is favored over direct reductive amination due to the extreme steric bulk of the benzyl group at the C4 position, which traditionally impedes direct imine formation.
-
Grignard Addition :
-
Procedure : Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF under argon at 0 °C. Dropwise add benzylmagnesium chloride (1.2 eq). Stir for 2 hours, warming to room temperature.
-
Causality : The Grignard reagent attacks the ketone to form 4-benzyltetrahydro-2H-pyran-4-ol. The nucleophile approaches from the less hindered face, establishing the initial stereocenter.
-
-
Lewis Acid-Mediated Azidation :
-
Procedure : Cool the resulting tertiary alcohol (1.0 eq) in DCM to -78 °C. Add trimethylsilyl azide (TMS-N₃, 2.0 eq) followed by boron trifluoride etherate (BF₃·OEt₂, 1.5 eq).
-
Causality : The strong Lewis acid generates a tertiary carbocation at C4. The azide acts as a potent nucleophile, trapping the carbocation to form 4-azido-4-benzyltetrahydropyran. This step bypasses the difficult direct amination of a sterically hindered tertiary carbon.
-
-
Hydride Reduction :
-
Procedure : Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C. Slowly add the tertiary azide. Reflux for 4 hours.
-
Causality : LiAlH₄ cleanly reduces the azide to the primary amine. The evolution of nitrogen gas serves as a self-validating visual indicator of reaction progress.
-
-
Workup and Isolation :
-
Procedure : Quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield pure 4-benzyl-4-aminotetrahydropyran.
-
Fig 2: Self-validating synthetic workflow for 4-benzyl-4-aminotetrahydropyran via azide reduction.
Part 4: Target Engagement & Pharmacodynamics
Beyond ADME improvements, the THP oxygen actively participates in target engagement.2[2]. In kinase hinge regions or GPCR transmembrane domains, this allows the THP analog to anchor itself to backbone amides or polar side chains (e.g., Ser, Thr, Tyr), dramatically increasing binding affinity and target selectivity compared to the "featureless" cyclohexane ring.
References
-
Benchchem (2025). The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery. Retrieved from 1
-
Semantic Scholar / MDPI (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from 5
-
ResearchGate (2026). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. Retrieved from2
-
PMC / NIH (2021). Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. Retrieved from 3
-
ACS Publications (2021). Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. Retrieved from 4
Sources
medicinal chemistry applications of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Strategic Deployment of Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine in Lead Optimization
Executive Summary
In modern medicinal chemistry, the transition from a high-throughput screening (HTS) hit to a viable clinical candidate is frequently bottlenecked by poor physicochemical properties, rapid metabolic clearance, and off-target toxicities such as human ether-à-go-go-related gene (hERG) channel inhibition. To overcome these hurdles, medicinal chemists increasingly rely on conformationally restricted, highly engineered building blocks.
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (also known as 4-benzyltetrahydro-2H-pyran-4-amine; CAS 1017134-27-8) is a privileged gem-disubstituted heterocycle[1]. By combining a lipophilic benzyl group, a basic primary amine, and a hydrophilic tetrahydropyran (THP) ring at a single quaternary carbon, this molecule serves as a powerful pharmacophore for kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and central nervous system (CNS) active agents. This whitepaper details the structural rationale, physicochemical benefits, and validated synthetic protocols for incorporating this motif into drug discovery workflows.
Structural & Physicochemical Rationale
The architectural brilliance of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine lies in its ability to simultaneously address multiple optimization parameters:
A. hERG Mitigation via pKa Modulation Basic amines (particularly piperidines and unhindered primary amines) frequently trigger hERG liability, leading to cardiotoxic QT prolongation. The introduction of the THP ring acts as an inductive electron-withdrawing group. The oxygen atom, positioned beta to the amine, subtly lowers the basicity (pKa) of the primary amine compared to a standard cyclohexyl or straight-chain aliphatic analog[2]. Furthermore, the steric bulk of the gem-disubstitution physically shields the basic nitrogen, preventing the tight binding required within the hERG channel pore[3].
B. Metabolic Stability via gem-Disubstitution
Aliphatic amines are highly susceptible to monoamine oxidase (MAO) and cytochrome P450 (CYP450) mediated
C. LogD Tuning and Conformational Restriction The THP ring serves as a bioisostere for cyclohexane or piperidine. It lowers the overall lipophilicity (LogD) while providing an oxygen atom that can act as a hydrogen-bond acceptor, gaining an additional point of contact with the biological target[2]. Concurrently, the quaternary center restricts the rotational freedom of the benzyl group, lowering the entropic penalty upon target binding and driving higher target affinity.
Pharmacophore mapping of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine.
Quantitative Physicochemical Profiling
To illustrate the advantage of this building block, we compare it against traditional bioisosteres. The data below demonstrates how the THP core balances lipophilicity and polarity while maintaining the critical benzylamine pharmacophore.
| Property | 1-Benzylcyclohexan-1-amine | 4-Benzyltetrahydro-2H-pyran-4-amine | 4-Benzylpiperidin-4-amine |
| Core Heterocycle | Cyclohexane | Tetrahydropyran (THP) | Piperidine |
| Calculated LogP (cLogP) | High (~3.2) | Moderate (~1.8) | Low (~1.5) |
| Amine pKa (approx) | ~10.2 | ~9.5 | ~10.0 (primary), ~10.5 (sec) |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | 35.2 Ų | 38.0 Ų |
| hERG Liability Risk | Moderate | Low | High |
| Metabolic Stability | Moderate | High | Low (N-dealkylation risk) |
Table 1: Comparative physicochemical properties of gem-disubstituted benzylamine building blocks.
Experimental Workflows & Methodologies
Integrating a highly sterically hindered, gem-disubstituted amine into a drug scaffold requires specialized synthetic conditions. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to the steric bulk at the C4 position. The following protocols are engineered for high-yielding derivatization.
Protocol 1: Amide Coupling (N-Acylation) via HATU
Causality: The quaternary nature of the C4 carbon severely hinders nucleophilic attack by the primary amine. To overcome this, we utilize HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, coupled with mild heating to drive the reaction forward.
Step-by-Step Procedure:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).
-
In-Process Control 1: Stir at room temperature for 15 minutes. Analyze a 1
L aliquot via LC-MS to confirm the complete formation of the HOAt-active ester intermediate. -
Coupling: Add tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine hydrochloride (1.1 eq). Elevate the reaction temperature to 40 °C.
-
In-Process Control 2: Monitor via LC-MS at 2 hours and 4 hours. The steric hindrance dictates a slower reaction rate; expect completion within 4-6 hours.
-
Workup (Self-Validating): Quench with saturated aqueous
. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and brine. A successful extraction will yield a crude organic layer free of the characteristic DMF odor, ready for flash chromatography.
Protocol 2: Reductive Amination via Titanium(IV) Isopropoxide
Causality: Forming an imine with a gem-disubstituted amine is thermodynamically challenging due to steric clash. Standard conditions (e.g., stirring with an aldehyde and acetic acid) will stall. Titanium(IV) isopropoxide (
Step-by-Step Procedure:
-
Imine Formation: Combine the target aldehyde (1.0 eq) and tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M). Add
(2.0 eq). -
In-Process Control 1: Stir at room temperature for 12 hours. The solution will typically turn deep yellow or orange, indicating titanium-imine complex formation.
-
Reduction: Cool the mixture to 0 °C. Carefully add sodium cyanoborohydride (
) (1.5 eq) dissolved in a minimal amount of methanol. Stir for 2 hours, allowing the reaction to warm to room temperature. -
Workup (Self-Validating): Quench by adding water (1 mL/mmol) and stir vigorously for 15 minutes. A heavy white precipitate of titanium dioxide (
) will form. This visual cue validates the successful hydrolysis of the titanium complex. Filter the suspension through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate to yield the secondary amine.
Workflow logic for mitigating hit liabilities using the 4-benzyl-THP-4-amine scaffold.
Conclusion
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine represents a masterclass in rational drug design building blocks. By leveraging the THP ring's inductive effects and the steric shielding of a gem-disubstituted quaternary center, medicinal chemists can systematically dial out hERG liabilities and metabolic vulnerabilities while preserving critical target-binding pharmacophores. When coupled with sterically-accommodating synthetic protocols like HATU-mediated acylation and Titanium-driven reductive amination, this molecule becomes an indispensable tool for accelerating hit-to-lead and lead optimization campaigns.
References
-
National Institutes of Health (NIH) / PMC. Optimization of hERG and Pharmacokinetic Properties for Basic Inhibitors. Available at:[Link][3]
-
National Institutes of Health (NIH) / PMC. Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an antibiotic with reduced toxicity. Available at: [Link][4]
Sources
- 1. 1956325-82-8|3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride|BLDpharm [bldpharm.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: Lipophilicity and Physicochemical Properties of 4-Amino-4-Benzyltetrahydropyran
[1]
Executive Summary
4-amino-4-benzyltetrahydropyran represents a specialized scaffold in medicinal chemistry, combining a polar tetrahydropyran core with a lipophilic benzyl substituent and a basic primary amine at a gem-disubstituted carbon center.[1] This structural motif is increasingly relevant in the design of Central Nervous System (CNS) ligands, particularly for targets requiring a balanced lipophilic profile to navigate the Blood-Brain Barrier (BBB).
This guide addresses the critical gap in experimental data for this specific scaffold by providing:
-
Consensus Predicted Values for LogP and LogD based on fragmental contribution theory.
-
Mechanistic Analysis of how the gem-disubstitution affects ionization and solubility.
-
Validated Experimental Protocols for the precise determination of these values in a laboratory setting.
Chemical Identity & Structural Analysis[2][3][4][5]
The physicochemical behavior of this molecule is dictated by the competition between the hydrophilic ether oxygen/amine and the lipophilic benzyl group.
| Property | Value / Description |
| IUPAC Name | 4-benzyltetrahydro-2H-pyran-4-amine |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Core Scaffold | Tetrahydropyran (THP) |
| Key Substituents | C4-Amino (Primary), C4-Benzyl |
| Chirality | Achiral (Symmetric THP ring) |
Structural Dynamics
The gem-disubstitution at the C4 position creates a unique steric environment. Unlike simple 4-aminotetrahydropyrans, the bulky benzyl group at the same carbon restricts the conformational freedom of the amine. This has two major effects:
-
Shielding: The lipophilic benzyl group partially shields the polar amine, potentially increasing the observed LogP slightly above additivity predictions.
-
Basicity Modulation: The inductive effect of the benzyl group (electron-withdrawing) combined with steric bulk typically lowers the pKa of the amine relative to the unsubstituted parent.
Physicochemical Properties: LogP, LogD, and pKa[1][6][7]
The following values represent a consensus prediction derived from fragment-based algorithms (ClogP, calculated via ACD/Labs and ChemAxon methodologies) and comparative Structure-Activity Relationship (SAR) analysis of analogous piperidine scaffolds.
Quantitative Data Summary
| Parameter | Predicted Value | Confidence Range | Significance |
| pKa (Conjugate Acid) | 9.4 | 9.2 – 9.6 | Base is >99% ionized at physiological pH (7.4).[1] |
| LogP (Neutral) | 1.5 | 1.3 – 1.8 | Moderate lipophilicity; good for membrane interaction. |
| LogD (pH 7.4) | -0.6 | -0.9 to -0.3 | Hydrophilic at physiological pH due to ionization.[1] |
| TPSA | 35.3 Ų | N/A | Favorable for BBB penetration (< 90 Ų).[1] |
Mechanistic Breakdown
-
LogP (Intrinsic Lipophilicity): The neutral molecule has a LogP of ~1.5. The tetrahydropyran ring contributes ~0.3, the benzyl group adds ~2.0, and the neutral amine subtracts ~1.0. A correction factor (+0.[1]2) is applied for the gem-disubstitution which reduces the water-accessible polar surface area.[1]
-
LogD (Distribution Coefficient): At pH 7.4, the amine is protonated (
). The positive charge drastically increases water solubility, dropping the effective lipophilicity (LogD) to approximately -0.6.-
Implication: Passive diffusion across the BBB may be limited by the low LogD, suggesting the need for active transport or reliance on the small fraction of neutral species (approx. 1%) present at pH 7.4.
-
Visualization of Physicochemical Equilibria
The following diagram illustrates the partitioning equilibrium and the workflow for characterizing these properties.
Figure 1: Partitioning equilibrium between aqueous and lipid phases (left) and the experimental workflow for property determination (right).[1]
Experimental Protocols
Since literature values for this specific analog are scarce, the following self-validating protocols are recommended to generate high-quality experimental data.
Protocol A: Potentiometric pKa Determination
Accurate LogD measurement requires a precise pKa value.[1]
-
Preparation: Dissolve 5 mg of 4-amino-4-benzyltetrahydropyran hydrochloride in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titration: Perform a dual-titration (acid-to-base and base-to-acid) using standardized 0.1 M KOH and 0.1 M HCl at 25°C under an inert Nitrogen atmosphere.
-
Data Analysis: Use the Bjerrum difference plot method to calculate pKa.[1]
-
Validation: The hysteresis between acid/base curves should be < 0.02 pH units.
-
Protocol B: Miniaturized Shake-Flask LogD (pH 7.4)
The "Gold Standard" for lipophilicity.
-
Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Sample Preparation: Prepare a 100 µM stock solution of the compound in the pre-saturated aqueous buffer.
-
Equilibration:
-
Add 1 mL of aqueous stock and 1 mL of pre-saturated octanol to a borosilicate glass vial.
-
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000g for 15 minutes to separate phases.
-
-
Quantification:
-
Calculation:
Protocol C: High-Throughput Chromatographic LogD (CHI Method)
For rapid screening of analogs.
-
Column: Use a C18 reverse-phase column (e.g., Phenomenex Gemini).[1]
-
Mobile Phase: Run a gradient from 0% to 100% Acetonitrile in 50 mM Ammonium Acetate (pH 7.4).
-
Calibration: Calibrate the system using a standard set of compounds with known LogD values (e.g., Propranolol, Atenolol).
-
Correlation: Convert the Chromatographic Hydrophobicity Index (CHI) to LogD using the equation:
Applications in Drug Discovery[1][7][8][9][10][11][12]
Blood-Brain Barrier (BBB) Permeability
The 4-amino-4-benzyltetrahydropyran scaffold exhibits a "borderline" profile for CNS penetration:
-
Favorable: Low Molecular Weight (< 200), Low TPSA (35 Ų).
Optimization Strategy: To improve CNS uptake, researchers often mask the amine as an amide or carbamate (increasing LogP and removing the charge), or rely on the high potency of the scaffold to function at lower brain concentrations.
Metabolic Stability
The tetrahydropyran ring is generally metabolically stable compared to piperidine (which is prone to N-oxidation). However, the benzyl benzylic position is a potential site for CYP450-mediated hydroxylation.[1] The gem-disubstitution at C4 provides steric protection against metabolism at the alpha-carbon of the amine.
References
-
Lipophilicity in Drug Discovery: Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link
-
pKa Determination Methods: Reijenga, J., et al. (2013).[1] The determination of pKa values of amines. Journal of Chromatography B. Link
-
LogD/LogP Protocols: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] Link
-
Tetrahydropyran Scaffolds: Nortcliffe, A., et al. (2017).[1] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link
-
Physicochemical Properties of Amines: Melnykov, K. P., et al. (2019).[1] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal.[1] Link
Technical Guide & Safety Data Sheet: 4-Benzyltetrahydro-2H-pyran-4-amine
This guide serves as an advanced technical resource for Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-Benzyl-4-aminotetrahydropyran ).[1][2]
Unlike standard Safety Data Sheets (SDS) which often contain generic boilerplate text, this document synthesizes chemical safety, synthesis handling, and structural analysis. It is designed for medicinal chemists and process engineers who utilize this compound as a quaternary amino scaffold in drug discovery.
Part 1: Chemical Identity & Structural Context[1][2][3]
1.1 Identification
-
CAS Number (Hydrochloride Salt): 1385696-59-2 (Most commercially available form)[1][2]
-
CAS Number (Free Base): Not widely listed; often generated in situ.
-
Molecular Formula:
(Free Base) | (Salt)[1] -
Molecular Weight: 191.27 g/mol (Free Base) | 227.73 g/mol (Salt)
1.2 Structural Criticality (Expert Analysis) This compound is a gem-disubstituted tetrahydropyran. Unlike the secondary amine isomer (N-benzyl-tetrahydropyran-4-amine, CAS 443344-23-8), this molecule possesses a quaternary carbon center at position 4.[1][2]
-
Medicinal Chemistry Significance: It serves as a bioisostere for piperidine rings, lowering lipophilicity (LogP) while maintaining steric bulk. The quaternary center restricts conformational flexibility, often improving potency in receptor binding.
-
Safety Implication: The steric hindrance around the primary amine reduces its nucleophilicity compared to simple alkyl amines, but it remains a strong base capable of causing chemical burns.
Figure 1: Structural distinction between the target C-benzyl isomer and the common N-benzyl isomer.[1][2] Confusion between these two leads to failed coupling reactions.
Part 2: Hazard Identification & Risk Assessment
The hazards differ significantly depending on whether you are handling the stable Hydrochloride Salt or the reactive Free Base .
2.1 GHS Classification [1][2][3]
| Hazard Class | Hydrochloride Salt (Solid) | Free Base (Oil/Liquid) |
| Physical State | White to off-white solid | Colorless to pale yellow viscous oil |
| Signal Word | WARNING | DANGER |
| Skin Corrosion | Category 2 (Irritant) H315 | Category 1B (Corrosive) H314 |
| Eye Damage | Category 2A (Irritant) H319 | Category 1 (Damage) H318 |
| Acute Tox (Oral) | Category 4 (Harmful) H302 | Category 4 (Harmful) H302 |
| STOT-SE | Category 3 (Resp.[1][2][4][5] Irrit.) H335 | Category 3 (Resp. Irrit.) H335 |
2.2 "Why" This Matters (Causality)
-
The Free Base Risk: As a primary amine on a tetrahydropyran ring, the free base is highly basic (
). Upon contact with skin, it saponifies fats and denatures proteins immediately (liquefactive necrosis). The high boiling point means it does not evaporate quickly, prolonging contact time. -
The Salt Advantage: The HCl salt protonates the amine, neutralizing its basicity and corrosivity. It is significantly safer to weigh and handle but can release the corrosive free base if treated with basic aqueous solutions (e.g.,
workups).
Part 3: Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for this building block is sparse. Values below utilize "Read-Across" methodology from structural analog 4-aminotetrahydropyran (CAS 38041-19-9).
| Property | Value / Prediction | Source/Rationale |
| Boiling Point | ~280°C (Predicted) | High MW + H-bonding potential.[1][2] |
| Melting Point | >200°C (HCl Salt) | Ionic lattice stability. |
| Flash Point | >110°C (Free Base) | Low volatility expected. |
| Density | ~1.05 g/cm³ | Estimated based on pyran density. |
| Solubility | Salt: Water, Methanol, DMSO.Free Base: DCM, EtOAc, Toluene. | Amphiphilic nature of the benzyl-pyran scaffold.[1][2] |
| LogP | ~1.5 (Free Base) | Lipophilic benzyl group offsets polar amine. |
Part 4: Handling & Synthesis Protocols
4.1 The "Free-Basing" Protocol (Self-Validating System) Most reactions (Amide coupling, Reductive amination) require the free amine.[1][2] Liberating the free base from the HCl salt in situ is safer than isolating the neat oil.
Step-by-Step Methodology:
-
Suspension: Suspend the HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM or DMF).
-
Neutralization: Add a non-nucleophilic base (e.g., DIPEA or TEA, 2.0–3.0 equiv).
-
Validation (The "Dissolution Test"):
-
Observation: The suspension should clarify as the organic-soluble free base is liberated and the amine hydrochloride salt (e.g., TEA[1][2]·HCl) dissolves or precipitates differently.
-
Check: If the solid remains undissolved in DCM, the free base has likely not formed efficiently. Add more base or switch to a biphasic extraction (DCM / 1M NaOH).
-
4.2 Storage Stability
-
Air Sensitivity: Primary amines absorb atmospheric
to form carbamates (white crust). -
Protocol: Store the Free Base under Argon/Nitrogen at 2–8°C. The HCl Salt is stable at room temperature but is hygroscopic; store in a desiccator.
Figure 2: Decision tree for safe handling and in situ generation of the reactive amine species.
Part 5: Emergency Response & First Aid
5.1 Eye Contact (Critical)
-
Mechanism: Amines cause rapid corneal opacification.
-
Action: Rinse immediately with water for 15 minutes .[6]
-
Contraindication: Do NOT use acidic neutralizing agents (vinegar) in the eyes; the heat of neutralization will worsen the thermal injury.
5.2 Skin Contact
-
Action: Wash with soap and water.[7]
-
Specific Note: If the free base (oil) is spilled, use Polyethylene Glycol (PEG 400) or ethanol for the initial wipe, as the lipophilic benzyl group makes it difficult to remove with water alone. Follow with soap/water.[6][7]
5.3 Spill Control
-
Small Spills: Absorb with vermiculite or sand.
-
Neutralization: Treat the absorbent with dilute acetic acid (5%) to convert the volatile/corrosive amine into a non-volatile acetate salt before disposal.
Part 6: Toxicological Context
6.1 Acute Toxicity (Read-Across Data)
-
Oral LD50: Predicted ~500–1000 mg/kg (Rat). Based on 4-aminotetrahydropyran data.
-
Sensitization: Amines are known skin sensitizers. Repeated exposure may cause allergic contact dermatitis.
6.2 Carcinogenicity/Mutagenicity
-
There is no specific data indicating this scaffold is mutagenic. However, the benzyl-amine motif can be metabolically oxidized.[2] Standard laboratory PPE (gloves, lab coat, fume hood) is sufficient to mitigate this theoretical risk.
References
-
BLD Pharm. (2024). Safety Data Sheet: 4-Benzyltetrahydro-2H-pyran-4-amine hydrochloride. Retrieved from
-
PubChem. (2024).[8] Compound Summary: 4-Aminotetrahydropyran (Analog Read-Across). National Library of Medicine. Retrieved from [1]
-
Nortcliffe, A., et al. (2017).[9] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from
-
Fisher Scientific. (2022).[6] Safety Data Sheet: 4-Aminotetrahydropyran. Retrieved from
-
Chem-Impex. (2024).[8] Product Specification: Benzyl-(tetrahydropyran-4-yl)amine (Isomer distinction). Retrieved from [1]
Sources
- 1. 1956325-82-8|3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride|BLDpharm [bldpharm.com]
- 2. 1402232-49-8|4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine as a pharmaceutical intermediate
The following technical guide details the pharmaceutical intermediate tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine .
Based on chemical nomenclature conventions and pharmaceutical relevance, this guide addresses the two distinct structural isomers implied by the name:
-
N-Benzyl-tetrahydro-2H-pyran-4-amine (Secondary Amine): The most common intermediate, primarily used as a protected precursor to the widely utilized pharmacophore 4-aminotetrahydropyran.
-
4-Benzyl-4-aminotetrahydropyran (Quaternary Amine): A specialized, conformationally restricted scaffold used in advanced medicinal chemistry (e.g., for constraining peptide mimetics or GPCR ligands).
Strategic Synthesis, Quality Control, and Pharmaceutical Applications
Executive Summary & Chemical Profile
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine represents a critical class of tetrahydropyran (THP) derivatives. The THP ring is a "privileged scaffold" in modern drug design, offering improved metabolic stability and solubility compared to carbocyclic analogs (e.g., cyclohexane) due to the lowered lipophilicity (
This guide focuses on the N-Benzyl isomer (CAS 443344-23-8), a high-volume intermediate for generating primary THP-amines, while also detailing the synthesis of the Quaternary C-Benzyl isomer, a high-value scaffold for conformational restriction.
Chemical Identity Table
| Property | N-Benzyl Isomer (Secondary) | C-Benzyl Isomer (Quaternary) |
| Systematic Name | N-benzyltetrahydro-2H-pyran-4-amine | 4-benzyltetrahydro-2H-pyran-4-amine |
| CAS Number | 443344-23-8 | Not widely listed (Custom Synthesis) |
| Molecular Formula | C | C |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol |
| Key Function | Protected Primary Amine Precursor | Conformationally Restricted Scaffold |
| Structure | Benzyl group on Nitrogen | Benzyl group on C4 (Quaternary) |
Synthesis Strategies & Protocols
A. Route 1: Reductive Amination (Target: N-Benzyl Isomer)
This is the industry-standard route for synthesizing the N-benzyl intermediate. It serves as a strategic purification handle; the benzyl group prevents over-alkylation and can be removed via hydrogenolysis to yield high-purity 4-aminotetrahydropyran (a key fragment in drugs like Gilteritinib ).
Mechanism: Formation of an imine followed by in-situ hydride reduction. Reagents: Tetrahydro-4H-pyran-4-one, Benzylamine, Sodium Triacetoxyborohydride (STAB).
Step-by-Step Protocol:
-
Imine Formation: Charge a reactor with Tetrahydro-4H-pyran-4-one (1.0 eq) and Dichloromethane (DCM) (10 V). Add Benzylamine (1.05 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at 20-25°C for 1 hour.
-
Reduction: Cool the mixture to 0-5°C. Portion-wise add Sodium Triacetoxyborohydride (STAB) (1.4 eq). Note: STAB is preferred over NaBH4 for its selectivity toward imines over ketones, minimizing alcohol side-products.
-
Quench: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 until pH > 8.
-
Workup: Separate phases. Extract the aqueous layer with DCM. Combine organics, dry over Na2SO4, and concentrate.
-
Purification: The crude oil is often converted to the HCl salt (using 4M HCl in dioxane) for crystallization, yielding a white solid.
B. Route 2: Grignard-Ritter Sequence (Target: Quaternary C-Benzyl Isomer)
Synthesizing the quaternary amine is significantly more challenging due to steric hindrance at the C4 position. This route builds the carbon skeleton first, then installs the amine.
Mechanism: Nucleophilic addition to ketone followed by acid-catalyzed nucleophilic substitution (Ritter).
Step-by-Step Protocol:
-
Grignard Addition:
-
Under N2 atmosphere, cool a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF to -78°C.
-
Slowly add Benzylmagnesium Chloride (1.2 eq, 2M in THF).
-
Warm to RT and stir for 2 hours.
-
Quench: Saturated NH4Cl. Isolate 4-benzyl-tetrahydro-2H-pyran-4-ol .
-
-
Ritter Reaction:
-
Dissolve the tertiary alcohol in Acetonitrile (excess, acts as solvent and reagent).
-
Add concentrated H2SO4 (2.0 eq) dropwise at 0°C. Caution: Exothermic.
-
Heat to 50°C for 4 hours. The carbocation intermediate is trapped by acetonitrile to form the acetamide.
-
Workup: Pour onto ice, neutralize, and extract.
-
-
Hydrolysis:
-
Reflux the acetamide in 6M HCl or NaOH/Ethylene Glycol (150°C) to cleave the acetyl group, yielding the free quaternary amine.
-
Visualized Reaction Pathways (Graphviz)
The following diagram illustrates the divergent synthesis pathways for both isomers from the common starting material.
Caption: Divergent synthesis of N-substituted vs. C-substituted tetrahydropyran amines from a common ketone precursor.
Pharmaceutical Applications & Significance[2][3][4][5][6][7]
A. The N-Benzyl Isomer: A Strategic Gateway
The N-benzyl derivative is rarely the final API; rather, it is a crucial Process Intermediate .
-
Impurity Control: Direct reductive amination of pyran-4-one with ammonia often leads to dimerization (secondary amine formation). Using benzylamine ensures mono-alkylation.
-
Downstream API: The deprotected 4-aminotetrahydropyran is a core motif in:
-
Gilteritinib (Xospata): A FLT3/AXL inhibitor for Acute Myeloid Leukemia (AML). The pyran ring improves solubility compared to a cyclohexyl group.
-
Ursolic Acid Derivatives: Used to improve bioavailability of triterpenoids.
-
B. The Quaternary Isomer: Conformational Control
The C-benzyl isomer is used in Structure-Based Drug Design (SBDD) to restrict the conformational freedom of the amino acid side chain (phenylalanine analog).
-
Applications:
-
NK1 Receptor Antagonists: The quaternary center locks the phenyl ring in a specific orientation, enhancing binding affinity.
-
Opioid Modulators: Spiro-fused piperidine/pyran systems often require this quaternary architecture to differentiate between mu and delta opioid receptors.
-
Quality Control & Analytics
To ensure pharmaceutical grade quality (typically >98% purity), the following analytical controls are mandatory.
Impurity Profiling
| Impurity | Origin | Detection (HPLC) | Limit (ICH Q3A) |
| Benzylamine | Unreacted starting material | UV @ 210/254 nm | < 0.15% |
| Bis-benzyl adduct | Over-alkylation (Route A) | UV @ 254 nm | < 0.10% |
| Pyran-4-ol | Reduction of ketone (Route A side rxn) | RI / CAD (No UV chromophore) | < 0.50% |
| Residual Solvents | DCM, THF, Acetonitrile | GC-Headspace | < 600 ppm (DCM) |
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Amine absorption) and 254 nm (Benzyl absorption).
Safety & Handling (E-E-A-T)
-
Hazard Classification: Both isomers are Skin Irritants (Category 2) and Eye Irritants (Category 2A) . The free amines are basic and can cause chemical burns if handled without PPE.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO2 from the air to form carbamates.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[1]
References
-
Preparation of 4-Amino-Tetrahydropyran Derivatives. European Patent Office. Patent EP1535922A1. Available at: [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225. Available at: [Link]
- Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and FLT3/AXL Kinase Inhibitor.Journal of Medicinal Chemistry, 2013.
- Ritter Reaction on 4-Substituted Tetrahydropyrans.Organic Syntheses, Coll. Vol. 5, p. 73. (Methodological grounding for Route B).
Sources
Physicochemical Profiling of Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine: A Technical Guide to Amine pKa Determination
Executive Summary
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (CAS: 1017134-27-8), also known as 4-benzyltetrahydro-2H-pyran-4-amine, is a highly privileged structural motif in medicinal chemistry. Featuring a primary amine and a lipophilic benzyl group attached to the C4 position of a tetrahydropyran (oxane) ring, this scaffold is frequently utilized in the design of centrally acting therapeutics and potent aspartyl protease inhibitors.
Understanding the precise acid dissociation constant (
Structural Determinants of Basicity: The Causality of the Shift
To predict and understand the
-
The Tetrahydropyran Oxygen (-I Effect): The highly electronegative oxygen atom (O1) in the oxane ring exerts a strong inductive pull on the electron density of the sigma-bond framework. This electron withdrawal propagates through the C2/C6 and C3/C5 carbons to the C4 position. By depleting electron density at the amine nitrogen, the oxygen destabilizes the protonated ammonium cation (
), thereby lowering the . -
The Benzyl Substituent: The
hybridized carbons of the phenyl ring are more electronegative than standard alkyl carbons. This creates a mild inductive electron-withdrawing effect through the methylene bridge (- -Ph), further suppressing the basicity of the amine compared to a simple methyl or ethyl substituent.
Based on empirical data,
[1]. The addition of an aryl or benzyl group at the C4 position typically drops this value further. For instance, [2]. Consequently, the
Figure 1: Inductive (-I) electron-withdrawing pathways lowering the C4-amine pKa.
Quantitative Data: Comparative Basicity of Amine Scaffolds
To contextualize the predicted basicity, Table 1 summarizes the
| Compound Scaffold | Key Structural Feature | Experimental / Predicted | Impact on Physiological Ionization (pH 7.4) |
| Cyclohexylamine | Unsubstituted aliphatic ring | ~10.6 | >99.9% Protonated (High lysosomal trapping) |
| 4-Aminotetrahydropyran | Introduction of O1 (-I effect) | 9.63 ± 0.20 | ~99.4% Protonated |
| 4-(3-Fluorophenyl)oxan-4-amine | Addition of fluorophenyl group | ~9.2 | ~98.4% Protonated |
| Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine | Addition of benzyl group | ~9.2 - 9.5 | ~98.5% Protonated (Optimal balance) |
Experimental Methodologies for Determination
Due to the lipophilic nature of the benzyl group, the unprotonated free base of this molecule will exhibit poor aqueous solubility. Therefore, standard aqueous titrations will fail due to precipitation before the equivalence point is reached. To ensure scientific integrity, the following self-validating protocols must be employed.
Method A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)
This is the gold standard for lipophilic amines. By using a methanol/water mixture, we maintain solubility across all pH ranges and mathematically extrapolate back to pure water.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare five distinct cosolvent mixtures of Methanol/Water (e.g., 20%, 30%, 40%, 50%, 60% w/w). Dissolve 0.15 M KCl in each to maintain a constant ionic strength.
-
Analyte Dissolution: Dissolve tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine to a concentration of 0.5 mM in each cosolvent system.
-
Acidification: Lower the pH to ~2.5 using standardized 0.1 M HCl to ensure the C4-amine is 100% protonated (
). -
Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere at a strictly controlled 25.0 ± 0.1 °C.
-
Data Acquisition: Record the apparent pH (
) versus the volume of titrant added. -
Self-Validation (Blank Run): Conduct an identical titration on the cosolvent matrix without the analyte. Subtracting this blank accounts for solvent auto-ionization and glass electrode asymmetry, ensuring the measured buffering capacity is exclusively derived from the amine.
-
Extrapolation: Calculate the apparent
( ) for each mixture. Plot against the inverse of the dielectric constant ( ). The y-intercept (extrapolated to ) yields the true aqueous .
Method B: Site-Specific H-NMR Titration
While potentiometry measures macroscopic proton buffering, NMR titration provides site-specific validation, proving that the calculated
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 2 mM solution of the analyte in a 10%
/ 90% mixture containing 0.15 M NaCl. -
Internal Calibration: Add a trace amount of an internal NMR pH indicator (e.g., a non-interacting buffer with a known
near 9.0). -
Self-Validation: The internal standard validates the exact pH directly within the NMR tube, eliminating errors caused by electrode junction potentials in mixed solvents.
-
Spectral Acquisition: Acquire
H-NMR spectra across a pH range of 2.0 to 12.0 (adjusted via micro-additions of DCl or NaOD). -
Tracking: Monitor the chemical shift (
) of the benzyl methylene protons (- -Ph) or the equatorial C3/C5 protons. As the amine deprotonates, the localized positive charge dissipates, causing these adjacent protons to shift upfield. -
Curve Fitting: Plot the chemical shift (
) against the internally validated pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the exact .
Figure 2: Decision logic and workflow for determining the pKa of lipophilic tetrahydropyran amines.
Implications in Drug Development
The precise tuning of the amine
A
References
-
Lowe, M. A., et al. "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362." Journal of Medicinal Chemistry, 65(20), 14121-14143 (2022). Available at:[Link]
Methodological & Application
synthesis of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine from 4-benzyl-tetrahydropyran-4-one
Abstract & Strategic Overview
The target molecule, tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-benzyl-4-aminotetrahydropyran), represents a critical "privileged scaffold" in medicinal chemistry. The gem-disubstituted amino-ether motif is frequently observed in high-affinity ligands for G-protein coupled receptors (GPCRs), particularly in opioid receptor agonists and Neurokinin-1 (NK1) antagonists.
This application note details a robust, field-proven protocol for synthesizing this quaternary amine. While the request references "4-benzyl-tetrahydropyran-4-one" as a starting material, this specific nomenclature implies a pentavalent carbon at the carbonyl position (C4), which is chemically impossible. Therefore, this guide utilizes the standard Tetrahydro-4H-pyran-4-one as the actual commercial starting material. The synthesis follows a Grignard-Ritter sequence , a high-fidelity pathway for constructing sterically hindered quaternary amines that avoids the racemization and low yields often associated with alternative Strecker syntheses.
Core Chemical Logic
-
Nucleophilic Addition (Grignard): Introduction of the benzyl group via a hard nucleophile to generate a tertiary alcohol.
-
Ritter Reaction: Exploiting the stability of the tertiary carbocation at the C4 position to introduce the nitrogen atom via a nitrile pool.
-
Hydrolysis: Unmasking the primary amine from the acetamide intermediate.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is disconnected into three distinct stages. The critical junction is the formation of the 4-benzyl-4-hydroxytetrahydropyran intermediate, which serves as the substrate for the acid-mediated Ritter amidation.
Caption: Three-stage synthesis of 4-benzyl-4-aminotetrahydropyran via Grignard addition and Ritter amidation.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Benzyl-4-hydroxytetrahydropyran
Objective: Create the quaternary carbon center by adding a benzyl group to the ketone.
Reagents & Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)[1]
-
Benzylmagnesium chloride (2.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)[1]
-
Saturated Ammonium Chloride (aq)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.
-
Solvation: Dissolve Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer Benzylmagnesium chloride (60 mL, 120 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 45 minutes, maintaining the internal temperature below 5°C.
-
Mechanistic Insight: Slow addition prevents the "runaway" exotherm and minimizes enolization side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.4) should disappear.
-
Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl solution (50 mL). Caution: Gas evolution.
-
Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude tertiary alcohol is typically pure enough (>90%) for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Stage 2: Ritter Reaction (Formation of the Acetamide)
Objective: Convert the tertiary alcohol to the acetamide using acetonitrile as the nitrogen source.
Reagents & Materials:
-
4-Benzyl-4-hydroxytetrahydropyran (from Stage 1)
-
Acetonitrile (Solvent/Reactant, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 3.0 eq)
-
Glacial Acetic Acid (optional co-solvent)
Protocol:
-
Setup: Place the tertiary alcohol (19.2 g, ~100 mmol) in a round-bottom flask. Add Acetonitrile (100 mL).
-
Acid Addition: Cool the mixture to 0°C . Add concentrated H₂SO₄ (16 mL, ~300 mmol) dropwise.
-
Critical Control Point: The reaction is highly exothermic. The acid generates the tertiary carbocation at C4, which is stabilized by the hyperconjugation of the ring but is still reactive.
-
-
Reaction: Allow to warm to RT and stir for 12–18 hours. A white precipitate (the acetamide) often forms.
-
Workup: Pour the reaction mixture onto crushed ice (200 g) and stir vigorously. Basify the solution to pH ~10 using 4M NaOH.
-
Isolation: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash with water, dry over Na₂SO₄, and concentrate.
-
Yield: Expect 75–85% yield of N-(4-benzyl-tetrahydro-2H-pyran-4-yl)acetamide .
Stage 3: Hydrolysis to Target Amine
Objective: Cleave the acetyl group to reveal the free amine.
Reagents & Materials:
-
N-Acetyl intermediate
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol or Ethanol (High boiling solvent preferred for faster kinetics)
Protocol:
-
Setup: Dissolve the acetamide (23.3 g, 100 mmol) in Ethylene Glycol (100 mL). Add KOH pellets (28.0 g, 500 mmol).
-
Reflux: Heat the mixture to 150°C (or reflux if using Ethanol, though Ethanol may require pressurized vessel or longer times) for 12 hours.
-
Note: Sterically hindered amides are difficult to hydrolyze. High temperature and strong base are required.
-
-
Workup: Cool to RT. Dilute with water (300 mL). Extract with DCM (4 x 100 mL).
-
Salt Formation (Optional but Recommended): To obtain a stable solid, treat the DCM layer with HCl in Dioxane or Ether to precipitate the Hydrochloride Salt .
-
Final Product: Filter the white solid. Recrystallize from Ethanol/Ether if high purity (>99%) is required.
Quantitative Summary & Troubleshooting
| Parameter | Stage 1 (Grignard) | Stage 2 (Ritter) | Stage 3 (Hydrolysis) |
| Limiting Reagent | Tetrahydropyran-4-one | Tertiary Alcohol | Acetamide Intermediate |
| Key Reagent | BenzylMgCl (1.2 eq) | H₂SO₄ (3.0 eq) | KOH (5.0 eq) |
| Temperature | 0°C → RT | 0°C → RT | 150°C (Reflux) |
| Typical Yield | 90–95% | 75–85% | 80–90% |
| Common Failure | Moisture in THF (No reaction) | Temp too high (Elimination to alkene) | Incomplete hydrolysis |
Troubleshooting Guide:
-
Elimination Product: If you observe the formation of 4-benzylidene-tetrahydropyran (alkene) in Stage 2, the temperature during acid addition was too high. Keep it strictly at 0°C initially.
-
Incomplete Hydrolysis: If the acetamide persists in Stage 3, switch solvent to Ethylene Glycol or Propylene Glycol to achieve higher reaction temperatures (>150°C).
References
-
Ritter Reaction Mechanism & Scope
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.
-
-
Synthesis of 4-Aminotetrahydropyrans
-
Nortcliffe, A., et al. (2017).[2] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.
-
-
Grignard Addition to Heterocyclic Ketones
-
General Protocol for Sterically Hindered Amine Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis of N-Benzyl-tetrahydro-2H-pyran-4-amine
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the synthesis of N-benzyl-tetrahydro-2H-pyran-4-amine (CAS 443344-23-8), a critical intermediate in the synthesis of analgesics and anti-inflammatory therapeutics.[1]
Executive Summary
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, offering improved solubility and metabolic stability compared to carbocyclic analogs. N-benzyl-tetrahydro-2H-pyran-4-amine serves as a versatile building block, allowing for rapid diversification at the secondary amine nitrogen.
This guide details two validated protocols for the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine . Unlike generic procedures, these protocols address specific challenges associated with the tetrahydropyran ring:
-
Protocol A (STAB): The "Gold Standard" for high-yield, bench-scale synthesis using Sodium Triacetoxyborohydride.
-
Protocol B (Ti-Mediated): A Lewis-acid promoted method using Titanium(IV) isopropoxide for sterically demanding or acid-sensitive variations.
Chemical Strategy & Mechanism[2][3]
The Chemoselectivity Challenge
The primary challenge in reductive amination is preventing the direct reduction of the ketone (to the alcohol) while ensuring complete conversion of the intermediate imine.
-
Reagent Choice: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and exhibits high chemoselectivity for the iminium ion over the ketone carbonyl due to the electron-withdrawing acetoxy groups, which reduce the nucleophilicity of the hydride.
-
Acidity Control: The formation of the iminium ion requires acid catalysis (typically Acetic Acid), but excessive acidity can protonate the amine nucleophile, stalling the reaction.
Reaction Pathway
The reaction proceeds through two distinct phases:[2][3][4][5]
-
Equilibrium: Condensation of pyran-4-one and benzylamine to form the hemiaminal and then the iminium ion.
-
Irreversible Reduction: Hydride transfer from the borohydride species to the C=N bond.
Figure 1: Mechanistic pathway for the reductive amination of tetrahydro-4H-pyran-4-one. Note the reversible nature of the iminium formation, necessitating water management or excess reductant.
Protocol A: The STAB Method (Standard Bench Scale)
Best for: Routine synthesis, high functional group tolerance, 1g–50g scale.
Materials & Reagents
| Component | Equiv. | Role |
| Tetrahydro-4H-pyran-4-one | 1.0 | Substrate |
| Benzylamine | 1.05 | Amine Source (Slight excess drives equilibrium) |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (Glacial) | 1.0 | Catalyst (Activates ketone) |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Step-by-Step Procedure
-
Imine Pre-Complexation (Critical Step):
-
In a dry round-bottom flask under N₂ atmosphere, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in DCM (anhydrous).
-
Add Benzylamine (1.05 eq).
-
Add Acetic Acid (1.0 eq).[2]
-
Technical Insight: Stir this mixture for 30–60 minutes at room temperature before adding the reductant. This allows the imine/iminium equilibrium to establish, minimizing direct reduction of the ketone.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath). While STAB is stable at RT, cooling mitigates exotherms on larger scales.
-
Add STAB (1.4 eq) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench: Slowly add saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂) will occur. Stir vigorously for 20 minutes to decompose borate complexes.
-
Extraction: Extract the aqueous layer 3x with DCM.[2]
-
Wash: Combine organics and wash with brine. Dry over Na₂SO₄.
-
-
Purification:
-
Concentrate in vacuo.
-
The crude oil is often >90% pure. If necessary, purify via flash chromatography (SiO₂).
-
Eluent: 95:5 DCM:MeOH (with 1% NH₄OH or Et₃N to prevent streaking of the amine).
-
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered amines, acid-sensitive substrates, or when STAB fails to drive conversion.
Why this works?
Ti(OiPr)₄ acts as a Lewis acid and a water scavenger. It forces the formation of the imine by coordinating to the carbonyl oxygen and trapping the water byproduct, shifting the equilibrium completely to the right.
Step-by-Step Procedure
-
Imine Formation:
-
Combine Tetrahydro-4H-pyran-4-one (1.0 eq) and Benzylamine (1.1 eq) in neat Ti(OiPr)₄ (1.25 eq) or in minimal THF.
-
Stir under N₂ at room temperature for 6–12 hours. The solution will become viscous.
-
Validation: No external dehydrating agent (like MgSO₄) is needed; the Titanium species handles the water.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (or MeOH).
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) carefully.
-
Note: NaBH₄ is used here instead of STAB because the intermediate is already a pre-formed titanated imine, which is highly reducible. STAB is unnecessary and less effective in this matrix.
-
Stir for 2–4 hours at room temperature.
-
-
Hydrolysis (The "White Precipitate" Step):
-
Quench by adding water (approx. 1 mL per mmol Ti).
-
A heavy white precipitate (TiO₂) will form. This can be difficult to filter.
-
Filtration Hack: Dilute with EtOAc and filter through a pad of Celite . Wash the pad thoroughly with EtOAc to recover the amine trapped in the titanium salts.
-
Analytical Data & Validation
Expected NMR Signature (CDCl₃)
To validate the synthesis of N-benzyl-tetrahydro-2H-pyran-4-amine , look for these diagnostic signals:
| Position | Signal Type | Chemical Shift (δ) | Interpretation |
| Benzylic CH₂ | Singlet (2H) | ~ 3.80 ppm | Diagnostic of N-Benzyl group. |
| Pyran C4-H | Multiplet (1H) | ~ 2.65 - 2.75 ppm | The methine proton at the reductive center. |
| Pyran C2/C6-H | Multiplet (4H) | ~ 3.90 - 4.00 ppm | Protons adjacent to the ether oxygen (deshielded). |
| Aromatic | Multiplet (5H) | ~ 7.20 - 7.40 ppm | Benzyl ring protons. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Wet solvents or old STAB reagent. | STAB degrades with moisture. Use fresh reagent. Ensure solvents are anhydrous. |
| Alcohol Byproduct | Direct reduction of ketone. | Increase the "Pre-Complexation" time (Protocol A, Step 1) to ensure imine forms before reductant is added. |
| Stuck on Column | Amine interacting with silica. | Pre-treat silica with 1% Triethylamine (TEA) or use 1% NH₄OH in the eluent. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929.
-
Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[6] Bioorganic & Medicinal Chemistry, vol. 25, no. 7, 2017, pp. 2218-2225.[6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Peptide Coupling Protocols for Sterically Hindered Amines
The following Application Note and Protocol guide is designed for researchers and drug discovery scientists working with the sterically hindered building block tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine .
Target Molecule: Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Classification:
Executive Summary & Mechanistic Insight
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine presents a distinct synthetic challenge. Structurally, the amine group is attached to a quaternary carbon (C4 of the pyran ring), which is further substituted with a bulky benzyl group. In the context of peptide coupling, this molecule behaves similarly to
The Challenge: The Steric Wall
Standard coupling reagents (EDC/NHS, DCC) rely on the formation of an active ester that must be attacked by the amine. For this target, the trajectory of the incoming nucleophile (the amine nitrogen) is obstructed by the "steric wall" created by the C4-benzyl group and the ring carbons.
-
Kinetic Consequence: The rate of nucleophilic attack (
) is significantly slower than competitive hydrolysis or rearrangement pathways (e.g., -acylurea formation). -
Thermodynamic Consequence: Even if the active intermediate forms, the transition state energy is high, often requiring elevated temperatures or more potent leaving groups (e.g., At-OH vs Bt-OH).
The Solution: High-Reactivity Electrophiles
To overcome this barrier, protocols must utilize coupling reagents that generate highly reactive active esters (7-azabenzotriazole esters) or acid halides (acid fluorides/chlorides). The use of HOAt (1-Hydroxy-7-azabenzotriazole) over HOBt is non-negotiable for this scaffold, as the pyridine nitrogen in HOAt provides a secondary catalytic effect via neighboring group participation (anchimeric assistance).
Strategic Workflow Visualization
The following diagram outlines the decision tree for coupling this specific amine, prioritizing yield and minimizing racemization of the chiral coupling partner.
Figure 1: Decision matrix for coupling sterically hindered pyran-amines. Note the pivot to PyAOP or Acid Chlorides if standard HATU protocols fail.
Detailed Experimental Protocols
Protocol A: The Gold Standard (HATU/HOAt)
Best for: Coupling chiral Fmoc-amino acids to the pyran amine with minimal racemization. Mechanism: Generates the highly reactive OAt-ester in situ.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (1.2 equiv)
-
HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
HOAt (1.1 equiv) [Add as a scavenger/catalyst]
-
DIPEA (Diisopropylethylamine) (3.0 equiv; 4.0 if amine is an HCl salt)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask under inert atmosphere (
or Ar), dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M). -
Base Addition: Add DIPEA (1.0 equiv only) to initiate activation. Stir at 0°C for 5 minutes, then warm to Room Temperature (RT) for 10 minutes. Note: The solution should turn yellow.
-
Amine Addition: In a separate vial, dissolve the Pyran-Amine (1.2 equiv) in minimal DMF. If the amine is a salt (e.g., HCl), add the remaining DIPEA (2.0–3.0 equiv) to this vial first to neutralize it.
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: Use LC-MS. TLC may be difficult due to the UV activity of the benzyl group and HATU byproducts.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5%
(2x), Water (1x), 5% Citric Acid (2x), and Brine (1x). Dry over .[1]
Protocol B: The "Nuclear Option" (Acid Chloride via Triphosgene)
Best for: Extremely hindered couplings where HATU fails. Warning: Only use with achiral acids or if racemization is acceptable/manageable, as acid chlorides are highly prone to racemization via oxazolone formation.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
BTC (Bis(trichloromethyl)carbonate / Triphosgene) (0.35 equiv)
-
Sym-Collidine (2,4,6-Trimethylpyridine) (3.0 equiv) or DIPEA
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve the Carboxylic Acid (1.0 equiv) and BTC (0.35 equiv) in anhydrous DCM (0.1 M).
-
Activation: Cool to 0°C. Add Sym-Collidine (1.0 equiv) dropwise. A precipitate (collidinium hydrochloride) may form. Stir for 30 minutes.
-
Coupling: Add the Pyran-Amine (1.2 equiv) and remaining base (2.0 equiv) dissolved in DCM.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Acid chlorides react rapidly; extended times are rarely needed.
-
Quench: Quench with saturated
solution.
Optimization & Troubleshooting Data
The following table summarizes common failure modes for this specific scaffold and their remedies.
| Failure Mode | Symptom (LC-MS) | Root Cause | Corrective Action |
| No Reaction | Starting material (Acid) remains unchanged. | Steric bulk prevents attack on Active Ester. | Switch to Method B (Acid Chloride) or use Microwave (50°C, 30 min). |
| Epimerization | Split peaks in HPLC (diastereomers). | Over-activation or high pH. | Use TMP (2,4,6-Collidine) instead of DIPEA. Lower temp to 0°C. Use PyAOP instead of HATU. |
| Guanidinylation | Mass = Amine + 99 Da (approx). | Amine attacks the Uronium reagent (HATU) directly. | Slow addition of the amine. Ensure Acid is fully activated before adding amine. Switch to Phosphonium (PyAOP) . |
| Hydrolysis | Acid regenerates; Amine remains. | Wet solvent; Active ester hydrolyzes faster than coupling. | Use Anhydrous DMF (commercial septum-sealed). Increase amine equivalents to 2.0. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link
- Context: Establishes HOAt as the superior additive for hindered couplings compared to HOBt.
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Context: Comprehensive review covering H
-
Bachem. (2024). Peptide Synthesis Guide: Coupling Methods. Bachem Technical Library. Link
- Context: Industry standard protocols for handling sterically hindered amino acids like Aib.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
- Context: Discusses stability of protecting groups under the harsh activation conditions required for hindered amines.
Sources
Application Note: Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine as a Privileged Scaffold
[1]
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, the "escape from flatland" initiative drives the adoption of sp³-rich scaffolds to improve solubility and selectivity. Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (Structure 1 ) represents a high-value gem-disubstituted scaffold.[1] Unlike its mono-substituted counterpart, this molecule features a quaternary carbon at the 4-position, offering three distinct advantages:
-
The Gem-Disubstituent Effect (Thorpe-Ingold Effect): The steric bulk of the benzyl and amine groups at the same carbon restricts the conformational flexibility of the tetrahydropyran (THP) ring, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.
-
Metabolic Blockade: The quaternary center eliminates the abstractable
-proton common in secondary/tertiary amines, effectively blocking oxidative metabolism (CYP450-mediated -dealkylation or -oxidation) at this metabolic hotspot.[1] -
Lipophilicity Modulation: The THP ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the corresponding cyclohexane analog (4-benzylcyclohexan-1-amine), improving aqueous solubility without introducing a basic center (like piperidine).[1]
Chemical Structure & Vector Analysis[1]
The scaffold consists of a saturated 6-membered ether ring with an exocyclic amine and a benzyl group attached to the same carbon (C4).[1]
| Feature | Description | Impact on Drug Design |
| Core Ring | Tetrahydropyran (Oxane) | Reduces lipophilicity (vs. cyclohexane); H-bond acceptor.[1] |
| Substituents | 4-Amino, 4-Benzyl | Creates a quaternary center .[1] |
| Stereochemistry | Achiral (plane of symmetry) | Simplifies synthesis (no enantiomer separation needed). |
| pKa (Amine) | ~9.5 - 10.0 | Typical primary aliphatic amine; forms stable salts.[1] |
| Topology | Gem-disubstituted | Forces substituents into axial/equatorial orientations.[1] |
Conformational Analysis (DOT Diagram)
The following diagram illustrates the synthesis and conformational lock provided by the scaffold.
Caption: Synthesis pathway and functional advantages of the gem-disubstituted THP scaffold.
Synthesis Protocol: The Ritter Route
Direct amination of the ketone (reductive amination) yields the mono-substituted amine.[1] To install both the benzyl group and the amine at the same carbon, a Grignard-Ritter sequence is the industry standard.
Reagents Required[1][2][3][4]
-
Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)[1]
-
Benzylmagnesium bromide (2.0 M in THF)
-
Acetonitrile (anhydrous)
-
Sulfuric acid (conc. H₂SO₄)[2]
-
Acetic acid (glacial)[3]
-
Sodium hydroxide (NaOH)
Step-by-Step Methodology
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.
-
Solvation: Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add benzylmagnesium bromide (1.2 equiv, 120 mmol, 60 mL of 2.0 M solution) over 30 minutes. Maintain internal temperature <10°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of ketone.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Product: Yields 4-benzyltetrahydro-2H-pyran-4-ol (viscous oil).[1] Proceed to Step 2 without extensive purification.
Step 2: Ritter Reaction (Installation of Amine)
Note: This step converts the tertiary alcohol to an acetamide using the nitrile as a nucleophile.
-
Setup: In a 250 mL flask, dissolve the crude alcohol from Step 1 in glacial acetic acid (30 mL) and acetonitrile (10 mL, excess).
-
Acid Catalysis: Cool to 0°C. Add conc. H₂SO₄ (3.0 equiv) dropwise. Caution: Exothermic.[1]
-
Reaction: Allow to warm to RT and stir for 12–18 hours. The mixture may darken.
-
Workup: Pour the mixture onto crushed ice (200 g). Neutralize with NaOH (aq) until pH ~8. Extract with DCM (3 x 100 mL).
-
Intermediate: Evaporation yields N-(4-benzyltetrahydro-2H-pyran-4-yl)acetamide .
Step 3: Hydrolysis (De-protection to Free Amine)
-
Hydrolysis: Dissolve the acetamide in ethylene glycol (50 mL) and add KOH (pellets, 5.0 equiv).
-
Reflux: Heat to 150°C for 24 hours. (Standard aqueous hydrolysis is often too slow for sterically hindered amides).
-
Extraction: Cool, dilute with water (100 mL), and extract with DCM (4 x 50 mL).
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₃ 90:9:1).
-
Final Product: Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine .
Medicinal Chemistry Applications
A. Library Synthesis (Amide Coupling)
The steric bulk of the quaternary center makes the amine less nucleophilic than a standard primary amine.
-
Recommendation: Use high-activity coupling reagents like HATU or COMU rather than EDC/HOBt.[1]
-
Protocol: React Scaffold (1.0 eq) with Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF at RT for 16h.
B. Physicochemical Comparison
Replacing a cyclohexyl scaffold with the THP scaffold significantly alters the property profile:
| Property | Cyclohexyl Analog | THP Scaffold (Target) | Benefit |
| cLogP | ~3.2 | ~1.9 | Improved solubility; lower lipophilic efficiency (LipE) penalty.[1] |
| TPSA | 26 Ų | 35 Ų | Increased polarity without adding H-bond donors.[1] |
| Metabolic Stability | Low (C4 oxidation) | High | Blocked C4 position; ether ring deactivates adjacent C-H bonds. |
C. Case Study: NK1 Receptor Antagonists
In the development of Neurokinin-1 (NK1) antagonists (e.g., analogs of Netupitant), replacing the 4-phenyl-piperidine core with a 4-phenyl-THP core has been shown to maintain potency while eliminating the basic nitrogen of the piperidine ring.[1] This reduces hERG channel affinity (often driven by basic amines) and improves CNS penetration by lowering the pKa of the overall molecule.
References
-
Ritter Reaction Mechanism & Scope
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
-
THP Scaffold Synthesis
-
Gem-Disubstituent Effect
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
-
Metabolic Blocking Strategy
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Application Notes and Protocols for the Derivatization of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1][2][3][4] Its inherent conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive core for the design of novel therapeutics.[5][6] Specifically, derivatives of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine represent a promising starting point for structure-activity relationship (SAR) studies aimed at discovering novel drug candidates for a range of therapeutic targets.[1]
This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of the primary amine functionality of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine. The methodologies outlined herein are designed to enable the systematic exploration of chemical space around this core, facilitating the identification of key structural features that govern biological activity. We will delve into the rationale behind common derivatization strategies, provide step-by-step experimental protocols, and discuss the critical aspects of purification and characterization.
Strategic Derivatization for SAR Exploration
The primary amine of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine offers a versatile handle for chemical modification. The following derivatization strategies are fundamental for a comprehensive SAR campaign, allowing for the introduction of a diverse array of functional groups to probe interactions with biological targets.
N-Acylation: Introducing Amide Functionality
N-acylation is a robust and widely used method to introduce amide bonds, which can participate in crucial hydrogen bonding interactions with protein targets.[7][8] This strategy allows for the exploration of various substituents by varying the acylating agent.
Causality of Experimental Choices:
-
Acylating Agents: Acyl chlorides and anhydrides are highly reactive and suitable for rapid derivatization. Carboxylic acids, when activated with coupling agents like DCC or HATU, offer a milder alternative, which is beneficial when dealing with sensitive substrates.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[9]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine.
Materials:
-
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acetylated product.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 85-95 |
| Benzoyl chloride | Pyridine | DCM | 80-90 |
| Acetic anhydride | Triethylamine | DCM | 90-98 |
| Propionic anhydride | Triethylamine | DCM | 88-96 |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of the starting amine.
Reductive Amination: Forging Diverse C-N Bonds
Reductive amination is a powerful and versatile method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[10][11][12] This one-pot procedure avoids the over-alkylation often seen with direct alkylation methods.[12][13]
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse alkyl and aryl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[12][13] It is less basic than sodium cyanoborohydride (NaBH₃CN) and can be used in the presence of acidic catalysts. Sodium borohydride (NaBH₄) can also be used, often in a stepwise manner.[12][14]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the synthesis of the N-benzyl derivative.
Materials:
-
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.0 equiv) in anhydrous DCM, add benzaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reductive Amination Scope
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Acetone | NaBH(OAc)₃ | DCE | 75-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 80-90 |
| Formaldehyde | NaBH(OAc)₃ | DCM | 70-80 |
| Phenylacetaldehyde | NaBH(OAc)₃ | DCM | 78-88 |
Visualization: Reductive Amination Pathway
Caption: The two-step, one-pot reductive amination process.
N-Alkylation: Direct Introduction of Alkyl Groups
While direct N-alkylation of primary amines can sometimes lead to over-alkylation, it remains a valuable tool, especially when using specific methodologies to control the reaction.[13][15][16][17]
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are common electrophiles.
-
Base: A mild base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base can be used to deprotonate the amine.
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile facilitate the Sₙ2 reaction.
Experimental Protocol: N-Monoalkylation with Ethyl Iodide
This protocol aims for selective mono-alkylation.
Materials:
-
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.0 equiv)
-
Ethyl iodide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF.
-
Add ethyl iodide (1.1 equiv) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Role of the Linker in SAR Studies
In many drug design campaigns, the introduced substituent is not directly interacting with the target but is connected via a "linker." The nature of this linker—its length, rigidity, and chemical properties—can significantly impact the binding affinity and pharmacokinetic properties of the molecule.[18][19][20][21][22] Therefore, a systematic exploration of different linkers is a crucial aspect of SAR studies.
Visualization: Linker SAR Strategy
Caption: Modulating the linker to optimize biological activity.
Purification and Characterization: Ensuring Compound Integrity
The purity and structural integrity of each synthesized derivative must be rigorously confirmed before biological evaluation.
Purification:
-
Column Chromatography: The primary method for purifying the synthesized compounds. Silica gel is the most common stationary phase, with the mobile phase (eluent) polarity adjusted to achieve optimal separation.
-
Recrystallization: Can be used for solid compounds to achieve high purity.
Characterization:
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[23]
Data Presentation: Key Characterization Techniques
| Technique | Information Provided | Key Features for Tetrahydropyran Derivatives |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Characteristic signals for the tetrahydropyran ring protons, the benzylic protons, and the newly introduced substituents.[24][25] The disappearance of the primary amine N-H protons and the appearance of new signals corresponding to the derivative are key indicators of a successful reaction. |
| ¹³C NMR | Carbon skeleton of the molecule. | Distinct signals for the carbons of the tetrahydropyran ring and the phenylmethyl group.[24][26] Shifts in the carbon signals adjacent to the nitrogen atom confirm derivatization. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | The molecular ion peak confirms the expected mass of the synthesized derivative.[24][26] High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of new characteristic bands, such as the amide C=O stretch (around 1650 cm⁻¹), confirm the transformation.[24] |
Visualization: Analytical Workflow for Compound Validation
Caption: A systematic approach to compound purification and characterization.
Conclusion
The derivatization of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine is a critical step in the exploration of its potential as a scaffold for novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for conducting comprehensive SAR studies. By systematically applying these derivatization techniques and rigorously characterizing the resulting compounds, researchers can effectively navigate the chemical space around this promising core and identify new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
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24.6: Synthesis of Amines - Chemistry LibreTexts. (2024, September 30). [Link]
-
Reductive amination - Wikipedia. (n.d.). [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998–1018. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). [Link]
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Maple, H. J., Clayton, J., & Hubbard, R. E. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(21), 15599–15614. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2026, January 29). ResearchGate. [Link]
-
N-Dealkylation of Amines - PMC. (n.d.). [Link]
-
Kumar, D., Kumar, R., & Singh, P. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(58), 36561–36579. [Link]
- Processes for the alkylation of secondary amine groups of morphinan derivatives. (n.d.).
- Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
-
Structure activity relationship (SAR): Studies of the linker and... - ResearchGate. (n.d.). [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry - ResearchGate. (2017, July 17). [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters. (2018, February 16). [Link]
-
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12). [Link]
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed. (2023, June 15). [Link]
-
Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC. (2009, April 26). [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - MDPI. (2019, April 13). [Link]
-
Shamsuzzaman, Dar, A. M., Khan, Y., & Sohail, A. (2013). Synthesis and biological studies of steroidal pyran based derivatives. Journal of Photochemistry and Photobiology B: Biology, 129, 36–47. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30). [Link]
-
N-Acylation Reactions of Amines - ResearchGate. (n.d.). [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ResearchGate. (n.d.). [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 12). [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. (2019, February 4). [Link]
-
N>-Acylation Reactions of Amines - the University of Bath's research portal. (n.d.). [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI. (2022, July 19). [Link]
-
Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 101–111. [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC. (n.d.). [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013, July 26). [Link]
- Pyran derivatives and their preparation. (n.d.).
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 17. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 22. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
protecting group strategies for tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine synthesis
A Comparative Guide to Protecting Group Methodologies
Abstract
The synthesis of 4-benzyl-tetrahydro-2H-pyran-4-amine presents a classic challenge in medicinal chemistry: the construction of a quaternary carbon center bearing a free primary amine. This scaffold is a critical pharmacophore in GPCR modulators (e.g., NK1 antagonists) and opioid receptor ligands. This Application Note details two distinct protecting group strategies to access this motif starting from the commercially available tetrahydro-4H-pyran-4-one . We contrast the Nucleophilic Imine Strategy (utilizing Ellman’s Sulfinamide) against the Cationic Alcohol Strategy (utilizing a modified Ritter reaction), providing step-by-step protocols, mechanistic insights, and scalability assessments.
Introduction: The Quaternary Challenge
Direct amination of quaternary centers is sterically demanding. Traditional routes such as the Strecker synthesis or Bucherer-Bergs reaction often yield hydantoins or nitriles that require harsh hydrolysis or reduction steps, which can be incompatible with sensitive benzyl substituents.
Successful strategies must therefore rely on "Masked Nitrogen" methodologies. The nitrogen atom is introduced in a protected state—either as a sulfinamide or an amide—to stabilize the transition state during the carbon-carbon bond formation or to trap a transient carbocation.
Strategic Analysis
Strategy A: The tert-Butanesulfinyl (Ellman) Auxillary[1]
-
Mechanism: Condensation of the ketone with tert-butanesulfinamide followed by Grignard addition.
-
Role of PG: The sulfinyl group (
) acts as a dual-function auxiliary. It activates the imine for nucleophilic attack and serves as an easily cleavable protecting group. -
Advantage: Mild conditions, high yields, and avoidance of heavy metal reductions.
Strategy B: The Ritter-Type Cationic Trap
-
Mechanism: Grignard addition to the ketone to form a tertiary alcohol, followed by acid-mediated dehydration/trapping with a nitrile (e.g., chloroacetonitrile).
-
Role of PG: The nitrile solvent acts as the nitrogen source and protecting group, forming an amide in situ upon quenching.
-
Advantage: Cost-effective for scale-up; utilizes inexpensive reagents.
Visualizing the Synthetic Pathways
Figure 1: Comparative synthetic flow for Route A (Ellman, Top) and Route B (Ritter, Bottom).[2]
Protocol 1: The Ellman Sulfinamide Strategy
Best for: Research scale (mg to g), high purity requirements, mild conditions.
Materials
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
(±)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Benzylmagnesium chloride (2.0 M in THF) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous THF.
Step-by-Step Methodology
1. Formation of the N-Sulfinyl Imine [3]
-
Charge a flame-dried round-bottom flask with Tetrahydro-4H-pyran-4-one (10 mmol) and (±)-2-Methyl-2-propanesulfinamide (11 mmol).
-
Dissolve in anhydrous THF (20 mL) under N₂ atmosphere.
-
Add Ti(OEt)₄ (20 mmol) dropwise. Note: The solution will turn slightly yellow.
-
Heat to reflux (65-70°C) for 6-12 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS.
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). The titanium salts will precipitate as a white slurry. Filter through a pad of Celite.
-
Concentrate the filtrate to yield the crude sulfinimine. (Optional: Purify via silica gel chromatography, though often clean enough for the next step).
2. Grignard Addition (The Critical Step)
-
Dissolve the crude sulfinimine in anhydrous DCM (30 mL). Expert Tip: DCM is often superior to THF for this step as it enhances diastereoselectivity (if chiral) and reaction rate.
-
Cool the solution to -48°C (dry ice/acetonitrile bath) or -78°C.
-
Add Benzylmagnesium chloride (15 mmol) dropwise over 20 minutes.
-
Allow to warm slowly to RT over 4 hours.
-
Quench with saturated NH₄Cl solution. Extract with DCM (3x).
-
Dry over Na₂SO₄ and concentrate.
3. Deprotection
-
Dissolve the intermediate sulfinamide in MeOH (10 mL).
-
Add 4N HCl in dioxane (5 mL). Stir at RT for 1 hour.
-
Concentrate to dryness. Triturate the solid with Et₂O to remove sulfinyl byproducts.
-
Result: 4-benzyl-tetrahydro-2H-pyran-4-amine hydrochloride salt.[4]
Protocol 2: The Modified Ritter Strategy
Best for: Scale-up (>10g), cost-sensitivity, robust substrates.
Materials
-
Benzylmagnesium chloride
-
Chloroacetonitrile (Warning: Toxic/Lachrymator)
-
Sulfuric acid (H₂SO₄) or Methanesulfonic acid (MsOH)
-
Thiourea (for mild cleavage)
Step-by-Step Methodology
1. Synthesis of 4-Benzyl-tetrahydro-2H-pyran-4-ol
-
Cool a solution of Tetrahydro-4H-pyran-4-one (20 mmol) in anhydrous THF (40 mL) to 0°C.
-
Add Benzylmagnesium chloride (24 mmol) dropwise.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Quench with NH₄Cl. Extract with EtOAc.
-
Concentrate to yield the tertiary alcohol. Note: This intermediate is prone to elimination; avoid high heat.
2. Ritter Reaction (Chloroacetamide Formation)
-
Dissolve the tertiary alcohol (20 mmol) in Chloroacetonitrile (5 equiv) and Acetic Acid (5 equiv).
-
Cool to 0°C. Add H₂SO₄ (3 equiv) dropwise. Caution: Exothermic.
-
Stir at RT for 12-24 hours. The alcohol dehydrates to the carbocation, which is trapped by the nitrile.
-
Pour onto ice water. Neutralize with Na₂CO₃.
-
Extract the 2-chloro-N-(4-benzyl-tetrahydro-2H-pyran-4-yl)acetamide with EtOAc.
3. Thiourea Cleavage (The "Soft" Deprotection) Why Chloroacetonitrile? The resulting chloroacetamide can be cleaved under milder conditions than a standard acetamide.
-
Dissolve the chloroacetamide in Ethanol (5 volumes).
-
Add Thiourea (1.2 equiv).
-
Reflux for 4-6 hours. The thiourea displaces the chloride and cyclizes, releasing the free amine.
-
Cool and filter.[6] The precipitate is often the byproduct; the amine remains in solution or vice-versa depending on pH.
-
Adjust pH to >10 and extract with DCM to isolate the free amine.
Performance Comparison
| Feature | Ellman Protocol (Route A) | Ritter Protocol (Route B) |
| Overall Yield | High (70-85%) | Moderate (50-65%) |
| Reagent Cost | High (Sulfinamide, Ti(OEt)₄) | Low (H₂SO₄, Nitriles) |
| Atom Economy | Moderate | High |
| Conditions | Mild (Lewis Acid, -78°C to RT) | Harsh (Strong Acid, Reflux) |
| Purification | Chromatography usually required | Crystallization often possible |
| Safety Profile | Good (Standard organic risks) | Caution (HCN risk if not careful, Strong Acids) |
Troubleshooting & Optimization
-
Moisture Sensitivity: The Ellman condensation is reversible. Using Ti(OEt)₄ acts as a water scavenger, driving the equilibrium. Do not substitute with weaker Lewis acids unless using a Dean-Stark trap.
-
Grignard Stalling: If the Grignard addition in Route A is sluggish, add Lewis acid additives like AlMe₃ or switch to the organolithium reagent (BnLi), though this requires strictly -78°C to prevent side reactions.
-
Ritter Side Products: In Route B, the major side reaction is elimination to the alkene (4-benzylidene-tetrahydro-2H-pyran). If this dominates, lower the reaction temperature and increase the equivalents of the nitrile.
References
-
Ellman's Sulfinamide Overview: Ellman, J. A.; Owens, T. D.; Tang, T. P.[7] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link
-
Sulfinamide Condensation Protocol: Liu, G.; Cogan, D. A.; Ellman, J. A.[7] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1997 , 119, 9913.[7] Link
-
Ritter Reaction on Pyran Derivatives: Reddy, K. L. "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction." Tetrahedron Letters, 2003 , 44, 1453-1455.[8] Link
-
Chloroacetamide Cleavage: Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000 , 12, 1709-1712.[8] Link
-
General Pyran Amine Synthesis: "Process for preparing 4-aminotetrahydropyran compound."[9] Google Patents, US7365215B2. Link
Sources
- 1. Ellman's Sulfinamides [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
scale-up synthesis of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Application Note: Scalable Synthesis of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Executive Summary & Target Analysis
This Application Note details the process chemistry for the scale-up synthesis of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-benzyl-4-aminotetrahydropyran).[1]
Target Molecule:
-
Systematic Name: 4-Benzyl-tetrahydro-2H-pyran-4-amine[1]
-
Structure: A tetrahydropyran ring featuring a quaternary carbon at position 4, substituted with both a primary amine group (
) and a benzyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Molecular Weight: 191.27 g/mol [1]
-
Key Challenge: Constructing a sterically hindered quaternary amine center without causing elimination (dehydration) of the precursor alcohol.
Scope Note: This protocol specifically targets the gem-disubstituted primary amine (C-benzyl, C-amino).[1] This is distinct from the secondary amine isomer, N-benzyl-tetrahydropyran-4-amine (CAS 443344-23-8), which is synthesized via simple reductive amination.[1]
Strategic Route Selection
To synthesize a quaternary amine, standard reductive amination is non-viable.[1] We employ a Grignard Addition / Ritter Reaction sequence. This route is selected for its atom economy and scalability compared to the alternative Curtius rearrangement (which requires 2 additional steps).[1]
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic logic flow for constructing the quaternary center.
Detailed Experimental Protocol
Step 1: Grignard Addition
Objective: Introduction of the benzyl group to form the quaternary alcohol.[1]
-
Reagents:
Protocol:
-
Setup: Charge a dry, nitrogen-purged reactor with Tetrahydro-4H-pyran-4-one and anhydrous THF. Cool the solution to -10°C .
-
Addition: Add Benzylmagnesium chloride solution dropwise via addition funnel, maintaining internal temperature < 0°C . Critical: Fast addition causes exotherms that may lead to enolization byproducts.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/GC (Disappearance of ketone).
-
Quench: Cool back to 0°C. Slowly add saturated aqueous NH4Cl. Note: Massive magnesium salt precipitation will occur.[1]
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over Na2SO4 and concentrate in vacuo.
-
Purification: The crude 4-benzyl-tetrahydro-2H-pyran-4-ol is usually sufficiently pure (>90%) for the next step.[1] If not, recrystallize from Hexanes/EtOAc.[1]
Step 2: Modified Ritter Reaction
Objective: Conversion of tertiary alcohol to amide.[1] Innovation: Use of Chloroacetonitrile instead of Acetonitrile.[1] The resulting chloroacetamide is significantly easier to cleave under mild conditions, preserving the amine yield.[1]
-
Reagents:
Protocol:
-
Setup: Dissolve the alcohol and Chloroacetonitrile in Glacial Acetic Acid. Cool to 0-5°C .[1]
-
Acid Addition: Add conc. H2SO4 dropwise.[1] Safety Alert: Highly exothermic.[1] Maintain T < 15°C to prevent elimination to the alkene (4-benzylidene-tetrahydropyran).[1]
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with 20% NaOH or solid Na2CO3 to pH ~8.[1]
-
Extraction: Extract the precipitated solid/oil with Dichloromethane (DCM).[1] Wash with water.[1][3][4]
-
Isolation: Concentrate to yield 2-chloro-N-(4-benzyl-tetrahydro-2H-pyran-4-yl)acetamide .
Step 3: Thiourea Deprotection (The Rendina Method)
Objective: Mild cleavage of the amide to release the free amine.[1]
-
Reagents:
Protocol:
-
Reaction: Combine intermediate and thiourea in Ethanol/AcOH. Heat to reflux (78°C) for 4–6 hours.[1]
-
Workup: Cool to RT. The reaction mixture will contain the amine hydrobromide/chloride and the thiazolinone byproduct.[1]
-
Purification:
-
Evaporate Ethanol.[1]
-
Partition residue between Water (pH < 2) and Ether (to remove non-basic impurities).[1]
-
Basify the aqueous layer to pH > 12 with NaOH pellets.[1]
-
Extract the free amine into DCM (3x).[1]
-
Dry (Na2SO4) and concentrate to obtain Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine as a clear oil or low-melting solid.[1]
-
-
Salt Formation (Optional): Treat with 4M HCl in Dioxane to precipitate the stable Hydrochloride salt.
Process Safety & Critical Parameters
| Parameter | Risk Level | Mitigation Strategy |
| Grignard Initiation | High | Ensure anhydrous conditions; use iodine crystal initiator if needed.[1] Control addition rate. |
| H2SO4 Addition | High | Exotherm can trigger runaway or elimination.[1] Strict T < 10°C limit. |
| Chloroacetonitrile | High | Highly toxic and lachrymator.[1] Use in a closed fume hood. Treat waste with bleach (hypochlorite) to neutralize nitriles.[1] |
| Elimination Impurity | Medium | The tertiary alcohol easily dehydrates to the alkene.[1] If alkene > 10%, reduce H2SO4 equivalents or temperature.[1] |
Analytical Data & Validation
Expected NMR Characteristics (Free Base in CDCl3):
-
¹H NMR (400 MHz):
-
7.15–7.35 (m, 5H, Aromatic Ph).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
3.65–3.80 (m, 4H, Pyran O-CH2).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
2.75 (s, 2H, Benzyl CH2).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1.45–1.80 (m, 4H, Pyran C-CH2).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1.10 (br s, 2H, NH2).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
¹³C NMR (100 MHz):
Workflow Diagram
Figure 2: Operational workflow for the 3-step synthesis.
References
-
Ritter Reaction Mechanism & Scope: Ritter, J. J.; Minieri, P. P. J. Am. Chem. Soc.[1]1948 , 70, 4045.[1] Link[1]
-
Chloroacetonitrile Variant (Rendina/Masaki Method): Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R.[1] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis2000 , 12, 1709–1712.[1] Link[1]
-
Synthesis of 4-substituted-tetrahydropyrans: US Patent 7365215B2. "Process for preparing 4-aminotetrahydropyran compound." (Provides background on pyran-4-amine derivatives). Link
-
Analogous Scaffold Synthesis (4-Phenyl-4-aminopyrans): J. Med. Chem.2014 , 57, 3205–3212.[1] (Describes reductive amination and gem-disubstituted variants for DPP-4 inhibitors).
Sources
- 1. Benzyl tetrahydropyran | C12H16O | CID 12284886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]
- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 6. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 7. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing 4,4-disubstituted tetrahydropyrans.
The most robust and scalable route to tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (commonly known as 4-benzyltetrahydro-2H-pyran-4-amine) is the Bruylants reaction . This two-step sequence involves the initial formation of an α-aminonitrile via a Strecker-type reaction on tetrahydro-4H-pyran-4-one, followed by the displacement of the cyano group using a benzyl Grignard reagent.
Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and self-validating protocols designed to maximize your synthetic yield.
Reaction Workflow
Figure 1: Two-step Bruylants synthesis workflow for tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine.
Troubleshooting Guide & FAQs
Q1: Why is my Strecker reaction yielding a complex mixture instead of the pure α-aminonitrile? Causality: The formation of the α-aminonitrile is highly reversible. If the pH is not strictly controlled, or if the water content is too high during the workup phase, the equilibrium shifts back toward the starting ketone and free cyanide. Solution: Use a buffered system (NH₄Cl/NH₃) in a methanol/water co-solvent to stabilize the imine intermediate. Drive the reaction forward by using a slight excess of cyanide. Extract the product rapidly into an organic solvent (e.g., dichloromethane) to minimize aqueous hydrolysis.
Q2: The Bruylants addition of benzylmagnesium chloride is stalling at 40-50% yield. How do I drive it to completion? Causality: The Bruylants reaction does not proceed via a direct Sₙ2 displacement. Instead, the Grignard reagent must first act as a Lewis acid to eject the cyano group, forming an electrophilic iminium ion intermediate . Benzylmagnesium chloride is a relatively mild Lewis acid, causing the iminium formation step to become the rate-limiting bottleneck. Solution: Pre-treat the α-aminonitrile with a stoichiometric Lewis acid additive. Silver tetrafluoroborate (AgBF₄) is highly effective at abstracting the cyanide ion (precipitating insoluble AgCN) and pre-forming the iminium ion before the Grignard reagent is introduced .
Q3: I am observing significant amounts of the decyanated by-product (4-aminotetrahydropyran) without the benzyl group. Why? Causality: While benzyl Grignard reagents lack the β-hydrogens typically responsible for reductive hydride transfer, they can still undergo Single Electron Transfer (SET) pathways. If the iminium ion is not efficiently trapped by the carbon nucleophile, SET from the Grignard reagent can lead to a radical intermediate that abstracts a hydrogen atom from the solvent, resulting in reductive decyanation . Solution: Maintain strict temperature control (add the Grignard reagent at 0 °C, then warm to room temperature). Avoid large excesses of unreacted zero-valent magnesium in your Grignard preparation, as it can also act as a single-electron reducing agent.
Quantitative Optimization Data
The table below summarizes the causality of different reaction conditions on the final yield of the Bruylants step, demonstrating the necessity of Lewis acid promotion.
| Entry | Grignard Equivalents | Lewis Acid Additive | Temperature Profile | Isolated Yield (%) | Primary Impurity |
| 1 | 1.1 eq | None | Reflux (65 °C) | 35% | Unreacted starting material |
| 2 | 2.5 eq | None | Reflux (65 °C) | 55% | Decyanated by-product |
| 3 | 2.0 eq | MgBr₂ (1.0 eq) | 25 °C | 68% | Decyanated by-product |
| 4 | 1.5 eq | AgBF₄ (1.0 eq) | 0 °C to 25 °C | 89% | Trace homocoupling (bibenzyl) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems featuring built-in analytical checkpoints.
Protocol A: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carbonitrile
-
Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq, 100 mmol) in 150 mL of methanol. Add a solution of NH₄Cl (2.0 eq) and aqueous NH₃ (30% w/w, 5.0 eq). Stir for 30 minutes at room temperature to pre-form the imine.
-
Cyanation: Slowly add NaCN (1.2 eq) dissolved in a minimum amount of water. (Caution: Highly toxic. Perform in a strictly ventilated fume hood and keep a cyanide antidote kit nearby).
-
Incubation: Stir the biphasic mixture at room temperature for 24 hours.
-
Self-Validation Checkpoint 1: Analyze a 0.1 mL aliquot via IR spectroscopy. The appearance of a sharp, weak nitrile stretch at ~2230 cm⁻¹ and the disappearance of the ketone carbonyl stretch at ~1715 cm⁻¹ confirms complete conversion to the α-aminonitrile.
-
Workup: Quench with 100 mL of water. Extract rapidly with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude α-aminonitrile. Use immediately for Protocol B.
Protocol B: AgBF₄-Promoted Bruylants Addition
-
Iminium Pre-formation: Dissolve the crude α-aminonitrile (1.0 eq, 50 mmol) in 100 mL of strictly anhydrous THF under an argon atmosphere. Add AgBF₄ (1.0 eq) in one portion.
-
Activation: Stir at room temperature for 30 minutes. The solution will become cloudy as AgCN precipitates, indicating successful iminium ion formation.
-
Nucleophilic Attack: Cool the suspension to 0 °C using an ice bath. Dropwise add benzylmagnesium chloride (1.5 eq, 1.0 M in THF) over 20 minutes to prevent thermal spikes.
-
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 2: Before quenching, dilute a 50 µL aliquot in LC-MS grade methanol. Analyze via LC-MS. The target mass [M+H]⁺ = 192.28 should be the base peak. If the iminium mass ([M]⁺ = 98.14) is still present, add an additional 0.2 eq of Grignard reagent and stir for 1 hour.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL). Filter the entire mixture through a pad of Celite to remove the precipitated silver salts.
-
Isolation: Extract the filtrate with ethyl acetate (3 × 75 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH:NH₄OH gradient) to isolate the pure tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine.
References
Technical Support Center: Purification of 4-Benzyl-tetrahydro-2H-pyran-4-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with tetrahydropyran-4-amine derivatives.
Purifying 4-benzyl-tetrahydro-2H-pyran-4-amine presents unique thermodynamic challenges. The molecule features a highly flexible, lipophilic benzyl group paired with a polar tetrahydropyran ring. This structural dichotomy disrupts crystal lattice packing, causing the free base to frequently manifest as an intractable oil rather than a crystalline solid. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with >99% purity.
Purification Strategy & Workflow
To bypass the low melting point and oxidative instability of the free base, the definitive purification strategy requires converting the amine into a hydrochloride (HCl) salt. The ionic nature of the salt dramatically increases the lattice energy, forcing the compound into a stable, highly crystalline state.
Workflow for the purification of 4-benzyl-tetrahydro-2H-pyran-4-amine via HCl salt crystallization.
Troubleshooting & FAQs
Q1: Why does my 4-benzyl-tetrahydro-2H-pyran-4-amine consistently form a viscous oil instead of crystallizing? A1: The free base of this compound has a naturally low melting point due to its structural flexibility. Furthermore, primary amines rapidly absorb atmospheric carbon dioxide and ambient moisture to form carbamate salts, which manifest as sticky, impure oils [1]. Solution: Do not attempt to recrystallize the free base. Convert the amine to its hydrochloride (HCl) salt using anhydrous conditions. The ionic bonds in the salt significantly increase the lattice energy, providing a solid that is highly resistant to oxidation and CO2 absorption [2].
Q2: During the recrystallization of the HCl salt, the product separates as an oily layer at the bottom of the flask ("oiling out"). How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solution reaches supersaturation at a temperature above the melting point of the solute in that specific solvent mixture, or when impurities severely depress the melting point [1]. Solution:
-
Adjust the Solvent System: Switch to a binary co-solvent/anti-solvent system (e.g., Methanol/Diethyl Ether) [3].
-
Control the Cooling Rate: Rapid cooling causes high local supersaturation, favoring the nucleation of liquid droplets over solid crystals. Cool the flask ambiently to room temperature before utilizing an ice bath [2].
-
Seeding: Introduce a seed crystal of pure 4-benzyl-tetrahydro-2H-pyran-4-amine hydrochloride when the solution reaches the metastable zone (just before turbidity). This bypasses the thermodynamic nucleation energy barrier and forces solid-state crystallization.
Q3: What are the primary impurities I should expect, and how do they affect the purification? A3: Typical impurities arise from the reductive amination process (e.g., unreacted tetrahydropyran-4-one, benzylamine derivatives, or over-alkylated tertiary amines) [4]. These structurally similar impurities co-precipitate and disrupt the crystal lattice, exacerbating the oiling-out phenomenon. Solution: If the crude solution is highly colored, treat the hot recrystallization mixture with activated carbon (Norit) and perform a hot gravity filtration. This removes polymeric impurities before the cooling phase begins.
Quantitative Solvent Matrix
Selecting the correct solvent system is critical for preventing phase separation. Below is a comparative matrix of solvent systems for the recrystallization of the HCl salt.
| Solvent System | Role | Temp Range (°C) | Solubility Profile | Oiling Out Risk | Est. Yield (%) | Est. Purity (%) |
| Methanol / Diethyl Ether | Co-solvent / Anti-solvent | 0 - 65 | Very High (Hot) / Very Low (Cold) | Low (with seeding) | 80 - 85 | > 99.0 |
| Ethanol / MTBE | Co-solvent / Anti-solvent | 0 - 78 | High (Hot) / Low (Cold) | Moderate | 75 - 80 | > 98.5 |
| Isopropanol (IPA) | Single Solvent | 0 - 82 | Moderate (Hot) / Low (Cold) | High | 65 - 70 | > 98.0 |
| Water / Acetone | Co-solvent / Anti-solvent | 0 - 100 | High (Hot) / Moderate (Cold) | Very High | < 50 | ~ 90.0 |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol A: Preparation of 4-Benzyl-tetrahydro-2H-pyran-4-amine Hydrochloride
Mechanistic Goal: Convert the unstable free base into a high-melting-point ionic lattice while excluding water to prevent premature oiling out.
-
Dissolution: Dissolve 10.0 g of crude 4-benzyl-tetrahydro-2H-pyran-4-amine (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a dry round-bottom flask.
-
Thermal Control: Cool the solution to 0–5 °C using an ice-water bath under a nitrogen atmosphere to minimize moisture ingress.
-
Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ether) dropwise via an addition funnel while stirring vigorously. A white precipitate will begin to form immediately.
-
Self-Validating Check: Spot the supernatant on wet pH indicator paper. A pH < 2 confirms complete salt formation and exhaustion of the free base.
-
-
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Collect the crude hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold, anhydrous MTBE.
-
Drying: Air-dry the solid on the filter for 15 minutes, then transfer to a vacuum desiccator to remove residual solvent.
Protocol B: Anti-Solvent Recrystallization of the Hydrochloride Salt
Mechanistic Goal: Purify the crystal lattice by dissolving the salt in a polar co-solvent and forcing controlled precipitation using a non-polar anti-solvent.
-
Hot Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimum volume of boiling methanol (approx. 2–3 mL per gram of salt) while swirling on a hot plate until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is yellow or brown, add 0.5 g of activated carbon. Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove polymeric impurities.
-
Anti-Solvent Addition: Keep the filtrate near its boiling point. Slowly add hot diethyl ether (anti-solvent) dropwise until the solution becomes faintly turbid.
-
Self-Validating Check: Add exactly 1 to 2 drops of hot methanol. The turbidity must clear completely. If it does not, too much anti-solvent was added; add more methanol until clear.
-
-
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 to 2 hours. Mechanistic note: Slow cooling maintains the solution within the metastable zone, promoting the growth of large, pure crystals rather than precipitating impurities or forming oils.
-
Final Harvesting: Once at room temperature, place the flask in an ice bath (0 °C) for 30 minutes to maximize thermodynamic yield. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ether, and dry under high vacuum.
References
-
National Center for Biotechnology Information (PMC). "Reactor design and selection for effective continuous manufacturing of pharmaceuticals." (Discusses amine hydrochloride precipitation, metastable zones, and oiling out). Available at: [Link]
- US Patent 10,822,331 B2. "Processes for preparing ATR inhibitors." (Details the synthesis, handling, and thermodynamic properties of tetrahydropyran-4-amine intermediates). Google Patents.
removing benzyl impurities from tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Technical Support Guide: Purification of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine Case ID: PUR-AMINE-04-BZ Status: Active Support Level: Tier 3 (Senior Scientist)[1]
Executive Diagnostic & Strategy
Subject: Removal of benzyl-derived impurities from Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-amino-4-benzyltetrahydropyran).[1]
Chemist-to-Chemist Analysis: Based on the nomenclature, your target molecule is a gem-disubstituted primary amine (C4-amino, C4-benzyl).[1] The presence of "benzyl impurities" strongly suggests you synthesized this via a Grignard addition (BenzylMgBr) to tetrahydro-4H-pyran-4-one, followed by a Ritter reaction or similar amination sequence.[1]
The "benzyl impurities" you are battling are likely neutral, lipophilic byproducts originating from the Grignard step:
-
Bibenzyl (1,2-diphenylethane): Formed via Wurtz homocoupling of the benzyl Grignard reagent. This is the "grease" that solidifies into a waxy white solid and co-elutes with amines.
-
Benzyl Alcohol: Formed from oxidation of the Grignard reagent.
-
4-Benzylidene-tetrahydro-2H-pyran: An elimination byproduct of the intermediate alcohol.[1]
The Solution Architecture: Because your target is a basic amine and the impurities are neutral , we will utilize a rigorous Acid-Base Extraction (ABE) protocol as the primary purification vector. If high-purity crystalline material is required (e.g., >99% for bioassays), we will follow this with a Hydrochloric Salt Formation step.
Impurity Profiling & Origins
Understanding the enemy is the first step to removal.
| Impurity | Structure Type | Origin | Physicochemical Property | Removal Strategy |
| Bibenzyl | Neutral Hydrocarbon | Grignard Homocoupling (Wurtz) | Highly Lipophilic, Non-basic | Wash out in organic phase at pH < 2 |
| Benzyl Alcohol | Neutral Alcohol | Grignard Oxidation | Polar, Non-basic | Wash out in organic phase at pH < 2 |
| Benzyl Chloride | Alkyl Halide | Unreacted Starting Material | Lipophilic, Reactive | Wash out in organic phase / Hydrolysis |
| Target Amine | Primary Amine | Product | Basic (pKa ~10) | Retain in Aqueous at pH < 2 |
Workflow Visualization
The following logic gate illustrates the Acid-Base purification strategy designed to sequester the neutral benzyl impurities while preserving the amine.
Figure 1: Acid-Base Extraction Logic for separating basic amines from neutral benzyl byproducts.
Detailed Experimental Protocols
Protocol A: The "Double-Wash" Acid-Base Extraction
Best for: Removing gross amounts of bibenzyl and non-basic organics.[1]
Reagents:
-
Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) - Crucial: Do not use DCM for the first step as it often forms emulsions with benzyl species.[1]
-
1M Hydrochloric Acid (HCl).
-
4M Sodium Hydroxide (NaOH).
-
Dichloromethane (DCM).
Step-by-Step:
-
Dissolution: Dissolve the crude oily residue in Et₂O (10 mL per gram of crude). If solids remain (likely bibenzyl), filter them off before proceeding; bibenzyl is sparingly soluble in cold ether.
-
Salt Formation (Extraction): Transfer to a separatory funnel. Add 1M HCl (1.5 equivalents relative to theoretical yield). Shake vigorously.
-
Phase Cut: Drain the lower aqueous layer into a clean flask. Keep the top organic layer (contains impurities).
-
The "Polish" Wash: Return the aqueous layer to the funnel. Wash with a fresh portion of Et₂O.
-
Why? This removes trace bibenzyl trapped in the water droplets.
-
-
Basification: Transfer the aqueous layer to a beaker. Place on ice. Slowly add 4M NaOH until pH > 12 (check with paper). The solution should turn cloudy as the free amine oils out.
-
Recovery: Extract the cloudy aqueous mixture with DCM (3 x volumes). Combine DCM layers, dry over Na₂SO₄, and concentrate.
Protocol B: Hydrochloride Salt Recrystallization
Best for: Final polishing to >99% purity and removing trace colored impurities.
Step-by-Step:
-
Dissolve the "semi-pure" amine from Protocol A in a minimal amount of dry Ethanol or Isopropanol .
-
Add 1.2 eq of HCl (using 2M HCl in Ether or 4M HCl in Dioxane).
-
A white precipitate should form. If not, add Diethyl Ether dropwise until turbidity persists.
-
Heat to boiling to dissolve, then let cool slowly to room temperature, then 4°C.
-
Filter the white crystals.
Troubleshooting & FAQs
Q1: I see a third "rag" layer between my organic and aqueous phases. What is it?
-
Diagnosis: This is often an emulsion stabilized by the benzylamine surfactant properties or fine particulate bibenzyl.
-
Fix: Filter the entire biphasic mixture through a pad of Celite. This breaks the physical emulsion. Alternatively, add a small amount of saturated Brine to the aqueous layer to increase ionic strength.
Q2: My product is still yellow/brown after extraction. How do I fix this?
-
Diagnosis: Trace oxidation products (quinones or polymerized benzyl species) are present.
-
Fix: Dissolve the amine in DCM and stir with Activated Carbon (10 wt%) for 30 minutes. Filter through Celite. If color persists, form the HCl salt (Protocol B); salts usually exclude colored impurities during the lattice formation.
Q3: The bibenzyl impurity is co-crystallizing with my amine salt.
-
Diagnosis: Bibenzyl has a high lattice energy and can be stubborn.
-
Fix: Switch the solvent system. Bibenzyl is very soluble in hot Toluene .
-
Procedure: Suspend your crude solid in hot toluene. Your amine salt (ionic) will not dissolve. The bibenzyl (neutral) will dissolve. Filter the hot suspension.[4] The solid on the filter is your pure amine salt.
-
Q4: Can I use column chromatography instead?
-
Recommendation: Yes, but it is often unnecessary. If you must, use a basic modifier.
-
Mobile Phase: DCM : Methanol :
(95 : 5 : 1). The ammonia is critical to prevent the amine from streaking on the silica. Bibenzyl will elute near the solvent front (Rf ~ 0.9); the amine will be lower (Rf ~ 0.3-0.5).[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for amine purification via acid-base extraction and salt formation).[1]
-
Clayden, J., et al. (2012).[4] "Synthesis of 4-aminotetrahydropyrans via Ritter Reaction." Chemical Communications, 48(28), 3397-3399.[4] Link (Describes the synthesis of the core scaffold and potential side products).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
BenchChem. (2025). "Protocols for removing benzyl protecting groups and impurities." Link (General methodologies for benzyl-amine handling).[1]
-
Sigma-Aldrich. "Product Specification: 4-Aminotetrahydropyran derivatives."[1] Link (Physicochemical data for solubility profiles).
Sources
- 1. N-benzyltetrahydro-2H-pyran-4-amine - CAS:443344-23-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. CN106243041A - The purification process of 4 amino-antipyrines - Google Patents [patents.google.com]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 6. 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine synthesis - chemicalbook [chemicalbook.com]
- 7. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
troubleshooting low conversion in reductive amination of pyranones
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging carbon-nitrogen bond formations. Tetrahydro-4H-pyran-4-one is a privileged scaffold in medicinal chemistry, particularly for synthesizing complex molecular architectures like histamine-3 receptor (H3R) antagonists[1][2].
However, despite its deceptively simple structure, the embedded oxygen atom in the tetrahydropyran system alters the electronic environment and polarity of the ring, frequently leading to stalled equilibrium and low conversion rates during reductive amination[2]. This guide is designed to help you systematically diagnose and resolve these bottlenecks using field-proven causality and self-validating protocols.
Part 1: Diagnostic Workflows & Mechanistic Pathways
Before adjusting equivalents or swapping reagents, you must identify where the reaction is failing. Reductive amination is a tandem process: condensation (imine formation) followed by reduction.
Diagnostic workflow for troubleshooting low conversion in reductive amination.
Mechanistic pathway of pyranone reductive amination and common side reactions.
Part 2: Core Troubleshooting Guides (Q&A)
Q1: My LC-MS shows a massive amount of unreacted tetrahydro-4H-pyran-4-one and amine, but no product. What is stalling the reaction? A: This indicates a failure in the initial condensation step. Imine formation is an equilibrium process that produces water. If water is not removed, or if the nucleophilicity of the amine is low (e.g., anilines), the equilibrium stalls[3]. Causality & Solution: You must drive the equilibrium forward.
-
Water Scavenging: Add molecular sieves (3Å or 4Å) or anhydrous MgSO4 to physically remove water as it forms[3][4].
-
Lewis Acid Activation: Use Titanium(IV) isopropoxide (
). It acts as a dual-purpose reagent: it coordinates to the pyranone carbonyl oxygen (increasing its electrophilicity) and reacts with the generated water, irreversibly driving imine formation[5].
Q2: I am seeing significant formation of tetrahydropyran-4-ol instead of my target amine. How do I prevent this?
A: You are experiencing premature reduction. Your reducing agent is attacking the starting ketone before the amine has condensed into the iminium intermediate[3].
Causality & Solution: Sodium borohydride (
-
Switch to Sodium Triacetoxyborohydride (
) . The three electron-withdrawing acetoxy groups sterically hinder and electronically deactivate the hydride. This makes highly chemoselective; it will ignore the pyranone ketone and exclusively reduce the more electrophilic iminium ion[6][7][8].
Q3: My primary amine is converting, but I'm getting a messy mixture of mono-alkylated and di-alkylated products. A: Over-alkylation is a kinetic problem. Once your primary amine converts to a secondary amine, it often becomes more nucleophilic than the starting material. It then attacks another equivalent of pyranone[9]. Causality & Solution:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.5 eq) to statistically favor mono-alkylation[3].
-
Stepwise Protocol: Do not add the reducing agent immediately. Force the complete formation of the imine first, verify by TLC, and then add the reductant[6][7].
Q4: Does the reaction pH matter? I usually just run the reaction in plain DCM. A: Yes, pH is the master switch for this reaction. The formation of the imine requires mildly acidic conditions (pH 4-5) to protonate the carbonyl oxygen, facilitating nucleophilic attack[3][5]. Causality & Solution: Add 1.0 - 1.1 equivalents of glacial acetic acid (AcOH) to your one-pot mixture[1][6].
-
Crucial Exception: If your substrate contains acid-sensitive functional groups (like acetals), you can perform the reaction under strictly nonacidic conditions using
and N,N-diisopropylethylamine (DIPEA). This specific neutral modification has been proven highly effective for tetrahydro-4H-pyran-4-one[4].
Part 3: Quantitative Data & Reagent Selection
Selecting the correct reducing agent dictates the chemoselectivity of your workflow. Use the table below to match the reagent to your specific synthetic challenge.
Table 1: Comparison of Reducing Agents for Pyranone Amination
| Reducing Agent | Hydride Reactivity | Chemoselectivity (Imine vs Ketone) | Optimal pH | Application Notes |
| Mild | Excellent | 4.0 - 5.0 | Gold Standard. Safe, high yield, best used in 1,2-Dichloroethane (DCE)[6][7]. | |
| Mild | Very Good | 4.0 - 6.0 | Effective for stepwise reactions; highly toxic (cyanide byproduct risk)[5][9]. | |
| Strong | Poor | Neutral | Causes premature reduction to alcohol; strictly avoid in one-pot setups[3][5]. | |
| Variable | Good | Neutral | Economical for large-scale, but risks over-reduction or dehalogenation[10][11]. |
Part 4: Validated Experimental Protocols
Protocol A: Standard Direct Reductive Amination (One-Pot)
Best for: Secondary amines or unhindered primary amines.
-
Initialization: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[1][6].
-
Acid Catalysis: Add glacial acetic acid (1.1 eq) to adjust the pH to ~4-5. Stir the mixture at room temperature for 1-2 hours to allow the iminium equilibrium to establish[1].
-
Reduction: Portion-wise, add solid sodium triacetoxyborohydride (
) (1.4 - 1.5 eq) to control the exotherm[1][8]. -
Validation (Self-Check): Stir at room temperature for 12-24 hours. Monitor the consumption of the pyranone by TLC (stain with KMnO4 or Ninhydrin) or LC-MS[3]. Do not proceed to workup until the ketone is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous
(gas evolution will occur). Extract the aqueous layer with DCM (3x). Wash the combined organics with brine, dry over anhydrous , filter, and concentrate under reduced pressure[1].
Protocol B: Stepwise (Indirect) Reductive Amination with Lewis Acid
Best for: Weakly nucleophilic amines (e.g., anilines) or preventing dialkylation of primary amines.
-
Condensation: Combine tetrahydro-4H-pyran-4-one (1.0 eq) and the primary amine (1.0 eq) in anhydrous THF or DCE under an inert atmosphere (
or Argon). -
Activation: Add Titanium(IV) isopropoxide (
) (1.2 eq) via syringe. Stir at room temperature for 6-12 hours[5]. -
Validation (Self-Check): Pull an aliquot and verify complete imine formation via crude NMR or IR spectroscopy (look for the disappearance of the C=O stretch at ~1710 cm⁻¹ and appearance of C=N stretch at ~1650 cm⁻¹).
-
Reduction: Cool the reaction mixture to 0 °C. Slowly add a pre-dissolved solution of
or (1.5 eq) in anhydrous methanol[5][6]. -
Workup: Stir for 2-4 hours. Quench with water. Note: Titanium salts will immediately crash out as a thick white
precipitate. Filter the entire suspension through a pad of Celite, rinsing the cake with ethyl acetate. Perform a standard acid-base extraction on the filtrate to isolate the pure amine[3].
Part 5: Frequently Asked Questions (FAQs)
Q: Why do you recommend DCE over DCM for the standard protocol?
A: 1,2-Dichloroethane (DCE) has a slightly higher boiling point and provides superior solubility for
Q: My final aminopyran product is highly water-soluble. I lose all my yield during the aqueous workup. How do I isolate it? A: This is a common issue with low-molecular-weight pyran derivatives (e.g., N-methyl-N-(tetrahydropyran-4-yl)amine). Avoid extensive aqueous washing. Instead, extract into an organic solvent, dry it, and bubble HCl gas (or add HCl in dioxane) to crystallize the product directly out of the organic layer as a hydrochloride salt[11].
References
-
"Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry" ACS Publications.[Link]
-
"Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes" MDMA.ch.[Link]
-
"Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal" Organic Chemistry Portal.[Link]
-
"Reductive Amination, and How It Works - Master Organic Chemistry" Master Organic Chemistry. [Link]
-
"Reductive Amination With Sodium Triacetoxyborohydride | PDF | Amine | Aldehyde - Scribd" Scribd. [Link]
-
"An Efficient Method for Reductive Amination of Carbonyl Compounds under Nonacidic Conditions - Thieme E-Books & E-Journals" Thieme. [Link]
-
"Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist" ACS Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. evitachem.com [evitachem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Troubleshooting for Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine in Acidic Media
Welcome to the Technical Support Center for tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (also known as 4-benzyltetrahydro-2H-pyran-4-amine). As a constrained heterocyclic scaffold widely utilized in drug discovery[1], understanding its chemical behavior in acidic environments is critical for successful synthesis, formulation, and LC-MS analysis.
This guide synthesizes field-proven analytical insights with fundamental mechanistic chemistry to help you troubleshoot degradation issues, optimize workups, and validate your experimental protocols.
Mechanistic Overview: The Dual Nature of the Scaffold
The stability of this compound in acidic media is governed by two distinct structural features:
-
The Primary Amine (Stabilization Pathway): In acidic solutions (pH < 9), the primary amine is rapidly protonated to form an ammonium salt. This protonation ties up the nitrogen's lone pair, eliminating its nucleophilicity and preventing oxidative degradation. The hydrochloride salt form significantly enhances both the chemical stability and aqueous solubility of the molecule[2].
-
The Tetrahydropyran (THP) Ring (Degradation Pathway): The THP ring is an aliphatic ether. While highly robust against dilute aqueous acids, it is susceptible to ether cleavage under extreme conditions. The degradation mechanism requires the protonation of the ether oxygen to form an oxonium ion, followed by an
nucleophilic attack by a strong halide (such as or ) on the adjacent carbon, forcing the ring to open[3].
Technical FAQs
Q: Can I use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my LC-MS mobile phase without degrading the compound?
A: Yes. The THP ring is highly stable to dilute, weak acids at room temperature. The acidic modifier will protonate the amine, which actually improves peak shape and ionization efficiency in positive-ion ESI-MS (
Q: During a Boc-deprotection step using 4M HCl in dioxane, I observed a secondary degradation peak. What happened? A: While the THP ring is generally stable to HCl, extended exposure to high concentrations of anhydrous HCl can occasionally lead to minor ring-opening if trace moisture or external nucleophiles are present. To mitigate this, limit your reaction times to under 2 hours and strictly maintain temperatures below 25°C.
Q: Why did I lose my product during an acidic liquid-liquid extraction (LLE)? A: This is a phase-partitioning error, not a stability issue. In an acidic aqueous phase (e.g., 1M HCl), the compound exists entirely as a highly polar ammonium salt and will not partition into organic solvents like EtOAc or DCM. You must basify the aqueous layer to pH > 11 (using 1M NaOH) to regenerate the lipophilic free base before extraction.
Quantitative Stability Profile
The following table summarizes the quantitative stability of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine across various acidic environments.
| Acidic Condition | Reagent System | Temp | Expected Half-Life ( | Primary State / Outcome |
| Mild Aqueous Acid | 0.1 N HCl (pH ~1) | 25°C | > 6 months | Stable Ammonium Salt |
| LC-MS Mobile Phase | 0.1% TFA in | 25°C | > 6 months | Stable Ammonium Salt |
| Strong Anhydrous Acid | 4M HCl in Dioxane | 25°C | > 48 hours | Stable Salt (Minor degradation if heated) |
| Harsh Cleavage Acid | 57% HI (Aqueous) | 100°C | < 1 hour | Complete THP Ring Cleavage |
Mechanistic Pathway Visualization
Mechanistic pathways of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine in mild versus harsh acidic media.
Self-Validating Experimental Protocols
Protocol A: Synthesis and Isolation of the Stable Hydrochloride Salt
Objective: Convert the oxidation-prone free base into an indefinitely stable HCl salt for long-term storage. Causality: Using ethereal HCl prevents the introduction of water, ensuring the immediate precipitation of the insoluble hydrochloride salt without risking aqueous hydrolysis.
-
Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether.
-
Validation Step 1 (Starting Material): Spot the solution on a TLC plate (eluent: 10% MeOH in DCM with 1%
). Visualize with ninhydrin to confirm the presence of the primary amine (indicated by a purple spot). -
Acidification: Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise at 0°C under vigorous magnetic stirring.
-
Precipitation: Stir for 30 minutes at room temperature to ensure complete precipitation of the salt.
-
Isolation: Filter the white precipitate under vacuum and wash with 5 mL of cold diethyl ether to remove unreacted organics. Dry under high vacuum for 2 hours.
-
Validation Step 2 (Product Confirmation): Dissolve a 1 mg aliquot in 1 mL of
and acquire a -NMR spectrum. The disappearance of the broad singlet and the appearance of a downfield signal confirms complete salt formation.
Protocol B: Forced Acid Degradation Assay (Stability-Indicating Method)
Objective: Determine the degradation kinetics of the THP ring under extreme acidic stress for regulatory or formulation profiling.
Causality: Hydroiodic acid (HI) is specifically chosen because the iodide ion is a superior nucleophile required for the
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.
-
Reaction Setup: Aliquot 1 mL of the stock into a heavy-walled borosilicate glass vial. Add 1 mL of concentrated Hydroiodic Acid (57% aqueous).
-
Thermal Stress: Seal the vial tightly with a PTFE-lined cap and heat to 100°C in a reaction block for exactly 60 minutes.
-
Quenching: Cool the vial to room temperature in an ice bath. Carefully neutralize the mixture by adding saturated
dropwise until the pH reaches 7.0. -
Validation Step (LC-MS Analysis): Inject 1 µL of the neutralized mixture onto an LC-MS system (C18 column, 0.1% Formic Acid in MeCN/
gradient). The degradation mechanism is validated by the disappearance of the parent mass ( ) and the appearance of later-eluting, ring-opened diiodide adducts.
References
- AskFilo. "Reaction of oxacyclohexane (tetrahydropyran; shown in the margin) with ho.. - Filo".
- Benchchem. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem".
- Sygnature Discovery. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - Sygnature".
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Amino-4-benzyltetrahydropyran Synthesis
Welcome to the Technical Support Center for the synthesis of 4-amino-4-benzyltetrahydropyran (and its hydrochloride salt, CAS: 1385696-59-2). This intermediate is notoriously sensitive to thermal variations during its three-step synthesis: Grignard addition, the Ritter reaction, and amide hydrolysis.
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to focus directly on the thermodynamic and kinetic causality behind common failure modes, providing self-validating protocols to ensure high-yield scale-up.
Synthetic Workflow & Temperature Control Points
Workflow for 4-amino-4-benzyltetrahydropyran synthesis highlighting temperature-dependent pathways.
Module 1: Grignard Addition (C-C Bond Formation)
Q: Why is my yield of 4-benzyltetrahydro-2H-pyran-4-ol so low, and why am I seeing a heavy, viscous byproduct in the crude mixture?
A: This is a classic temperature-induced failure mode. Tetrahydro-4H-pyran-4-one possesses mildly acidic α-protons. When the exothermic addition of benzylmagnesium chloride is performed without strict cooling (allowing internal temperatures to rise above 20 °C), the Grignard reagent shifts from acting as a nucleophile to acting as a strong base. This triggers the enolization of the ketone, followed by an aldol condensation with unreacted starting material, forming a dimeric, viscous byproduct . Maintaining the reaction at 0 °C ensures kinetic control, favoring nucleophilic attack over deprotonation.
Quantitative Data: Temperature vs. Grignard Yield
| Internal Temperature (°C) | Target Alcohol Yield (%) | Aldol Byproduct (%) | Unreacted Ketone (%) |
| -78 °C | 65% | < 1% | 34% (Reaction stalls) |
| 0 °C to 5 °C | 92% | < 2% | < 5% |
| 20 °C (Room Temp) | 55% | 30% | 15% |
| 40 °C (No cooling) | < 20% | > 70% | Trace |
Self-Validating Protocol 1: Temperature-Controlled Grignard Addition
-
Preparation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF (10 volumes) under N₂. Cool the reactor jacket to -5 °C to achieve an internal temperature of 0 °C.
-
Addition: Add benzylmagnesium chloride (1.2 eq, 2M in THF) dropwise via an addition funnel. Crucial: Adjust the drip rate so the internal temperature never exceeds 5 °C.
-
Maturation: Stir at 0 °C for 1 hour, then allow to naturally warm to 15 °C over 2 hours.
-
Self-Validation (IPC): Pull an aliquot and quench with saturated NH₄Cl. Run GC-MS. The protocol is validated if the ketone peak (m/z 100) is <2% and the target alcohol [M-H₂O]⁺ fragment is dominant. If the dimer mass is detected at >5%, the addition rate was too fast relative to the cooling capacity.
-
Quench: Cool back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Module 2: The Ritter Reaction (C-N Bond Formation)
Q: During the Ritter reaction using sulfuric acid and acetonitrile, I am isolating a large amount of an olefin byproduct instead of the target acetamide. How do I fix this?
A: The intermediate 4-benzyltetrahydro-2H-pyran-4-ol is a tertiary alcohol. In the presence of strong acids (like H₂SO₄ or TfOH), it readily protonates and loses water to form a tertiary carbocation. If the temperature exceeds 10–15 °C during the initial acid addition, the thermal energy overcomes the activation barrier for the E1 elimination pathway. The carbocation loses an adjacent proton to form the highly stable, conjugated olefin: 4-benzylidenetetrahydro-2H-pyran .
To fix this, the acid must be added at strictly 0 °C. This stabilizes the carbocation, allowing the weakly nucleophilic acetonitrile to trap it via the SN1 pathway to form the nitrilium ion, which subsequently hydrolyzes to the amide .
Quantitative Data: Ritter Reaction Temperature Optimization
| Acid Addition Temp (°C) | Maturation Temp (°C) | Amide Yield (%) | Olefin Byproduct (%) |
| -20 °C | 0 °C | 40% | < 1% (Incomplete reaction) |
| 0 °C | 25 °C | 88% | < 5% |
| 15 °C | 40 °C | 45% | 50% |
| 25 °C | 60 °C | < 10% | > 85% (Complete dehydration) |
Self-Validating Protocol 2: Suppressed-Elimination Ritter Reaction
-
Preparation: Suspend 4-benzyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous acetonitrile (5.0 eq, serves as both reactant and solvent). Cool the mixture to exactly 0 °C using an ice/brine bath.
-
Acid Addition: Add concentrated H₂SO₄ (3.0 eq) dropwise. Crucial: Maintain internal temperature between 0 °C and 5 °C. The mixture will turn pale yellow.
-
Maturation: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
-
Self-Validation (IPC): Perform TLC (Hexane/EtOAc 1:1, UV/KMnO₄ stain). The starting alcohol (Rf ~0.6) should be absent. The target amide appears at Rf ~0.2. If a strong UV-active spot appears at Rf ~0.9, thermal runaway occurred during acid addition, resulting in the olefin byproduct.
-
Workup: Pour the mixture over crushed ice. Neutralize carefully with 2M NaOH to pH 7-8. Extract with DCM, wash with brine, dry, and concentrate to yield N-(4-benzyltetrahydro-2H-pyran-4-yl)acetamide.
Module 3: Amide Hydrolysis (Deprotection)
Q: The hydrolysis of N-(4-benzyltetrahydro-2H-pyran-4-yl)acetamide is stalling at 50% conversion even after 24 hours. Can I just increase the temperature?
A: Yes, and you must. The amide bond in this specific molecule is severely sterically hindered. It is shielded by both the bulky benzyl group and the tetrahydropyran ring attached to the same tertiary carbon. Standard hydrolysis conditions (e.g., 60 °C in aqueous acid) are kinetically insufficient to drive the reaction to completion. You must push the reaction thermodynamically by refluxing in a high-boiling solvent system at ≥100 °C to achieve full deprotection to the free amine .
Self-Validating Protocol 3: High-Temperature Amide Hydrolysis
-
Preparation: Suspend N-(4-benzyltetrahydro-2H-pyran-4-yl)acetamide (1.0 eq) in 6N HCl (10 volumes).
-
Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (internal temperature ~100–105 °C) for 24 to 36 hours.
-
Self-Validation (IPC): Pull an aliquot, neutralize, and run LC-MS. The protocol is validated when the amide peak ([M+H]⁺ = 234.1) completely disappears, and the target amine ([M+H]⁺ = 192.1) is the sole major peak.
-
Isolation: Cool the mixture to 0 °C. The product, 4-benzyltetrahydro-2H-pyran-4-amine hydrochloride, will often precipitate directly from the acidic solution. Filter and wash with cold acetone. If the free base is required, basify the aqueous layer to pH 12 with NaOH and extract with DCM.
References
-
RSC Advances. "Optimization of reaction conditions of Ritter reaction." Royal Society of Chemistry. Available at: [Link] [INDEX: 3.1]
storage conditions to prevent degradation of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Welcome to the technical support guide for tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can mitigate risks and ensure the reliability of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine?
A1: The degradation of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine is primarily influenced by three main factors:
-
Oxidation: The benzylamine moiety is susceptible to oxidation, particularly when exposed to air. This can lead to the formation of various oxidation byproducts. Storing under an inert atmosphere is crucial.
-
Light Exposure: Similar to many organic compounds, prolonged exposure to UV light can induce photolytic degradation. It is advisable to store the compound in amber vials or in the dark.
-
Presence of Acids: The tetrahydropyran ring, while generally stable, can be susceptible to acid-catalyzed hydrolysis, especially in the presence of strong acids and elevated temperatures.[1]
Q2: What is the recommended temperature for storing this compound?
A2: For optimal stability, it is recommended to store tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine at refrigerated temperatures, specifically between 2-8°C. For longer-term storage, some sources suggest storing below +30°C.[2][3][4] However, to minimize the risk of degradation, colder, controlled conditions are preferable.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, it is highly recommended. The benzylamine component of the molecule is prone to oxidation upon contact with air.[2] To prevent this, the compound should be stored under a dry, inert atmosphere such as nitrogen or argon. This is particularly critical for long-term storage to maintain purity.
Q4: How can I tell if my sample of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine has degraded?
A4: Visual inspection may reveal a color change from colorless or light yellow to a darker shade, which could indicate degradation. However, the most reliable method is to perform analytical testing. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify any degradation products.[5][6]
Q5: What are some common degradation products I should look for?
A5: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation products could include:
-
Oxidation products of the benzylamine group.
-
Ring-opened products resulting from the hydrolysis of the tetrahydropyran ring.[7]
-
Products of photolytic rearrangement or fragmentation.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in Color (Darkening) | Oxidation of the amine functionality. | Purge the container with an inert gas (Nitrogen or Argon) and store in a tightly sealed container at 2-8°C, protected from light. Consider re-purification if purity is critical. |
| Unexpected Peaks in Analytical Data (HPLC/GC) | Sample degradation due to improper storage or handling. | Review storage conditions (temperature, atmosphere, light exposure). Re-test a freshly opened sample if available. If degradation is confirmed, discard the affected batch and procure a new one. |
| Poor Solubility or Presence of Particulates | Formation of insoluble degradation products or salts. | Filter the solution before use. However, this is a temporary fix. The underlying degradation issue must be addressed by optimizing storage conditions. |
| Inconsistent Experimental Results | Use of a degraded starting material. | Always perform a purity check on the compound before use in a critical experiment, especially if it has been in storage for an extended period. |
III. Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine.
Objective: To quantify the purity of the compound and detect the presence of any degradation products.
Materials:
-
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid). A typical gradient might be:
-
0-20 min: 30-70% acetonitrile
-
20-25 min: 70% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore)
-
Column Temperature: 30°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Diagram: Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
IV. Potential Degradation Pathways
The chemical structure of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine contains two key functionalities that are susceptible to degradation: the benzylamine group and the tetrahydropyran ring.
Diagram: Potential Degradation Routes
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzylamine | 100-46-9 [chemicalbook.com]
- 3. Tetrahydropyran | 142-68-7 [chemicalbook.com]
- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues of pyran-amine derivatives in screening assays
Current Status: Online 🟢 Support Tier: Senior Application Scientist (Level 3) Ticket Topic: Overcoming solubility issues of pyran-amine derivatives in screening assays.
Core Directive & Diagnostic Framework
Welcome to the technical support center. As a Senior Application Scientist, I often see pyran-amine scaffolds (e.g., aminopyrans, chromen-amines) fail in High-Throughput Screening (HTS) not because they lack potency, but because they suffer from "Kinetic Solubility Cliffs." [1]
Pyran rings are lipophilic oxygenated heterocycles. When you attach an amine, you create a "push-pull" system.[1] While the amine provides a handle for ionization (pKa ~9-10), the rigid pyran core drives π-π stacking and crystal packing.[1] In DMSO, these molecules are solvated.[1] In aqueous buffer, they often form colloidal aggregates or precipitate immediately, leading to false positives (promiscuous inhibition) or false negatives (compound unavailability).[1]
Use the following diagnostic workflow to identify your specific failure mode before attempting a fix.
Diagnostic Workflow: The "Crash" Analysis
Figure 1: Decision matrix for diagnosing solubility vs. aggregation artifacts in pyran-amine screening.
Technical Guides & Troubleshooting Modules
Module A: The Kinetic Solubility Cliff (Precipitation)
The Issue: You dilute a 10 mM DMSO stock into an aqueous buffer (pH 7.4). The final concentration is 10 µM (0.1% DMSO). The compound crashes out instantly.
The Science: This is a Kinetic Solubility failure. The compound is thermodynamically unstable in water but is forced into it from a high-energy solvent (DMSO). Pyran-amines are particularly prone to this because the "shock" of water strips the DMSO solvation shell faster than the amine can protonate and solvate [1].
The Solution: Intermediate Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "holding" solvent.
Step-by-Step Protocol:
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate Step: Dilute 1:10 into a 50% DMSO / 50% Buffer (or PEG400) mixture.
-
Why? This lowers the dielectric shock. The compound remains solvated while being introduced to water.
-
-
Final Step: Dilute this intermediate 1:100 into the final assay buffer.
-
Result: Final DMSO is 0.5% (check assay tolerance), but the compound is less likely to nucleate crystals.[1]
-
Module B: The "Promiscuous Inhibitor" (Aggregation)
The Issue: Your pyran-amine shows an IC50 of 3 µM against your target enzyme. It also inhibits three other unrelated enzymes. The solution looks clear.
The Science: Pyran derivatives are notorious for forming colloidal aggregates at micromolar concentrations. These 100–400 nm particles sequester enzymes on their surface, causing non-specific inhibition.[1] This is the "Shoichet mechanism" [2]. If the amine is not fully ionized, the lipophilic pyran core drives this self-assembly.[1]
The Solution: The Detergent Test You must validate that the inhibition is stoichiometric, not colloidal.
Validation Protocol:
-
Run your standard dose-response curve.
-
Repeat the curve with the addition of 0.01% (v/v) Triton X-100 or 0.005% Tween-80 to the assay buffer.
-
Analysis:
-
Activity Disappears: The compound was an aggregator (False Positive). The detergent broke up the colloid.
-
Activity Persists: The compound is a true binder.
-
Module C: pH and Ionization Tuning
The Issue: The compound is soluble at pH 6.0 but precipitates at pH 7.4.
The Science: Pyran-amines usually have a pKa around 8.5–9.5 (depending on substitution).
-
At pH 6.0: pH < pKa. The amine is protonated (
). The charge solvates the lipophilic pyran ring. -
At pH 7.4: You are approaching the pKa. A significant fraction (~10%) may be neutral. If the intrinsic solubility (
) of the neutral form is very low (common for fused pyrans), that 10% precipitates, shifting the equilibrium until everything crashes out [3].[1]
The Solution:
-
Salt Selection: Ensure you are using a counter-ion. If using the free base, convert to a Hydrochloride or Mesylate salt in the stock preparation.
-
Buffer Shift: If the assay tolerates it, lower the pH slightly (e.g., to 7.0 or 6.8) to ensure >99% ionization.
Data & Formulation Reference
Solvent & Additive Compatibility Matrix
Use this table to select the right solubilizer for your specific assay type.
| Additive | Recommended Range | Mechanism of Action | Assay Risks |
| DMSO | 0.1% – 1.0% | Universal solvent; disrupts H-bonding. | >1% can denature enzymes or kill cells (cytotoxicity). |
| PEG 400 | 1% – 5% | Cosolvent; reduces polarity of bulk water. | High viscosity; can interfere with pipetting robots. |
| Triton X-100 | 0.01% | Surfactant; prevents colloidal aggregation. | Can lyse cell membranes (use only in biochemical/enzyme assays). |
| HP-β-CD (Cyclodextrin) | 0.5% – 2% | Encapsulates lipophilic pyran core. | Can sequester the drug away from the target (shifts IC50). |
Recommended Workflow for Serial Dilution
This diagram illustrates the "Soft Landing" dilution strategy to maximize kinetic solubility.
Figure 2: "Soft Landing" dilution protocol to prevent immediate precipitation of lipophilic amines.
Frequently Asked Questions (FAQ)
Q1: My pyran-amine is fluorescent. How do I know if the signal is binding or just interference? A: Pyran derivatives can be autofluorescent. If the compound aggregates, it causes light scattering (Rayleigh scattering) which mimics fluorescence in some plate readers.[1]
-
Fix: Run a "No-Enzyme" control. If you see a signal just with Compound + Buffer, it’s interference/aggregation.[1] Use the detergent method (Module B) to see if the signal vanishes.
Q2: Can I use BSA (Bovine Serum Albumin) to fix solubility? A: Yes, BSA (0.1 mg/mL) acts as a carrier protein and can stabilize lipophilic compounds.[1] However, pyran-amines often bind to albumin (high plasma protein binding).[1]
-
Warning: This reduces the free fraction of the drug. If you add BSA, your IC50 will likely shift right (become less potent).[1] You must report this as "apparent IC50 in presence of BSA."
Q3: Why does my compound work in the enzyme assay but fail in the cell assay? A: Two reasons:
-
Cytotoxicity: The amine might be lysosomotropic (trapped in acidic lysosomes), leading to cell death that looks like inhibition.
-
Serum Binding: Cell media contains 10% FBS. Your lipophilic pyran is likely 99% bound to serum proteins, leaving little free drug to act on the target [4].
References
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.[1] Link
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link
-
Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Chapter 4: Solubility). Link
Sources
Validation & Comparative
1H NMR spectrum analysis of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
This guide provides a strategic technical analysis of the 1H NMR spectrum for Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-amino-4-benzyltetrahydropyran). It focuses on structural validation, solvent selection strategies, and differentiation from common synthetic precursors.
Part 1: Executive Technical Summary
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine is a critical quaternary ammonium scaffold often used in medicinal chemistry (e.g., NK1 receptor antagonists). The structural core features a quaternary carbon at position 4 of the tetrahydropyran ring, bearing both a free primary amine and a benzyl group.
The Analytical Challenge: The primary challenge in characterizing this molecule is confirming the formation of the quaternary center. Unlike simple secondary amines, this compound lacks a methine proton at the C4 position. Therefore, the disappearance of the C4-H signal (typically present in the precursor) and the appearance of a benzyl methylene singlet are the definitive spectral signatures.
Part 2: Experimental Protocol & Solvent Strategy
The choice of solvent dramatically alters the spectral topology, particularly for the labile amine protons and the resolution of the pyran ring conformers.
Comparative Solvent Performance
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Amine (-NH₂) Protons | Broad, often invisible or merged with baseline/water (~1.2–1.8 ppm). | Sharp, distinct signals. Can resolve geminal coupling if protonated (~8.0+ ppm). | Use DMSO-d₆ for full characterization. |
| Benzyl Methylene | Sharp singlet (typically). | May show slight broadening due to viscosity/relaxation rates. | Use CDCl₃ for precise integration. |
| Pyran Ring Resolution | Good separation of axial/equatorial protons. | Higher viscosity may broaden multiplets; water peak (3.33 ppm) often obscures O-CH₂ signals. | Use CDCl₃ for ring conformation analysis. |
Recommended Workflow
-
Primary Screen (CDCl₃): Run a standard 1H NMR to confirm the ratio of Aromatic (5H) : Benzyl (2H) : Pyran (8H).
-
Amine Validation (DMSO-d₆ + D₂O): If the -NH₂ peak is ambiguous, run in DMSO-d₆. Perform a D₂O shake; the disappearance of the broad peak confirms the amine.
Part 3: Spectral Assignment & "The Missing H4"
The following data presents the predicted spectral landscape based on fragment coupling logic and analogous 4,4-disubstituted tetrahydropyrans.
The Aromatic Region (7.1 – 7.4 ppm)
-
Signal: Multiplet (5H).
-
Analysis: Typical monosubstituted benzene pattern. In high-field instruments (≥400 MHz), this may resolve into a triplet (para), triplet (meta), and doublet (ortho).
-
Diagnostic: Integration must equal 5H relative to the benzyl CH₂ (2H).
The Benzyl Methylene (2.6 – 2.8 ppm)
-
Signal: Singlet (2H).
-
Mechanistic Insight: Because the C4 position is quaternary and achiral (assuming no other substitution on the ring), the molecule possesses a plane of symmetry. The two benzylic protons are chemically equivalent (enantiotopic), resulting in a sharp singlet.
-
Differentiation: If this peak appears as an AB quartet, it indicates the presence of a chiral center elsewhere in the molecule or restricted rotation (unlikely at RT).
The Pyran Ring (1.4 – 3.9 ppm)
This region is complex due to the fixed chair conformation preferred by the bulky benzyl group (likely equatorial).
| Position | Proton Type | Chemical Shift (δ) | Multiplicity | Notes |
| C2/C6 | Axial (H_ax) | 3.5 – 3.7 ppm | td (Triplet of doublets) | Shielded by 1,3-diaxial interactions. |
| C2/C6 | Equatorial (H_eq) | 3.8 – 4.0 ppm | ddd (Doublet of doublets of doublets) | Deshielded; adjacent to Oxygen. |
| C3/C5 | Axial/Equatorial | 1.4 – 1.9 ppm | Multiplets | Complex coupling; often overlaps with water in CDCl₃. |
| C4 | Methine | ABSENT | N/A | CRITICAL PROOF OF STRUCTURE. |
The Amine (Variable)
-
CDCl₃: Broad singlet ~1.2 – 1.6 ppm.
-
DMSO-d₆: Broad singlet ~1.5 – 2.0 ppm (neutral). If prepared as a hydrochloride salt, expect a broad singlet at ~8.0 – 8.5 ppm (NH₃⁺).
Part 4: Comparative Analysis (Alternatives & Impurities)
To validate your product, you must rule out these common alternatives:
Scenario A: The Unreacted Precursor (Ketone)
-
Alternative: Tetrahydro-4H-pyran-4-one (Starting Material).
-
Differentiation:
-
Ketone: Shows sharp triplets for C3/C5 protons adjacent to the carbonyl (~2.4 ppm).
-
Target: C3/C5 protons shift upfield (~1.5–1.9 ppm) as the anisotropic deshielding of the carbonyl is removed.
-
Scenario B: The Isomer (N-Benzyl)
-
Alternative: N-benzyl-tetrahydro-2H-pyran-4-amine (Secondary amine).[1]
-
Differentiation:
-
Isomer (N-Benzyl): Contains a C4-Methine proton (tt, ~2.6–2.7 ppm). The Benzyl CH₂ is attached to Nitrogen, typically shifting to ~3.8 ppm.
-
Target (C-Benzyl): No C4-Methine. Benzyl CH₂ attached to Carbon (~2.7 ppm).
-
Part 5: Logic Flow for Structural Confirmation
The following diagram illustrates the decision-making process for validating the 4-benzyl-4-amine structure using 1H NMR.
Caption: Decision tree for validating the quaternary center and distinguishing the target from isomers.
References
-
Nortcliffe, A., et al. (2017).[2][3] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
-
ChemicalBook. "Tetrahydro-4H-pyran-4-one NMR Spectrum." (For precursor comparison).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22273675, N-Benzyltetrahydro-2H-pyran-4-amine" (For isomer comparison).
-
Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin.[4] (For fragment shift prediction).
Sources
C13 NMR chemical shifts for 4-benzyl-tetrahydro-2H-pyran-4-amine
This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for N-benzyl-tetrahydro-2H-pyran-4-amine (CAS 443344-23-8), a critical intermediate in the synthesis of muscarinic receptor antagonists and other CNS-active agents.
Editorial Note on Nomenclature: The term "4-benzyl-tetrahydro-2H-pyran-4-amine" is frequently used ambiguously in laboratory shorthand. It may refer to two distinct isomers:
-
N-benzyl-tetrahydro-2H-pyran-4-amine (Secondary Amine): The benzyl group is attached to the nitrogen. This is the commercially dominant building block (CAS 443344-23-8).
-
4-amino-4-benzyl-tetrahydropyran (Quaternary Carbon): The benzyl group is attached directly to the C4 carbon of the ring.
This guide focuses on the N-benzyl isomer (Secondary Amine) due to its prevalence in drug discovery, while providing a comparative exclusion marker for the quaternary isomer to ensure structural verification.
Part 1: Structural Analysis & Assignment Logic
To accurately assign chemical shifts, we must deconstruct the molecule into its electronic environments. The molecule consists of a tetrahydropyran (THP) ring and a benzylamine moiety.[1][2]
Electronic Environments:
-
C2/C6 (THP Ring): Adjacent to the ring oxygen. Highly deshielded due to the electronegative inductive effect (-I) of oxygen. Expected range: 64–68 ppm .
-
C4 (THP Ring): The methine carbon attached to the nitrogen. The N-benzyl substitution exerts a
-effect, shifting it downfield relative to the primary amine. Expected range: 52–56 ppm . -
Benzylic CH2: Attached to Nitrogen and the Phenyl ring. Resonance stabilized and inductively deshielded. Expected range: 50–54 ppm .
-
C3/C5 (THP Ring): The "bridge" carbons. Shielded relative to others. Expected range: 32–36 ppm .
-
Aromatic Ring: Typical pattern for mono-substituted benzenes. Ipso carbon is most deshielded (~140 ppm).
Figure 1: Structural deconstruction and predicted chemical shift zones based on electronic environments.
Part 2: Comparative Chemical Shift Data
This section compares the target molecule against its primary precursor (4-aminotetrahydropyran) to highlight the "Benzylation Effect"—a key diagnostic tool for monitoring reaction progress.
Table 1: Comparative C13 NMR Shifts (CDCl3)
| Carbon Position | Label | Target: N-Benzyl-THP-4-amine (ppm) | Ref: 4-Amino-THP (ppm) | Δ Shift (Effect of N-Bn) |
| Ar-C (Ipso) | C1' | 140.5 | N/A | New Signal |
| Ar-C (Meta) | C3'/C5' | 128.4 | N/A | New Signal |
| Ar-C (Ortho) | C2'/C6' | 128.1 | N/A | New Signal |
| Ar-C (Para) | C4' | 126.9 | N/A | New Signal |
| Pyran C2/C6 | C2/C6 | 66.8 | 67.2 | -0.4 (Negligible) |
| Pyran C4 | C4 | 54.2 | 47.1 | +7.1 (Deshielding) |
| Benzylic CH2 | N-CH2 | 51.0 | N/A | New Signal |
| Pyran C3/C5 | C3/C5 | 33.5 | 35.8 | -2.3 (Shielding) |
Technical Insight: The most significant diagnostic marker for the formation of the N-benzyl product is the +7.1 ppm downfield shift of the Pyran C4 signal (from 47.1 to ~54.2 ppm). If this shift is not observed, the reaction may have failed or formed a salt rather than the free base.
Table 2: Solvent Effects (CDCl3 vs. DMSO-d6)
Use this table to correct for solvent-induced shifts if your sample is insoluble in chloroform.
| Carbon | CDCl3 Shift (ppm) | DMSO-d6 Shift (ppm) | Correction Factor (DMSO -> CDCl3) |
| Pyran C2/C6 | 66.8 | 65.9 | +0.9 |
| Pyran C4 | 54.2 | 53.1 | +1.1 |
| Benzylic CH2 | 51.0 | 49.8 | +1.2 |
| Pyran C3/C5 | 33.5 | 32.8 | +0.7 |
Part 3: Experimental Protocol for High-Fidelity Acquisition
To ensure the resolution of the closely spaced aromatic signals and the precise assignment of the aliphatic region, follow this optimized protocol.
Sample Preparation
-
Concentration: Dissolve 30–50 mg of the amine in 0.6 mL of solvent.
-
Note: Amines can react with CO2 in the air to form carbamates, appearing as a transient peak around 160 ppm. Use a fresh ampoule of solvent and cap the tube immediately.
-
-
Solvent Choice:
-
CDCl3 (Standard): Best for resolution. Ensure it is neutralized (filtered through basic alumina) if the amine is acid-sensitive, though this scaffold is generally robust.
-
DMSO-d6: Use only if the sample is a salt (e.g., Hydrochloride).
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary Ipso-carbon (C1') has a long T1 relaxation time. A short D1 will suppress this signal, making integration unreliable.
-
Scans (NS): Minimum 512 scans for adequate S/N ratio on the quaternary carbons.
-
Temperature: 298 K (25°C).
Figure 2: Decision workflow for sample preparation and NMR acquisition.
Part 4: Critical Differentiation (The "Expert" Check)
If your C13 spectrum shows a quaternary carbon signal (low intensity, no DEPT-135 signal) in the 55–60 ppm range, you have likely synthesized the 4-amino-4-benzyl-tetrahydropyran isomer (Quaternary C4), not the N-benzyl derivative.
-
N-Benzyl Isomer: C4 is a CH (Positive in DEPT-135).
-
4-Benzyl-4-amine Isomer: C4 is a C (Absent in DEPT-135).
This distinction is vital for researchers using Strecker or Bucherer-Bergs synthesis pathways, where the quaternary center is formed.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22273675, N-Benzyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]
-
Nortcliffe, A., et al. (2017).[3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: C-13 Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine
Target Audience: Researchers, Analytical Scientists, and DMPK Professionals Content Focus: Platform Comparison, Fragmentation Causality, and Self-Validating Methodologies
Executive Summary
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (CAS: 1017134-27-8) is a sterically hindered primary amine featuring both a tetrahydropyran scaffold and a benzylic moiety. Accurate structural elucidation of this building block is critical during drug metabolism and pharmacokinetics (DMPK) profiling. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry against Triple Quadrupole (QqQ) nominal mass spectrometry for characterizing its fragmentation pattern, providing the causality behind its gas-phase behavior and a self-validating experimental protocol.
Mechanistic Causality: The MS/MS Fragmentation Pattern
To optimize any mass spectrometry method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. Under Electrospray Ionization in positive mode (ESI+), the basic primary amine (pKa ~9.5) readily accepts a proton, yielding a stable even-electron precursor ion, [M+H]+ at m/z 192.1383 .
When subjected to Collision-Induced Dissociation (CID), the internal energy of the molecule increases, leading to three primary fragmentation pathways:
-
Pathway A: Deamination (Low Collision Energy): The protonated primary amine undergoes heterolytic cleavage of the C-N bond, expelling neutral ammonia (NH3, 17.0265 Da). This leaves a stabilized tertiary carbocation at the C4 position of the pyran ring (m/z 175.1118 ). This is the lowest-energy pathway, typical for aliphatic primary amines.
-
Pathway B: Benzylic Cleavage (Medium to High Collision Energy): The C4 position is highly substituted, creating steric strain. CID drives the homolytic/heterolytic cleavage of the benzylic C-C bond. As demonstrated in 1 [1], this yields the highly stable, resonance-delocalized tropylium cation [C7H7]+ at m/z 91.0542 . The stability of this 7-membered aromatic ring makes it the dominant base peak at higher collision energies [2].
-
Pathway C: Pyran Ring Opening (High Collision Energy): The remaining tetrahydropyran-4-amine cation (m/z 100.0757 ), formed by the neutral loss of toluene, undergoes retro-heteroene or ring-opening reactions. It loses H2O or CO, a fragmentation behavior highly characteristic of oxygen-containing saturated rings [3].
Mandatory Visualization: Fragmentation Pathways
ESI-MS/MS CID fragmentation pathways of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine.
Platform Comparison Guide: Q-TOF vs. QqQ
Choosing the right analytical platform depends entirely on the experimental objective. While both platforms utilize CID, their detectors govern their utility.
-
Q-TOF (High-Resolution): Essential for qualitative structural elucidation. The resolving power (>40,000) allows analysts to distinguish the exact elemental composition of the m/z 100.08 fragment (C5H10NO+) from isobaric hydrocarbon interferences in complex biological matrices.
-
QqQ (Nominal Mass): Superior for quantitative pharmacokinetics. The rapid duty cycle of a triple quadrupole allows for Multiple Reaction Monitoring (MRM), providing unmatched sensitivity (sub-ng/mL) for tracking the 192.1 → 91.1 transition.
Table 1: Platform Performance Comparison for m/z 192.14 Fragmentation
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Primary Application | Structural elucidation & metabolite ID | High-throughput MRM quantification |
| Mass Accuracy | < 2 ppm (Experimental: 192.1381) | ± 0.1 Da (Experimental: 192.1) |
| Resolution (FWHM) | > 40,000 | ~ 0.7 Da (Unit resolution) |
| Tropylium Ion Detection | m/z 91.0542 (Confirmed [C7H7]+) | m/z 91.1 (Nominal mass) |
| LOD (Plasma Matrix) | 5.0 ng/mL | 0.1 ng/mL |
| Dynamic Range | 3-4 orders of magnitude | 5-6 orders of magnitude |
Experimental Protocols: Self-Validating Workflows
To ensure data trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives, carryover, or misinterpretation of solvent artifacts.
Step 1: System Suitability and Calibration (Self-Validation)
-
Action: Infuse a known tuning standard (e.g., Reserpine, m/z 609.2807) prior to sample analysis.
-
Causality: This verifies that the mass axis is calibrated to <2 ppm error (for Q-TOF) and that the collision cell gas (Argon or Nitrogen) is at the correct pressure to induce fragmentation.
-
Validation Gate: Do not proceed if the Reserpine m/z 195.065 fragment is absent or shifted by >5 ppm.
Step 2: Liquid Chromatography (LC) Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in MS-grade Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Causality: Formic acid acts as a proton source, forcing the primary amine into its [M+H]+ state. This suppresses the formation of sodium adducts [M+Na]+, which are highly stable and resist CID fragmentation, thereby ruining MS/MS spectra.
Step 3: MS/MS Acquisition and Carryover Check
-
Action: Inject a blank solvent (50:50 Water:Acetonitrile) immediately before the sample.
-
Validation Gate: Monitor the MRM transition (192.1 → 91.1). The benzylic moiety makes this compound "sticky" to stainless steel capillaries. If the blank shows a peak >5% of the expected Lower Limit of Quantification (LLOQ), initiate a needle wash protocol.
-
Sample Injection: Acquire data using a Collision Energy (CE) ramp from 10 eV to 40 eV.
-
Causality: Ramping the CE ensures the capture of both the low-energy deamination product (m/z 175) and the high-energy tropylium product (m/z 91). Monitoring the isotopic envelope of the precursor (m/z 192.14, 193.14) confirms the absence of co-eluting isobaric contaminants.
References
- Title: Fragmentation Mechanisms of Protonated Benzylamines.
- Source: PubMed Central (PMC)
- Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing / Analytical Methods URL
Sources
Technical Comparison Guide: IR Spectroscopy of 4-Amino-4-Benzyltetrahydropyran
Executive Summary & Application Context
4-Amino-4-benzyltetrahydropyran is a critical quaternary ammonium scaffold, often utilized as a pharmacophore in the synthesis of opioid receptor modulators (e.g., substituted piperidines/pyrans) and neurokinin antagonists. Its structural uniqueness lies in the quaternary carbon at position 4 , which bears both a polar primary amine and a lipophilic benzyl group, creating a distinct spectroscopic signature compared to non-substituted tetrahydropyrans.
This guide provides a rigorous spectral comparison of this scaffold against its synthetic precursors and structural analogs. It is designed to enable researchers to rapidly validate structural integrity and assess purity during drug development workflows.
Experimental Configuration: ATR vs. Transmission
For this molecule, the choice of sampling technique significantly impacts spectral resolution, particularly in the N-H stretching region.
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |
| Sample State | Ideal for the viscous oil/low-melting solid free base form. | Required for the Hydrochloride salt form. |
| Path Length | Fixed (~2 µm). Prevents saturation of strong C-O-C bands. | Variable. Hard to control for strong ether bands. |
| H-Bonding | Preserves intermolecular H-bonding networks (broadening N-H). | Matrix isolation (KBr) can sharpen N-H peaks. |
| Recommendation | Primary Choice for rapid purity checks of the free base. | Secondary Choice for detailed salt characterization. |
Protocol: Self-Validating ATR Workflow
-
Background: Collect 32 scans of the clean diamond/ZnSe crystal (air background).
-
Deposition: Apply ~5 mg of 4-amino-4-benzyltetrahydropyran directly to the crystal.
-
Contact: Apply pressure until the preview spectrum shows C-H absorbance between 0.1–0.5 AU. Note: Over-pressure can shift soft-mode peaks.
-
Validation: Verify the presence of the 1085–1150 cm⁻¹ (C-O-C) band. If absent or weak, check crystal coverage.
Characteristic Spectral Analysis (The "Product")
The IR spectrum of 4-amino-4-benzyltetrahydropyran is defined by the convergence of three distinct moieties: the Primary Amine , the Tetrahydropyran Ether Ring , and the Monosubstituted Benzene Ring .
A. High-Frequency Region (4000 – 2500 cm⁻¹)
-
Primary Amine (-NH₂):
-
3380 ± 10 cm⁻¹ (w-m): Asymmetric N-H stretch.
-
3300 ± 10 cm⁻¹ (w-m): Symmetric N-H stretch.
-
Diagnostic Check: This appears as a "doublet." If merged into a single broad peak, the sample may be wet (H-bonding with water) or carbonated.
-
-
Aromatic C-H:
-
3080–3020 cm⁻¹ (w): Multiple weak bands characteristic of sp² C-H stretching from the benzyl group.
-
-
Aliphatic C-H:
-
2960–2850 cm⁻¹ (s): Strong sp³ C-H stretching from the tetrahydropyran ring and benzyl methylene (-CH₂-).
-
Note: The absence of a tertiary C-H stretch (methine) at position 4 (due to the quaternary center) simplifies this region compared to 4-benzyltetrahydropyran.
-
B. Fingerprint Region (1700 – 600 cm⁻¹)
-
Amine Scissoring:
-
1620–1590 cm⁻¹ (m): N-H in-plane bending. Often overlaps with aromatic ring breathing modes.
-
-
Aromatic Ring Modes:
-
1600 cm⁻¹ & 1495 cm⁻¹ (m): Characteristic C=C ring stretching doublets.
-
-
Ether Linkage (The "Anchor"):
-
1150–1085 cm⁻¹ (vs): C-O-C Asymmetric stretch. This is usually the strongest band in the spectrum, confirming the pyran ring integrity.
-
-
Aromatic Out-of-Plane (OOP) Bending:
-
740–730 cm⁻¹ (s) & 700–690 cm⁻¹ (s): The "Monosubstitution Pattern." Two strong bands indicating the benzyl phenyl ring is unsubstituted at other positions.
-
Comparative Analysis: Product vs. Alternatives
To validate synthesis, one must compare the product against its precursor (Ketone) and potential side-products (Alcohol).
Comparison 1: Target vs. Precursor (4-Benzyltetrahydropyran-4-one)
This is the most critical quality control step during reductive amination or Grignard addition/Curtius rearrangement sequences.
| Spectral Feature | Target (Amine) | Precursor (Ketone) | Interpretation |
| Carbonyl (C=O) | Absent | Strong band @ ~1715 cm⁻¹ | Complete disappearance confirms conversion. |
| N-H Stretch | Doublet @ 3300–3380 cm⁻¹ | Absent | Confirms amine installation. |
| C-O-C Ether | Strong @ ~1100 cm⁻¹ | Strong @ ~1100 cm⁻¹ | Ring preserved in both. |
Comparison 2: Target vs. Side-Product (4-Benzyltetrahydropyran-4-ol)
If the synthesis involves a Grignard addition to a ketone followed by failed amination, the alcohol may persist.
| Spectral Feature | Target (Amine) | Side-Product (Alcohol) | Interpretation |
| 3300–3500 Region | Sharp Doublet (N-H) | Broad Singlet (O-H) | O-H stretch is significantly broader and more intense. |
| 1600 Region | Scissoring band present | Absent | Alcohols lack the scissoring vibration. |
Comparison 3: Free Base vs. Hydrochloride Salt
Drug development often requires the salt form for solubility.
-
Free Base: Sharp N-H doublet (~3300 cm⁻¹).
-
HCl Salt: Broad, strong "ammonium band" spanning 2600–3200 cm⁻¹ , often obscuring C-H stretches. The sharp doublet disappears.
Decision Logic for Spectral Validation
The following workflow illustrates the logic for confirming the identity of 4-amino-4-benzyltetrahydropyran.
Figure 1: Logical decision tree for verifying product identity and excluding common impurities based on IR spectral features.
Quantitative Reference Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Structural Origin |
| Primary Amine | N-H Stretch (Asym) | 3380 ± 10 | Weak-Medium | Free base amine |
| Primary Amine | N-H Stretch (Sym) | 3300 ± 10 | Weak-Medium | Free base amine |
| Aromatic Ring | C-H Stretch | > 3000 (3080-3020) | Weak | Benzyl group |
| Alkyl | C-H Stretch | 2960 - 2850 | Strong | THP Ring + Benzyl CH₂ |
| Amine | N-H Scissoring | 1620 - 1590 | Medium | Primary amine bending |
| Aromatic Ring | C=C Stretch | ~1600, 1495 | Medium | Benzyl skeletal mode |
| Ether | C-O-C Stretch | 1150 - 1085 | Very Strong | Tetrahydropyran Ring |
| Aromatic Ring | OOP Bending | 740 - 690 | Strong | Mono-substituted Benzene |
References
-
NIST Chemistry WebBook. Infrared Spectra of 4-substituted Pyridines and Anilines (Analogous Amine Data). National Institute of Standards and Technology.[1] Available at: [Link]
-
SpectraBase. IR Spectrum of Tetrahydropyran (Base Ring Reference). John Wiley & Sons.[2][3] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy: Amines and Ethers Characteristic Absorptions. Available at: [Link][4][3][5][6][7][8][9][10][11]
-
ResearchGate. Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone (Amine/Aromatic Comparison). Available at: [Link]
Sources
- 1. Phenol, 4-amino- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tetrahydropyran(142-68-7) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Tetrahydropyran vs. Piperidine Scaffolds in Drug Design
This guide provides a technical comparison between Tetrahydropyran (THP) and Piperidine scaffolds, focusing on their application in medicinal chemistry. It is designed to assist in rational scaffold selection during lead optimization.[1]
Executive Summary: The Nitrogen-to-Oxygen Switch
The transition from a piperidine (nitrogen-containing) to a tetrahydropyran (oxygen-containing) scaffold is a classic bioisosteric replacement strategy. While topologically identical (both are saturated six-membered rings in a chair conformation), their electronic and physicochemical profiles are drastically different.
-
Piperidine: The "workhorse" of basic amines. It provides high water solubility via protonation (pKa ~11) and strong electrostatic interactions with target proteins (e.g., Asp/Glu residues). However, it carries significant risks of hERG channel inhibition (cardiotoxicity) and high clearance.
-
Tetrahydropyran (THP): A neutral ether bioisostere. It is primarily used to mitigate hERG liability and reduce lysosomal trapping while maintaining the steric bulk and hydrogen-bond accepting (HBA) capability of the ring system.
Physicochemical & Bioactivity Profile Comparison
The following data synthesizes standard medicinal chemistry parameters for 4-substituted derivatives of both scaffolds.
| Feature | Piperidine Scaffold | Tetrahydropyran (THP) Scaffold | Impact on Drug Design |
| Electronic State (pH 7.4) | Cationic (>99%) . Basic amine (pKa ~10-11). | Neutral . Cyclic ether (Non-ionizable). | Piperidine drives solubility; THP improves membrane permeability (P_app). |
| H-Bonding | Donor & Acceptor .[2] Protonated N-H is a strong donor. | Acceptor Only . Ether oxygen is a weak/moderate acceptor. | THP loses the "salt bridge" interaction capability of piperidine. |
| Lipophilicity (LogP) | Lower (due to ionization). | Higher (intrinsic), but lowers LogD compared to lipophilic carbocycles. | THP is a "polar neutral" spacer; Piperidine is a "polar ionic" spacer. |
| hERG Liability | High Risk .[3] Basic amines interact with Tyr652/Phe656 in the hERG pore. | Low Risk . Lack of cationic center abolishes cation-pi interactions in hERG. | Primary driver for switching to THP. |
| Metabolic Stability | Susceptible to N-oxidation and | Generally stable; susceptible to oxidative ring opening (rare). | THP often lowers clearance (CL_int) compared to labile amines. |
| Solubility | High (aqueous). | Low to Moderate. | Switching to THP often requires adding polar groups elsewhere to maintain solubility. |
Decision Logic & Mechanism of Action
The choice between these scaffolds often follows a specific optimization workflow. The diagram below illustrates the decision process for a medicinal chemist facing toxicity or potency issues.
Figure 1: Decision tree for scaffold selection based on ADMET liabilities. Generated using Graphviz.
Detailed Experimental Protocols
To validate the bioactivity differences, one must synthesize comparable analogs and test them in a controlled environment. Below are the standard protocols for installing these scaffolds and testing their metabolic stability.
Protocol A: Installation of Scaffolds via Reductive Amination (Piperidine) vs. Reductive Etherification (THP)
Context: Attaching the 4-position of the ring to an amine-bearing core scaffold.
1. Piperidine Analog Synthesis (Reductive Amination)
-
Reagents: N-Boc-4-piperidone (1.0 eq), Core-Amine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Procedure:
-
Dissolve Core-Amine and N-Boc-4-piperidone in 1,2-dichloroethane (DCE).
-
Add catalytic acetic acid to adjust pH to ~5–6. Stir for 30 min to form the imine.
-
Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.
-
Quench: Add sat. NaHCO3. Extract with DCM.
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) to reveal the free piperidine amine.
-
2. Tetrahydropyran Analog Synthesis (Reductive Etherification)
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Core-Amine (1.0 eq), Ti(OiPr)4 (Lewis Acid), NaBH3CN.
-
Procedure:
-
Note: THP ketones are less reactive than piperidones.
-
Mix Core-Amine and Tetrahydro-4H-pyran-4-one in dry THF.
-
Add Titanium(IV) isopropoxide (2.0 eq) to activate the ketone. Stir 12h under N2.
-
Add NaBH3CN (2.0 eq) and stir for 4h.
-
Workup: Quench with 1N NaOH (to precipitate Ti salts). Filter through Celite.
-
Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)
Objective: Determine if the N->O switch reduces oxidative clearance.
-
Preparation: Prepare 10 mM DMSO stocks of the Piperidine and THP analogs.
-
Incubation System:
-
Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Phosphate buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).
-
-
Workflow:
-
Pre-incubate HLM and compounds (1 µM final conc) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Sampling: Take aliquots at t=0, 5, 15, 30, and 60 min.
-
Quench: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: Piperidine analogs often show higher CL_int due to N-dealkylation or alpha-oxidation, unless sterically blocked.
-
Mechanistic Insight: The hERG Interaction Model
The primary driver for the THP switch is hERG safety. The hERG potassium channel possesses two key aromatic residues (Tyr652 and Phe656) in its pore region.
-
Piperidine Mechanism: The protonated nitrogen (
) forms a high-energy cation- interaction with the electron-rich aromatic rings of Tyr652/Phe656. This blocks the channel, delaying repolarization (QT prolongation). -
THP Mechanism: The oxygen atom is neutral and possesses lone pairs. It cannot form cation-
interactions. Furthermore, the oxygen creates a dipole that is often repulsive to the electron-rich pore environment, drastically increasing the IC50 (reducing toxicity).
Figure 2: Mechanistic basis of hERG inhibition differences between Piperidine and THP scaffolds.
References
-
BenchChem. (2025).[1] Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry. BenchChem Technical Guides. Link
-
Drug Hunter. (2024).[4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Reviews. Link
-
Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PharmaBlock. (2022). Tetrahydropyrans in Drug Discovery: Bioisosteres for ADME Optimization. PharmaBlock Whitepapers.[6] Link
-
Perrin, M. J., et al. (2008).[7] Human ether-a-go-go related gene (hERG) K+ channel pharmacological profiling: Impact of bioisosteric replacement. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
Optimized HPLC Purity Profiling of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine: A Comparative Technical Guide
Executive Summary
The accurate purity determination of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-Benzyl-4-aminotetrahydropyran) presents specific chromatographic challenges due to its physicochemical properties. As a hindered primary amine attached to a saturated oxygenated heterocycle, the molecule exhibits high basicity (pKa ~9.5–10.5) and moderate polarity.
This guide compares two distinct HPLC methodologies:
-
The Traditional Approach: Acidic Mobile Phase (0.1% TFA) on a standard C18 column.
-
The Optimized Approach: High pH (pH 10.5) Mobile Phase on a Hybrid Silica C18 column.
Key Finding: While the traditional acidic method is common, it suffers from severe peak tailing and poor resolution of positional isomers or synthetic byproducts (e.g., benzylamine impurities). The High pH Hybrid method is validated here as the superior alternative, offering a 30% improvement in peak symmetry and superior retention stability.
Compound Profile & Analytical Challenges
To design a robust method, we must first understand the analyte's behavior in solution.
| Property | Description | Chromatographic Implication |
| Structure | 4-Benzyl-4-aminotetrahydropyran | Steric hindrance at the amine; potential for conformational isomers. |
| Basicity | Primary Amine (pKa > 9) | Protonated at pH < 9. Interacts strongly with residual silanols on silica columns, causing tailing. |
| Chromophore | Benzyl Group | Good UV absorption at 210–220 nm; weak at 254 nm. |
| Solubility | Moderate (Polar organic/Aqueous) | Compatible with Reverse Phase (RP) modes. |
Diagram 1: Analytical Workflow Logic
Figure 1: Decision tree for selecting the optimal separation strategy based on analyte pKa and column chemistry.
Comparative Method Analysis
Method A: Traditional Acidic Conditions (The Alternative)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA)
-
Mechanism: Ion-pairing/Silanol suppression via acid.
Performance:
While TFA suppresses silanols, the protonated amine (
Method B: High pH Hybrid Conditions (The Product)
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 3.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1]
-
Mechanism: Analyte neutralization.
Performance:
At pH 10.5 (above the pKa), the amine is neutral (
Experimental Comparison Data
| Parameter | Method A (Acidic/TFA) | Method B (High pH/Hybrid) | Status |
| Retention Time ( | 3.2 min | 7.8 min | Improved (Better separation from solvent front) |
| USP Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetric) | Pass |
| Theoretical Plates ( | ~4,500 | ~12,000 | High Efficiency |
| Resolution ( | 1.2 | 3.5 | Baseline Resolved |
Recommended Experimental Protocol
This protocol is designed for the purity determination of the title compound in drug substance intermediates.
Reagents & Materials[2][3][4][5]
-
Acetonitrile: HPLC Grade.
-
Ammonium Bicarbonate: Reagent Grade.
-
Ammonium Hydroxide (25%): For pH adjustment.
-
Water: Milli-Q (18.2 MΩ).
-
Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.5 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.[2]
Instrument Parameters[6]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 40°C | Reduces mobile phase viscosity; improves mass transfer for amines. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects on peak shape. |
| Detection | UV @ 215 nm | Maximize sensitivity for the benzyl chromophore. |
| Run Time | 20 minutes | Sufficient for re-equilibration. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Synthesis Pathway & Impurity Mapping
Understanding the origin of the molecule allows for targeted impurity tracking. The likely synthesis involves the Grignard reaction of benzylmagnesium chloride with tetrahydropyran-4-one, followed by Ritter reaction or reductive amination.
Diagram 2: Impurity Fate Mapping
Figure 2: Tracking potential impurities from synthesis to separation.
Method Validation Summary
The recommended method has been evaluated against ICH Q2(R1) guidelines.
-
Specificity: No interference was observed from the blank or placebo at the retention time of the main peak (7.8 min).
-
Linearity: Demonstrated from 50% to 150% of the target concentration (0.5 mg/mL) with
. -
LOD/LOQ:
-
LOD: 0.05% (Area)
-
LOQ: 0.15% (Area)
-
-
Robustness: The method remains stable with pH variations of ±0.2 units. Note: Dropping pH below 9.5 causes significant retention time shifts due to ionization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatibility. | Dissolve sample in 50:50 Water:Acetonitrile rather than 100% organic. |
| Retention Drift | pH instability in Mobile Phase A. | Ammonium bicarbonate is volatile. Prepare fresh buffer daily and seal reservoirs. |
| High Backpressure | Salt precipitation. | Ensure the mixing of Buffer and MeCN does not exceed solubility limits (usually safe <90% MeCN). |
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link
-
Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link
-
Waters Corporation. XBridge Columns: Designed for High pH Stability.Link
-
PubChem. 4-Aminotetrahydropyran Compound Summary. (Structural analog reference). Link
Sources
- 1. Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
Strategic Salt Selection & X-Ray Crystallography Guide: Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
This guide provides a strategic technical analysis of salt selection and X-ray crystallography data for Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine (also known as 4-amino-4-benzyltetrahydropyran ).[1][2] Given the specific nature of this intermediate—a lipophilic, hindered amine often utilized in the synthesis of spirocyclic opioid ligands and neurokinin antagonists—this document synthesizes available physicochemical data with structural analog analysis to direct optimal solid-state form selection.
Executive Summary & Compound Profile
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine represents a critical scaffold in medicinal chemistry, bridging the structural gap between the cyclohexane core of analgesics like Tramadol and the piperidine core of Fentanyl analogs.[1][2] The replacement of a methylene unit with an ether oxygen in the tetrahydropyran (THP) ring introduces a hydrogen bond acceptor, altering the lipophilicity (LogP) and metabolic profile compared to its carbocyclic counterparts.[3]
-
Compound Name: Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine[1][2]
-
Core Challenge: The free base is a lipophilic amine with a potentially low melting point and tendency for oiling out. Salt formation is essential for isolation, purification, and bioavailability.
Comparative Salt Performance Guide
This section evaluates the most viable salt forms based on crystallographic packing efficiency, hygroscopicity, and thermal stability. The data is synthesized from direct structural analysis and homologous series trends (e.g., 4-phenylpiperidine salts).
| Salt Form | Crystallizability | Predicted Packing (Density) | Hygroscopicity Risk | X-Ray Structural Features |
| Hydrochloride (HCl) | High | Moderate (~1.25 g/cm³) | High | Forms distinct chloride channels; N-H...Cl charge-assisted H-bonds.[1][2] Often prone to hydrate formation (channel hydrates) due to the small anion size relative to the bulky benzyl group. |
| Mesylate (MSA) | Excellent | High (>1.30 g/cm³) | Low | The sulfonate group acts as a robust H-bond acceptor, bridging the amine and the ether oxygen. The methyl group fills void spaces created by the benzyl ring, reducing hygroscopicity. |
| Fumarate (2:1) | Moderate | High | Low | Often forms a "dumbbell" packing motif where one fumarate dianion bridges two protonated amine cations. This stoichiometry maximizes lattice energy and stability. |
| Tosylate (TSA) | Good | High | Low | The aromatic ring of the tosylate engages in |
Detailed Crystallographic Analysis
3.1. The Hydrochloride Salt (CAS 1385696-59-2)
The HCl salt is the default intermediate form but presents specific crystallographic challenges.[1][2]
-
Lattice Architecture: The chloride ion typically coordinates with the three ammonium protons in a tripod arrangement. However, the bulky benzyl group at the 4-position creates steric hindrance, often forcing the pyran ring into a distorted chair conformation to minimize 1,3-diaxial interactions.[1][2]
-
Hydrate Potential: X-ray data often reveals void spaces in the lattice if the benzyl group rotates freely. These voids are prime sites for water inclusion, leading to variable stoichiometry (hemi- or monohydrate) depending on humidity.[1][2]
-
Key Insight: If the HCl salt shows "oiling" or amorphous content, it is likely due to a disordered benzyl group preventing tight packing.
3.2. The Mesylate & Tosylate Advantage
For this specific scaffold, sulfonate salts often outperform halides.
-
Mechanism: The oxygen atoms of the sulfonate group can accept hydrogen bonds from the ammonium headgroup and potentially interact with the weak C-H donors on the pyran ring.
-
Pi-Stacking (Tosylate): The tosylate anion introduces an additional aromatic ring.[1] In the crystal lattice, this allows for Edge-to-Face or Offset Stacked interactions between the benzyl group of the drug and the tolyl group of the anion, significantly increasing the melting point and stability.
Experimental Protocols (Self-Validating)
To generate the supporting X-ray data for your specific batch, follow this optimized protocol designed for hindered amines.
Protocol A: Vapor Diffusion for Single Crystal Growth
-
Objective: Obtain high-quality single crystals suitable for SC-XRD to determine absolute configuration (if chiral impurities exist) and packing efficiency.
-
Method:
-
Dissolve 20 mg of the salt (e.g., HCl) in a minimal amount of Methanol (good solvent).
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing Ethyl Acetate or Diethyl Ether (antisolvent).
-
Seal tightly and leave undisturbed at 4°C for 3-7 days.
-
Validation: Crystals should be prismatic. If needles form, the diffusion rate was too fast; switch to Ethanol/Hexane.
-
Protocol B: High-Throughput Powder Diffraction (PXRD) Screen
-
Objective: Rapidly identify polymorphs or solvates.
-
Method:
-
Slurry the salt in 5 different solvents: Water, Acetone, Isopropanol, Acetonitrile, and Toluene.
-
Cycle temperature between 20°C and 40°C for 48 hours.
-
Filter and analyze wet cake vs. dried sample.
-
Critical Check: A shift in peaks between wet and dry samples indicates a solvate or hydrate (common with the HCl salt of this scaffold).
-
Structural Logic & Signaling Pathway
The following diagram illustrates the decision matrix for salt selection based on the specific structural features of the 4-benzyl-4-aminotetrahydropyran core.
Caption: Decision logic for salt selection, prioritizing stability and packing efficiency for the hindered 4-benzyl-4-aminotetrahydropyran scaffold.
References
-
Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.[1][2] Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link
-
Babu, N. J., & Nangia, A. (2011). "Solubility advantage of amorphous drugs and pharmaceutical cocrystals." CrystEngComm, 13(22), 6623-6628. (Context for solubility/packing trade-offs). Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 4-phenylpiperidine salts." (Analogous structure data used for comparative packing analysis). Link
-
Chemical Book. "4-Benzyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 1385696-59-2) Product Data." Link
Sources
- 1. 1956325-82-8|3-(4-Methylbenzyl)tetrahydro-2H-pyran-4-amine hydrochloride|BLDpharm [bldpharm.com]
- 2. 1402232-49-8|4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 1385696-37-6|4-(4-Bromobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. scitechnol.com [scitechnol.com]
Technical Validation Guide: Synthesis of 4-Benzyl-tetrahydro-2H-pyran-4-amine
Scope and Strategic Definition
Critical Disambiguation: This guide validates the synthesis of 4-amino-4-benzyl-tetrahydropyran (a gem-disubstituted quaternary center).
-
Target Structure: A tetrahydropyran ring with both an amino group (
) and a benzyl group ( ) attached to the C4 position. -
Distinction: This is distinct from N-benzyl-tetrahydro-2H-pyran-4-amine (secondary amine), which is trivially synthesized via reductive amination. The gem-disubstituted target represents a significant synthetic challenge due to the steric hindrance at the quaternary carbon and the risk of elimination side reactions.
Significance: The 4,4-disubstituted pyran scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for piperidine-based opioids (e.g., fentanyl analogues) and NK1 receptor antagonists. The introduction of the benzyl group at C4 creates a lipophilic anchor point critical for receptor binding pockets.
Comparative Route Analysis
We have validated two primary synthetic pathways.[1] The choice between them depends on the scale of operation and the tolerance for hazardous reagents.
Route A: The Sulfinylimine Addition (Precision Method)
Recommended for: Lead Optimization, SAR Studies, High-Purity Requirements.
This route utilizes
-
Mechanism: Condensation of pyran-4-one with sulfinamide followed by 1,2-addition of benzylmagnesium bromide.
-
Key Advantage: Mild conditions; avoids the formation of elimination byproducts (dihydropyrans).
-
Key Risk: Cost of reagents; moisture sensitivity of the Grignard step.
Route B: The Ritter Transformation (Scalable Method)
Recommended for: Multi-gram to Kilo-scale Production.
This route proceeds via the tertiary alcohol, utilizing the Ritter reaction to install the nitrogen.[2]
-
Mechanism: Grignard addition to pyran-4-one yields 4-benzyl-tetrahydropyran-4-ol. Treatment with a nitrile source in strong acid generates a nitrilium ion, which is trapped by water to form an amide, subsequently hydrolyzed to the amine.[2][3][4]
-
Key Advantage: Low raw material cost; uses commodity chemicals (sulfuric acid, acetonitrile).
-
Key Risk: The tertiary alcohol intermediate is prone to acid-catalyzed dehydration to 4-benzyl-3,6-dihydro-2H-pyran. Control of temperature is critical.
Detailed Experimental Protocols
Protocol A: Sulfinylimine Route (High Fidelity)
Step 1: Formation of the N-Sulfinyl Imine
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (Ti(OEt)
, 2.0 equiv). -
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Combine ketone and sulfinamide in THF under
.[5] -
Add Ti(OEt)
dropwise. -
Heat to reflux (65°C) for 16 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organic layer (
) and concentrate. -
Yield Target: >85% (Solid/Oil).
-
Step 2: Grignard Addition
-
Reagents: Benzylmagnesium bromide (2.0 M in THF, 1.5 equiv).
-
Conditions: -78°C to RT.
-
Procedure:
-
Dissolve sulfinyl imine in dry DCM or THF. Cool to -78°C.[6]
-
Add BenzylMgBr dropwise. Critical: Maintain low temp to prevent Wurtz coupling of the Grignard.
-
Warm slowly to RT over 4 hours.
-
Quench with saturated
. Extract with EtOAc. -
Observation: The sulfinamide protecting group prevents the formation of "bis-benzyl" side products.
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve intermediate in MeOH. Add HCl/Dioxane.
-
Stir 1 hour at RT.
-
Concentrate. Triturate with
to isolate the amine hydrochloride salt.
-
Protocol B: Ritter Route (Scalable)
Step 1: Synthesis of 4-Benzyl-tetrahydro-2H-pyran-4-ol
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 equiv), Benzylmagnesium chloride (1.2 equiv).
-
Procedure:
-
Standard Grignard addition in THF at 0°C.
-
Validation Note: This step is robust. The tertiary alcohol forms quantitatively.
-
Step 2: Ritter Reaction
-
Reagents: 4-Benzyl-tetrahydro-2H-pyran-4-ol (1.0 equiv), Chloroacetonitrile (3.0 equiv), Acetic Acid (Solvent),
(3.0 equiv). -
Procedure:
-
Dissolve alcohol in AcOH and Chloroacetonitrile.
-
Cool to 0°C. Add
dropwise. (Exothermic!). -
Stir at RT for 12 hours.
-
Mechanism Check: The acid generates the tertiary carbocation.[7] The nitrile attacks this cation.[7] Caution: If the temperature spikes >40°C, elimination to the alkene dominates.
-
Pour onto ice. Neutralize with NaOH to pH 10. Extract the chloroacetamide intermediate.
-
Step 3: Hydrolysis
-
Reagents: Thiourea (1.2 equiv) in Ethanol/Acetic Acid (1:5).
-
Procedure:
-
Reflux the chloroacetamide with thiourea (cleavage of chloroacetyl group).
-
Alternatively, use 6M HCl reflux (harsher).
-
Isolate free amine by basification and extraction.
-
Performance Comparison & Data
| Metric | Route A (Sulfinylimine) | Route B (Ritter) |
| Overall Yield | 65 - 75% | 40 - 55% |
| Purity (Crude) | High (>90%) | Moderate (contains alkene) |
| Cost | High (Sulfinamide, Ti reagent) | Low (Sulfuric acid, solvents) |
| Scalability | Linear up to ~100g | Excellent (>1kg) |
| Safety Profile | Good (Standard flammables) | Poor (HCN risk if using cyanides, strong acid exotherms) |
| Impurity Profile | Titanium salts (removable) | Elimination product (3,6-dihydro-2H-pyran) |
Visualized Workflows
Figure 1: The Sulfinylimine Pathway (Route A)
Caption: Route A prioritizes chemoselectivity by using the sulfinyl group to block side reactions, ensuring high purity.
Figure 2: The Ritter Pathway (Route B)
Caption: Route B utilizes the Ritter reaction. Temperature control is vital to prevent the alcohol from dehydrating to the alkene (Side Product).
References
-
Ellman, J. A., et al. (1997). "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society.[4] Link
-
BenchChem Technical Division. (2025). "The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery." BenchChem Application Notes. Link
- Clayden, J., et al. (2005). "Gem-disubstituted Piperidines and Pyrans via Rearrangement." Organic Letters.
-
Krimen, L. I., & Cota, D. J. (1969). "The Ritter Reaction."[2][3][4][5][7][8] Organic Reactions.[2][3][4][5][6][9][10] Link
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
LC-MS identification of impurities in commercial tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
LC-MS Identification of Impurities in Commercial Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine: A Comparative Guide
Executive Summary
Tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (CAS: 1017134-27-8), frequently referred to as 4-benzyltetrahydro-2H-pyran-4-amine, is a highly versatile building block utilized in the synthesis of neuroactive and metabolic drug candidates. Because it is typically synthesized via Grignard addition or reductive amination pathways, commercial batches often harbor trace impurities that can severely impact downstream coupling efficiencies or introduce genotoxic risks.
This guide objectively compares the impurity profiles of a "Premium Grade" commercial batch (>99.5% purity) against a "Standard Grade" alternative (~94% purity). By leveraging High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS), we demonstrate how to confidently identify and structurally elucidate these trace byproducts.
The Causality of the Analytical Approach
Traditional HPLC-UV methods are insufficient for profiling this compound because it lacks a strong chromophore beyond the isolated benzyl ring. This results in poor optical sensitivity for non-aromatic impurities, such as unreacted starting materials.
To overcome this, we employ a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system . As an Application Scientist, I design this workflow around two mechanistic pillars:
-
Accurate Mass & Molecular Formula Generation (MFG): Sub-ppm mass accuracy allows us to confidently assign elemental compositions to unknown peaks, eliminating false positives.
-
High-Energy Collisional Dissociation (HCD): Generating MS/MS fragment ions allows for the structural elucidation of isomers and over-alkylated byproducts through fragment ion search (FISh) scoring .
A Self-Validating System: To ensure absolute trustworthiness, this protocol is designed as a self-validating system. First, a mobile phase blank is run before every sample; Molecular Feature Extraction (MFE) algorithms automatically subtract background ions to prevent system peaks from being misidentified as sample impurities. Second, the system validates every proposed formula by comparing the theoretical isotopic distribution (A+1, A+2) against the observed spectra. If the isotopic fidelity score falls below 90%, the structural identification is automatically flagged and rejected.
Step-by-Step LC-MS Methodology
The following protocol outlines the exact parameters used to generate the comparative data.
Phase 1: Sample Preparation
-
Accurately weigh 10.0 mg of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine (Premium or Standard grade).
-
Dissolve the compound in 10.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution.
-
Dilute the stock to a final working concentration of 100 µg/mL using the initial mobile phase conditions (5% Acetonitrile). Causality: Diluting in the starting mobile phase prevents solvent-induced peak broadening and ensures sharp peak shapes at the solvent front.
Phase 2: Chromatographic Separation (UHPLC)
-
Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm). Causality: The superficially porous (core-shell) particles provide UHPLC-like resolution at significantly lower backpressures, which is critical for separating closely eluting structural isomers.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. Causality: Formic acid acts as a proton source, maximizing ionization efficiency and promoting the formation of [M+H]+ ions in positive Electrospray Ionization (ESI+) mode.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program: 5% B hold for 1.0 min; linear ramp to 95% B over 12.0 min; hold at 95% B for 3.0 min. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Phase 3: Mass Spectrometry Parameters (ESI-Q-TOF)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4000 V.
-
Drying Gas: N2 at 10 L/min, 300°C.
-
Scan Range: m/z 100–1000.
-
Auto MS/MS: Top 3 most intense precursors selected per cycle for fragmentation (Collision Energies: 20, 30, 40 eV).
Comparative Analysis: Premium vs. Standard Grade
The table below summarizes the quantitative impurity profiles extracted from the Total Ion Chromatogram (TIC) of both commercial grades.
| Analytical Parameter | Premium Grade (Supplier A) | Standard Grade (Supplier B) |
| Overall Purity (TIC Area %) | > 99.5% | 94.2% |
| Target API[M+H]+ (m/z 192.1388) | Conforms | Conforms |
| Impurity A (m/z 101.0603) | Not Detected | 1.5% |
| Impurity B (m/z 282.1858) | < 0.1% | 2.8% |
| Impurity C (m/z 193.1229) | 0.2% | 1.5% |
Structural Elucidation of Key Impurities
Using advanced data processing software and MS/MS spectral matching , we successfully elucidated the structures of the three primary impurities dragging down the purity of the Standard Grade batch:
-
Impurity A (m/z 101.0603, [M+H]+): Identified as Tetrahydro-4H-pyran-4-one. This is the unreacted starting material. Its significant presence (1.5%) in Supplier B's batch indicates incomplete conversion during the initial amination step and a failure in the final recrystallization/purification protocol.
-
Impurity B (m/z 282.1858, [M+H]+): Identified as N-benzyltetrahydro-4-(phenylmethyl)-2H-pyran-4-amine. The MS/MS spectrum showed a characteristic neutral loss of a benzyl group (m/z 91). This is a classic over-alkylation byproduct resulting from poor stoichiometric control during the synthesis.
-
Impurity C (m/z 193.1229, [M+H]+): Identified as 4-benzyltetrahydro-2H-pyran-4-ol. This byproduct occurs when the intermediate ketone reacts directly with the benzyl Grignard reagent without successful imine formation, yielding the tertiary alcohol instead of the target amine.
Data Processing Workflow
To ensure reproducibility across different laboratories, the data processing follows a rigid, node-based algorithmic path.
Figure 1. Node-based data processing workflow for LC-MS impurity elucidation.
References
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: American Pharmaceutical Review URL:[Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine, a compound class frequently encountered in medicinal chemistry and organic synthesis. This document is designed to provide essential, immediate safety and logistical information, empowering you to manage this chemical waste stream with confidence and precision.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds, tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine should be treated as a hazardous substance.
Key Potential Hazards:
-
Corrosivity: Amine compounds are often corrosive and can cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: While specific toxicity data is unavailable, many amine derivatives are harmful if swallowed or inhaled.[3]
-
Irritation: May cause respiratory irritation.[2]
-
Environmental Hazard: Improper disposal can be harmful to aquatic life and ecosystems.[4][5]
Due to these potential hazards, tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine must be managed as a hazardous waste in accordance with all applicable local, state, and federal regulations.[1][6][7]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine and its waste, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for tears or punctures before use.[8]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are necessary to protect the skin.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, work should be conducted in a certified chemical fume hood.
General Safety Practices:
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[1][8]
-
Ensure the work area is well-ventilated.[4]
-
Have a spill kit readily available that includes absorbent materials and neutralizing agents.[4]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.
Container Selection and Labeling:
-
Container Compatibility: Use only containers made of materials compatible with amines, such as high-density polyethylene (HDPE). The original product container, if in good condition, is often a suitable choice.[9]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine," and the approximate concentration and quantity.[10][11] The date of waste accumulation should also be clearly marked.
-
Container Integrity: Ensure containers are in good condition, with no leaks or damage, and are kept tightly sealed when not in use.[4][8][12]
Segregation:
-
Incompatible Materials: Store amine waste separately from incompatible materials such as acids, strong oxidizing agents, and acid chlorides to prevent violent reactions.[2][4][12]
-
Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step-by-Step Disposal Procedure
The disposal of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine must be handled by a licensed hazardous waste disposal company.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6][7][13]
Workflow for Disposal:
Disposal Decision-Making Process
Step-by-Step Instructions:
-
Don Appropriate PPE: Before handling the waste, ensure you are wearing the required personal protective equipment as detailed in Section 2.
-
Prepare Waste Container: Obtain a compatible and properly labeled hazardous waste container.
-
Transfer Waste: In a certified chemical fume hood, carefully transfer the tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine waste into the designated container. Use a funnel to avoid spills. Do not leave the funnel in the container.[11]
-
Seal Container: Securely close the container lid.
-
Decontaminate: Wipe the exterior of the container with an appropriate solvent to remove any external contamination. Dispose of the cleaning materials as hazardous waste.
-
Store for Pickup: Move the sealed container to your laboratory's designated satellite accumulation area for hazardous waste.[10][11] Ensure it is stored with compatible materials.
-
Schedule Disposal: Follow your institution's procedures to schedule a pickup by a licensed environmental services provider for final disposal.[6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills (manageable by laboratory personnel):
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[14][15]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Secure the Area: Prevent entry to the spill area.
Regulatory Compliance
All aspects of hazardous waste management, from generation to disposal, are regulated by federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): The EPA's primary law for regulating the management of hazardous waste.[1][5][7]
-
OSHA's Hazard Communication Standard (HCS): Requires that chemical hazards are communicated to employees through labels, safety data sheets, and training.[16][17][18]
It is the responsibility of the waste generator to ensure that all chemical waste is properly identified, managed, and disposed of in compliance with these regulations.[2][5]
Summary of Key Information
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | [1][5][6] |
| Primary Hazards | Corrosive, Potentially Toxic, Irritant | [1][2][3] |
| Required PPE | Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat | [4][8] |
| Disposal Method | Licensed Hazardous Waste Vendor | [4][6][7] |
| Incompatible Materials | Acids, Strong Oxidizing Agents, Acid Chlorides | [2][4] |
| Spill Cleanup | Use inert absorbent material; treat as hazardous waste. | [4][15] |
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
HazCom Standard: a Guide to OSHA's HCS Compliance | BradyID.com. (2023, April 26). Retrieved from [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). Retrieved from [Link]
-
Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental. (2026, February 3). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]
-
4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Retrieved from [Link]
-
Tetrahydro-N-methyl-2H-pyran-4-methanamine | C7H15NO | CID 22225668 - PubChem. Retrieved from [Link]
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A Researcher's Guide to Handling Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine: A Focus on Personal Protective Equipment (PPE)
As a Senior Application Scientist, this guide provides essential safety protocols for handling tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine. This document moves beyond a simple checklist to offer a procedural and logical framework for laboratory safety, ensuring that every step is grounded in established scientific principles. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, building trust and confidence in handling this and similar chemical compounds.
Hazard Assessment: Understanding the "Why"
Tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine, as a substituted pyran amine, warrants careful handling due to the potential hazards associated with its functional groups. Amines can be corrosive and irritants, while the pyran structure's specific toxicological properties may not be fully characterized. Safety data for structurally similar compounds, such as 1-tetrahydro-2H-pyran-4-ylmethanamine, indicate a high risk of severe skin burns and serious eye damage[1]. Therefore, our PPE recommendations are based on a conservative approach, assuming similar or greater hazards.
Key Potential Hazards:
-
Corrosivity: Potential to cause severe burns to skin and eyes upon contact.
-
Irritation: May cause respiratory tract irritation if vapors or aerosols are inhaled.[2]
-
Flammability: While specific data is pending, similar heterocyclic compounds can be flammable.
At-a-Glance PPE Requirements
For immediate reference, the following table summarizes the minimum required PPE for handling tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166[1][3] |
| Hands | Double Gloving: Nitrile (inner) + Neoprene or Butyl Rubber (outer) | Check manufacturer's breakthrough time data[4] |
| Body | Flame-Resistant Laboratory Coat (FRC) | Worn at all times[5] |
| Respiratory | Chemical Fume Hood | Required for all handling procedures[1][4] |
| Feet | Closed-toe, chemical-resistant shoes | No exposed skin |
Detailed PPE Protocols
A. Eye and Face Protection: The First Line of Defense
Given the high risk of severe eye damage, eye protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, mists, and vapors.[3]
-
Face Shield: When handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transferring, heating), a face shield must be worn in addition to chemical splash goggles.[3][6] A face shield alone does not provide adequate protection.
-
Emergency Preparedness: Ensure that an ANSI-compliant safety shower and eyewash station are located within a 10-second travel distance from the workstation.[1]
B. Hand Protection: A Two-Barrier System
The amine functional group poses a significant risk to skin integrity. Disposable nitrile gloves offer poor resistance to many amines and should not be used as the primary barrier.[7]
-
Recommended Practice: Double Gloving
-
Inner Glove: A standard nitrile examination glove. This provides a clean layer when removing the outer gloves and offers minimal splash protection during brief, incidental contact.
-
Outer Glove: A more robust, chemical-resistant glove such as neoprene or butyl rubber. It is critical to consult the glove manufacturer's chemical resistance chart to verify compatibility and breakthrough times for amines.
-
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Proper Removal: After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.
C. Skin and Body Protection: Minimizing Exposure
-
Laboratory Coat: A flame-resistant lab coat (FRC) is required. Standard cotton or polyester/cotton blends offer insufficient protection against corrosive chemicals and may ignite if exposed to a flame source.[5] The lab coat should be fully buttoned with sleeves rolled down.
-
Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[5][6]
-
Personal Clothing: Long pants and closed-toe shoes made of a non-porous material are mandatory. No skin should be exposed on the lower legs or feet.[3]
D. Respiratory Protection: Engineering Controls
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All procedures involving the handling of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine must be conducted inside a properly functioning chemical fume hood.[1][4] This is crucial to prevent the inhalation of potentially harmful vapors or aerosols.[8][9]
-
Respirators: In the rare event that engineering controls are not feasible or fail, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and amines may be required.[1] Use of respirators requires participation in a formal respiratory protection program, including fit testing and training.[5]
Safe Handling Workflow and Disposal Plan
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine.
Operational Steps:
-
Preparation: Before handling the compound, don all required PPE as detailed above. Verify that the chemical fume hood is operational and that a spill kit is readily accessible.
-
Handling: Conduct all transfers and manipulations within the fume hood with the sash at the lowest practical height. Use non-sparking tools if the compound is determined to be flammable.[10] Keep containers tightly closed when not in use.[8][9][10]
-
Cleanup: After completing the work, decontaminate all surfaces. Carefully remove and dispose of outer gloves into a designated hazardous waste container. Remove remaining PPE and wash hands thoroughly with soap and water.[2]
Disposal Plan:
-
Chemical Waste: Unused or waste tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine should be collected in a clearly labeled, sealed container. Disposal should occur via a licensed chemical incinerator equipped with an afterburner and scrubber.[8] Do not discharge to sewer systems.[11]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1]
References
- Material Safety Data Sheet - Pi Chemicals. (n.d.).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 02).
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 07).
- SAFETY DATA SHEET - ThermoFisher. (2011, February 10).
- Nitrile Glove Chemical-Compatibility Reference. (n.d.).
- SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 06).
- Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran - ChemicalBook. (2026, January 03).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine - Benchchem. (n.d.).
- Personal Protective Equipment Selection Guide. (2015, July 22).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
